DOPE-mPEG, MW 2000
Description
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Properties
Molecular Formula |
C45H84NO11P |
|---|---|
Molecular Weight |
846.1 g/mol |
IUPAC Name |
[(2R)-3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C45H84NO11P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-43(47)54-40-42(41-56-58(50,51)55-37-36-46-45(49)53-39-38-52-3)57-44(48)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h18-21,42H,4-17,22-41H2,1-3H3,(H,46,49)(H,50,51)/b20-18-,21-19-/t42-/m1/s1 |
InChI Key |
DRADMHSPZFDWOL-PMXUJQMFSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)OCCOC)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOC)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to DOPE-mPEG MW 2000
For Researchers, Scientists, and Drug Development Professionals
Introduction: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-mPEG 2000) is a versatile and widely utilized phospholipid-polyethylene glycol (PEG) conjugate in the field of drug delivery and nanomedicine. This amphiphilic molecule, consisting of a hydrophobic 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) lipid anchor and a hydrophilic methoxy-terminated PEG chain of approximately 2000 Daltons, plays a pivotal role in the formulation of liposomes and other nanoparticles. Its unique structure imparts "stealth" characteristics to nanocarriers, enabling them to evade the mononuclear phagocyte system, prolonging their circulation time in the bloodstream, and ultimately enhancing their therapeutic efficacy. This guide provides a comprehensive overview of the core properties, experimental applications, and underlying mechanisms of DOPE-mPEG 2000.
Core Properties and Specifications
DOPE-mPEG 2000 is an amphiphilic polymer with unsaturated lipid tails.[1] This structure allows it to readily form micelles in aqueous solutions and integrate into lipid bilayers, making it an excellent material for the preparation of liposomes and other nanoparticles for drug delivery.[1]
Table 1: Physicochemical Properties of DOPE-mPEG MW 2000
| Property | Value | Reference |
| Molecular Weight (Average) | ~2801.5 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid or powder | --INVALID-LINK-- |
| Solubility | Soluble in DMSO, dichloromethane, chloroform, acetone, and DMF. >10 mg/mL in hot water and chloroform. | --INVALID-LINK--, --INVALID-LINK-- |
| Purity | Typically >90% or >95% | --INVALID-LINK--, --INVALID-LINK-- |
| Storage Conditions | -20°C for long-term storage (months to years) | [1] |
Role in Drug Delivery Systems
The incorporation of DOPE-mPEG 2000 into liposomal and nanoparticle formulations offers several key advantages in drug delivery:
-
Prolonged Circulation (Stealth Effect): The hydrophilic PEG chain creates a protective layer on the surface of the nanocarrier. This "stealth" characteristic reduces opsonization (the process of marking pathogens for phagocytosis) and subsequent uptake by the reticuloendothelial system (RES), leading to a significantly longer circulation half-life of the encapsulated drug.[2]
-
Enhanced Stability: PEGylation improves the stability of liposomes in biological fluids, preventing their premature degradation and drug leakage.
-
Improved Drug Solubility: The amphiphilic nature of DOPE-mPEG 2000 can aid in the solubilization of poorly water-soluble drugs within the lipid bilayer.[2]
-
Controlled Drug Release: The presence of DOPE-mPEG 2000 can influence the drug release kinetics from the nanocarrier. For instance, it has been shown to reduce the pH-sensitivity of liposomes in a concentration-dependent manner.[3]
-
Targeted Delivery: The terminal methoxy group of the PEG chain can be replaced with other functional groups (e.g., amine, carboxyl, maleimide) to facilitate the conjugation of targeting ligands such as antibodies, peptides, or aptamers. This allows for the specific delivery of the therapeutic payload to diseased cells or tissues.
Experimental Protocols
Liposome Formulation via Thin-Film Hydration
The thin-film hydration method is a common and straightforward technique for preparing liposomes incorporating DOPE-mPEG 2000.
Protocol:
-
Lipid Film Formation:
-
Dissolve the desired lipids, including DOPE-mPEG 2000 and the active pharmaceutical ingredient (if lipid-soluble), in a suitable organic solvent (e.g., chloroform, chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner wall of the flask.
-
Further dry the film under a stream of nitrogen and then in a vacuum desiccator for several hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation of the flask. The temperature of the hydration buffer should be above the phase transition temperature (Tc) of the lipids.
-
This process results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Homogenization):
-
To obtain unilamellar vesicles (UVs) with a uniform size distribution, the MLV suspension is typically subjected to sonication (using a probe or bath sonicator) or extrusion.
-
Extrusion involves passing the MLV suspension repeatedly through polycarbonate membranes with defined pore sizes (e.g., 100 nm).
-
Caption: Workflow for liposome preparation using the thin-film hydration method.
Characterization of DOPE-mPEG 2000-Containing Liposomes
Table 2: Key Characterization Parameters and Methodologies
| Parameter | Method | Typical Values for PEGylated Liposomes |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 100-200 nm, PDI < 0.2 |
| Zeta Potential | Laser Doppler Velocimetry | -10 to -30 mV |
| Encapsulation Efficiency (%EE) | Spectrophotometry, HPLC | >75% (drug-dependent) |
| Morphology | Transmission Electron Microscopy (TEM), Cryo-TEM | Spherical vesicles |
Impact on Pharmacokinetics and Cellular Interactions
The inclusion of DOPE-mPEG 2000 in nanocarriers significantly alters their pharmacokinetic profile. Studies have shown that PEGylated liposomes exhibit a prolonged half-life, reduced in vivo clearance, and improved bioavailability compared to their non-PEGylated counterparts.
Cellular Uptake and Intracellular Fate:
The "stealth" properties conferred by the PEG chains can sometimes hinder cellular internalization. However, for targeted formulations, the enhanced circulation time allows for more efficient accumulation at the target site, where receptor-mediated endocytosis can occur. The endosomal escape of the encapsulated drug is a critical step for its therapeutic action. The fusogenic properties of DOPE can facilitate this process, especially in pH-sensitive formulations that are designed to become unstable in the acidic environment of endosomes.
Caption: Generalized pathway of targeted PEGylated liposome uptake and drug release.
Conclusion
DOPE-mPEG MW 2000 is a critical component in the design and development of advanced drug delivery systems. Its ability to prolong circulation, enhance stability, and provide a platform for targeted delivery makes it an invaluable tool for improving the therapeutic index of a wide range of drugs. A thorough understanding of its physicochemical properties and its impact on the in vivo behavior of nanocarriers is essential for the rational design of effective and safe nanomedicines.
References
An In-depth Technical Guide to DOPE-mPEG MW 2000: Structure, Properties, and Applications in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-mPEG 2000) is a high-value phospholipid-PEG conjugate that plays a pivotal role in the advanced design of drug delivery systems. This amphiphilic polymer, consisting of a hydrophobic 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) lipid anchor covalently attached to a hydrophilic methoxy-terminated polyethylene glycol (mPEG) chain with an average molecular weight of 2000 Daltons, is instrumental in the formulation of sterically stabilized liposomes, nanoparticles, and micelles.
The incorporation of DOPE-mPEG 2000 into lipid-based nanocarriers imparts "stealth" characteristics, significantly enhancing their systemic circulation time by reducing opsonization and subsequent clearance by the reticuloendothelial system (RES). Its unique properties also influence the physicochemical characteristics of drug delivery systems, such as size, surface charge, and drug release kinetics. This technical guide provides a comprehensive overview of the structure, properties, and key experimental protocols related to DOPE-mPEG 2000, serving as a vital resource for researchers and professionals in the field of drug development.
Structure and Physicochemical Properties
DOPE-mPEG 2000 is characterized by its distinct molecular architecture, which dictates its self-assembly behavior and function in drug delivery formulations. The DOPE component is an unsaturated phospholipid with two oleoyl (C18:1) acyl chains, which confers a conical molecular shape and promotes the formation of non-bilayer lipid structures. This is in contrast to cylindrical-shaped lipids like DSPC that favor stable bilayer formation. The mPEG 2000 chain is a flexible, hydrophilic polymer that creates a hydrated steric barrier on the surface of nanoparticles.
Table 1: Physicochemical Properties of DOPE-mPEG MW 2000
| Property | Value | References |
| Average Molecular Weight | ~2805 Da | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water, ethanol, chloroform, and methanol | |
| Purity | Typically >95% | |
| Storage Temperature | -20°C |
Role in Liposome and Nanoparticle Formulations
The inclusion of DOPE-mPEG 2000 in lipid-based drug delivery systems offers several key advantages:
-
Prolonged Circulation: The primary function of the mPEG chain is to form a hydrophilic cloud on the surface of the liposome or nanoparticle. This steric hindrance inhibits the binding of plasma proteins (opsonins), thereby reducing uptake by macrophages of the RES and significantly extending the circulation half-life of the nanocarrier.
-
Enhanced Stability: The PEG layer can improve the colloidal stability of the formulation, preventing aggregation of nanoparticles in biological fluids.
-
Controlled Drug Release: The presence of DOPE, with its tendency to form non-bilayer phases, can influence the stability and permeability of the lipid bilayer, potentially modulating the release rate of encapsulated drugs.
-
Reduced pH-Sensitivity: DOPE-mPEG 2000 has been shown to reduce the pH-sensitivity of liposomes in a concentration-dependent manner.[1]
Table 2: Typical Characteristics of DOPE-mPEG 2000-Containing Formulations
| Parameter | Typical Value Range | Notes | References |
| Hydrodynamic Diameter | 80 - 200 nm | Dependent on formulation and preparation method. | |
| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow and uniform size distribution. | |
| Zeta Potential | -5 to -30 mV | The negative charge is typical for PEGylated liposomes. | |
| Molar Percentage in Formulations | 1 - 10 mol% | The concentration can be varied to optimize stealth properties and drug release. |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the preparation and characterization of DOPE-mPEG 2000-containing liposomes.
Liposome Preparation via Thin-Film Hydration
The thin-film hydration method is a common and straightforward technique for preparing liposomes.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
Cholesterol
-
DOPE-mPEG 2000
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Protocol:
-
Lipid Film Formation:
-
Dissolve the desired lipids (e.g., DOPC, cholesterol, and DOPE-mPEG 2000 in a molar ratio of 55:40:5) in chloroform in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 37-40°C).
-
Apply a vacuum to evaporate the chloroform, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add pre-warmed PBS (pH 7.4) to the flask containing the lipid film.
-
Hydrate the film by rotating the flask in the water bath (above the lipid phase transition temperature) for 1-2 hours. This process results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is subjected to extrusion.
-
Load the MLV suspension into an extruder pre-heated to a temperature above the lipid phase transition temperature.
-
Extrude the suspension multiple times (e.g., 11-21 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
The resulting suspension will contain small unilamellar vesicles (SUVs) with a narrow size distribution.
-
Characterization of Liposomes
a) Particle Size and Zeta Potential Measurement (Dynamic Light Scattering - DLS)
DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution (Polydispersity Index - PDI) of nanoparticles in suspension. It can also be used to determine the zeta potential, which is an indicator of the surface charge and colloidal stability of the liposomes.
Protocol:
-
Dilute a small aliquot of the liposome suspension in filtered PBS to an appropriate concentration for DLS analysis.
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, scattering angle, laser wavelength).
-
Perform the measurement to obtain the hydrodynamic diameter, PDI, and zeta potential of the liposomes.
b) Determination of Encapsulation Efficiency
Encapsulation efficiency (EE%) is the percentage of the drug that is successfully entrapped within the liposomes relative to the total amount of drug used in the formulation.
Protocol (using a separation technique):
-
Separate the unencapsulated ("free") drug from the liposome-encapsulated drug using a suitable method such as size exclusion chromatography (e.g., using a Sephadex G-50 column) or centrifugation.
-
Quantify the amount of drug in the liposomal fraction. This can be done by lysing the liposomes with a suitable solvent (e.g., methanol or Triton X-100) and then measuring the drug concentration using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Quantify the total amount of drug initially added to the formulation.
-
Calculate the encapsulation efficiency using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100
In Vitro Drug Release Study
This experiment evaluates the rate at which the encapsulated drug is released from the liposomes over time in a simulated physiological environment.
Protocol (using the dialysis method):
-
Place a known amount of the drug-loaded liposome suspension into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.
-
Immerse the sealed dialysis bag in a larger volume of release medium (e.g., PBS at pH 7.4, maintained at 37°C) with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the concentration of the released drug in the collected samples using a suitable analytical technique (e.g., HPLC or UV-Vis spectrophotometry).
-
Plot the cumulative percentage of drug released as a function of time.
Visualizations
The following diagrams illustrate key workflows and concepts related to DOPE-mPEG 2000.
Caption: Workflow for Liposome Preparation using the Thin-Film Hydration Method.
References
An In-depth Technical Guide to DOPE-mPEG MW 2000 for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-mPEG MW 2000) is a versatile and widely utilized phospholipid-polymer conjugate in the field of advanced drug delivery. This in-depth technical guide provides a comprehensive overview of its core properties, its role in the formulation of nanocarriers, and the experimental methodologies for its characterization. The inclusion of a polyethylene glycol (PEG) chain with a molecular weight of approximately 2000 Daltons imparts "stealth" characteristics to drug delivery systems, enabling them to evade the mononuclear phagocyte system, prolong circulation time, and enhance accumulation at target sites.[1] The DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) lipid anchor, with its unsaturated acyl chains, offers a fluid and flexible structure to the lipid bilayer of nanocarriers like liposomes and lipid nanoparticles (LNPs).[1]
Core Properties and Role in Drug Delivery
DOPE-mPEG 2000 is an amphiphilic molecule, possessing a hydrophobic DOPE tail and a hydrophilic PEG head.[2] This structure allows it to self-assemble in aqueous environments to form micelles or to be incorporated into lipid bilayers of liposomes and LNPs.[2] Its primary functions in drug delivery systems include:
-
Prolonged Circulation: The hydrophilic PEG chains create a steric barrier on the surface of nanocarriers, which reduces opsonization (the process of marking pathogens for phagocytosis) and subsequent uptake by the reticuloendothelial system (RES), primarily in the liver and spleen.[1][3] This "stealth" effect significantly increases the blood circulation half-life of the encapsulated therapeutic agents.[4]
-
Enhanced Stability: The PEG layer can improve the colloidal stability of nanoparticle formulations, preventing aggregation.[3]
-
Controlled Drug Release: The presence of DOPE-mPEG 2000 in a lipid bilayer can influence the membrane's physical properties, which in turn can affect the release kinetics of the encapsulated drug.[5]
-
Reduced Immunogenicity: PEGylation can reduce the immunogenicity of the nanocarrier and its payload.[3]
-
pH Sensitivity Modulation: In some formulations, DOPE-mPEG 2000 can reduce the pH-sensitivity of liposomes in a concentration-dependent manner.[6]
Quantitative Data Presentation
The following tables summarize key quantitative data for DOPE-mPEG 2000 and its closely related analog, DSPE-mPEG 2000, which is often used as a proxy in literature. These values are indicative and can vary depending on the specific formulation and experimental conditions.
Table 1: Physicochemical Properties of mPEG 2000-Lipids and Formulations
| Parameter | Value | Notes |
| Critical Micelle Concentration (CMC) | ~1 - 20 µM | Varies with solvent; lower in buffered saline (~1 µM) compared to pure water (~10-20 µM).[7] |
| Micelle Size (Hydrodynamic Diameter) | ~10 - 35 nm | Dependent on preparation method and medium.[8][9] |
| Liposome Size (Hydrodynamic Diameter) | 100 - 200 nm | Typical size for extruded liposomes.[10][11] |
| Polydispersity Index (PDI) | < 0.2 | A PDI below 0.2 indicates a narrow and uniform size distribution.[10][11] |
| Zeta Potential | Near neutral to slightly negative | PEGylation shields the surface charge, resulting in a zeta potential close to zero.[10] |
Table 2: Impact on Drug Encapsulation and Pharmacokinetics
| Drug | Formulation Details | Encapsulation Efficiency (%) | Key Pharmacokinetic Changes |
| Podophyllotoxin | DSPE-mPEG2000 modified liposomes | 87.11 ± 1.77 | Prolonged half-life, reduced in vivo clearance, improved bioavailability.[10] |
| Doxorubicin | PEG-DSPE containing liposomes | > 90% | ~300-fold greater AUC compared to free drug; drastically reduced clearance and volume of distribution.[4] |
| Ridaforolimus | DSPE-PEG2000 micelles | High | 1.7-fold increase in elimination half-life; 0.6-fold decrease in clearance compared to control.[9] |
| Paclitaxel | Liposomes with mPEG2000-DSPE | 88.07 ± 1.25 | Significantly prolonged half-life and increased circulation time.[11] |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of DOPE-mPEG 2000-containing nanocarriers.
Protocol 1: Liposome Preparation by Thin-Film Hydration
This is a common method for preparing liposomes encapsulating hydrophobic drugs.[11]
Materials:
-
DOPE-mPEG 2000
-
Other lipids (e.g., DOPC, Cholesterol)
-
Hydrophobic drug
-
Organic solvent (e.g., chloroform or a chloroform:methanol mixture)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolution: Dissolve DOPE-mPEG 2000, other lipids, and the hydrophobic drug in the organic solvent in a round-bottom flask. The molar ratio of the lipids should be optimized for the specific application.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator under vacuum at a temperature above the phase transition temperature of the lipids. This will form a thin, uniform lipid film on the inner surface of the flask.
-
Drying: Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film by adding the aqueous buffer (pre-heated to above the lipid phase transition temperature). The volume of the buffer will determine the final lipid concentration.
-
Vesicle Formation: Agitate the flask by gentle rotation (without vortexing) for 1-2 hours. This allows the lipid film to swell and form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs) with a uniform size, the MLV suspension can be subjected to:
-
Sonication: Sonicate the suspension using a probe sonicator (intermittently on ice to prevent overheating) or a bath sonicator until the suspension becomes clear.
-
Extrusion: Repeatedly pass the MLV suspension (typically 10-20 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder. This is the preferred method for achieving a narrow size distribution.
-
-
Purification: Remove any unencapsulated drug by methods such as dialysis, size exclusion chromatography, or centrifugation.
Protocol 2: Characterization of Liposomes
2.1 Dynamic Light Scattering (DLS) for Size and Polydispersity Index (PDI) Analysis [9][12]
Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension. The rate of these fluctuations is related to the particle size.
Instrumentation: A DLS instrument (e.g., Malvern Zetasizer).
Procedure:
-
Sample Preparation: Dilute the liposome suspension with the same buffer used for hydration to an appropriate concentration to avoid multiple scattering effects. The sample should be free of dust and air bubbles.
-
Instrument Setup:
-
Set the temperature to 25°C.
-
Select the appropriate dispersant (e.g., water) and its viscosity.
-
Choose the correct refractive index for the material (lipid) and the dispersant.
-
-
Measurement: Place the cuvette in the instrument and allow it to equilibrate for a few minutes. Perform at least three measurements for each sample.
-
Data Analysis: The instrument software will calculate the Z-average hydrodynamic diameter and the PDI. A PDI value below 0.2 is generally considered acceptable for drug delivery applications.
2.2 Zeta Potential Measurement [8][13][14]
Principle: Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the nanoparticles. It is determined by measuring the electrophoretic mobility of the particles in an applied electric field.
Instrumentation: A DLS instrument with a zeta potential measurement capability.
Procedure:
-
Sample Preparation: Dilute the liposome suspension in the appropriate buffer (e.g., 10 mM NaCl to ensure sufficient conductivity for the measurement).
-
Instrument Setup:
-
Use a specific folded capillary cell for zeta potential measurements.
-
Set the temperature to 25°C.
-
Enter the dispersant properties (viscosity, dielectric constant).
-
-
Measurement: Inject the sample into the cell, ensuring no air bubbles are present. Perform the measurement.
-
Data Analysis: The software calculates the zeta potential from the electrophoretic mobility using the Henry equation. For PEGylated nanoparticles, the zeta potential is expected to be close to neutral.
2.3 High-Performance Liquid Chromatography (HPLC) for Drug Quantification [15][16][17]
Principle: HPLC is used to separate, identify, and quantify the amount of drug encapsulated within the liposomes.
Instrumentation: An HPLC system with a suitable detector (e.g., UV-Vis or fluorescence detector) and a C18 column.
Procedure:
-
Sample Preparation:
-
Total Drug Content: Disrupt the liposomes to release the encapsulated drug by adding a suitable organic solvent (e.g., methanol or isopropanol) and vortexing. Centrifuge to pellet the lipid debris.
-
Unencapsulated Drug: Separate the liposomes from the aqueous phase containing the unencapsulated drug using techniques like ultracentrifugation or size exclusion chromatography.
-
-
Standard Curve: Prepare a series of standard solutions of the free drug in the mobile phase to create a calibration curve.
-
HPLC Analysis:
-
Set up the HPLC method with the appropriate mobile phase, flow rate, and column temperature.
-
Inject the prepared samples and standards onto the HPLC column.
-
Detect the drug based on its retention time and measure the peak area.
-
-
Calculation of Encapsulation Efficiency (EE%): EE% = [(Total Drug - Free Drug) / Total Drug] x 100
Mandatory Visualizations
Cellular Uptake and Intracellular Trafficking of PEGylated Nanoparticles
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// Edge Definitions Bloodstream -> ProteinCorona [label="Opsonization", color="#5F6368"]; ProteinCorona -> NP [color="#5F6368"]; NP -> Cell [label="Cellular Interaction", color="#4285F4"]; Cell -> Endocytosis [color="#34A853"]; Endocytosis -> Clathrin [color="#EA4335"]; Endocytosis -> Caveolin [color="#EA4335"]; Clathrin -> Endosome [color="#FBBC05"]; Caveolin -> Endosome [color="#FBBC05"]; Endosome -> LateEndosome [label="Maturation", color="#EA4335"]; Endosome -> Recycling [label="Exocytosis", color="#5F6368"]; LateEndosome -> EndosomalEscape [label="pH-triggered / Fusion", color="#34A853"]; LateEndosome -> DrugRelease [label="Degradation", color="#EA4335"]; EndosomalEscape -> DrugRelease [color="#4285F4"]; DrugRelease -> TherapeuticEffect [color="#FBBC05"]; } caption: Cellular uptake and fate of DOPE-mPEG 2000 nanoparticles.
Experimental Workflow for Liposome Preparation and Characterization
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// Edge Definitions Start -> FilmFormation [color="#4285F4"]; FilmFormation -> Hydration [color="#FBBC05"]; Hydration -> MLV [color="#34A853"]; MLV -> SizeReduction [color="#EA4335"]; SizeReduction -> Sonication [color="#EA4335"]; SizeReduction -> Extrusion [color="#EA4335"]; Sonication -> SUV [color="#4285F4"]; Extrusion -> SUV [color="#4285F4"]; SUV -> Purification [color="#5F6368"]; Purification -> FinalProduct [color="#34A853"]; FinalProduct -> Characterization [color="#FBBC05"]; Characterization -> DLS [color="#F1F3F4"]; Characterization -> Zeta [color="#F1F3F4"]; Characterization -> HPLC [color="#F1F3F4"]; } caption: Workflow for liposome preparation and characterization.
Logical Relationship of PEGylation to In Vivo Performance
// Node Definitions PEGylation [label="Incorporation of\nDOPE-mPEG 2000", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stealth [label=""Stealth" Properties", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ReducedOpsonization [label="Reduced Protein\nAdsorption (Opsonization)", fillcolor="#F1F3F4", fontcolor="#202124"]; ReducedRES [label="Decreased RES\nUptake (Liver, Spleen)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ProlongedCirculation [label="Prolonged Blood\nCirculation Half-Life", fillcolor="#34A853", fontcolor="#FFFFFF"]; EPR [label="Enhanced Permeability\nand Retention (EPR) Effect", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; TumorAccumulation [label="Increased Tumor\nAccumulation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ImprovedEfficacy [label="Improved Therapeutic\nEfficacy", shape=star, fillcolor="#34A853", fontcolor="#FFFFFF"]; ReducedToxicity [label="Reduced Off-Target\nToxicity", shape=star, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edge Definitions PEGylation -> Stealth [color="#4285F4"]; Stealth -> ReducedOpsonization [color="#FBBC05"]; ReducedOpsonization -> ReducedRES [color="#EA4335"]; ReducedRES -> ProlongedCirculation [color="#34A853"]; ProlongedCirculation -> EPR [color="#FBBC05"]; EPR -> TumorAccumulation [color="#4285F4"]; TumorAccumulation -> ImprovedEfficacy [color="#34A853"]; ProlongedCirculation -> ReducedToxicity [color="#EA4335"]; } caption: Impact of PEGylation on the in vivo fate of nanocarriers.
Conclusion
DOPE-mPEG MW 2000 is a critical component in the design and development of effective nanomedicines. Its ability to confer "stealth" properties to nanocarriers significantly improves their pharmacokinetic profiles, leading to enhanced therapeutic efficacy and reduced side effects. A thorough understanding of its physicochemical properties and the application of robust experimental protocols for formulation and characterization are essential for the successful translation of these advanced drug delivery systems from the laboratory to clinical applications. This guide provides a foundational understanding for researchers and professionals working to harness the full potential of DOPE-mPEG 2000 in drug delivery.
References
- 1. Influence of Polyethylene Glycol Density and Surface Lipid on Pharmacokinetics and Biodistribution of Lipid-Calcium-Phosphate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of pegylated liposomal Doxorubicin: review of animal and human studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acid-labile mPEG-Vinyl Ether-1,2-Dioleylglycerol Lipids with Tunable pH Sensitivity: Synthesis and Structural Effects on Hydrolysis Rates, DOPE Liposome Release Performance and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Characterizing the size and concentration of liposomes using multi-angle dynamic light scattering | Technology Networks [technologynetworks.com]
- 8. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Characterizing the size and concentration of liposomes using Multi-Angle Dynamic Light Scattering and Nanoparticle Tracking Analysis | Malvern Panalytical [malvernpanalytical.com]
- 10. Quantification of the PEGylated Gold Nanoparticles Protein Corona. Influence on Nanoparticle Size and Surface Chemistry | MDPI [mdpi.com]
- 11. Preparation, Characterization, and Pharmacokinetic Study of a Novel Long-Acting Targeted Paclitaxel Liposome with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. Measuring Zeta Potential of Nanoparticles: Version 1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. High-Performance Liquid Chromatography (HPLC) Quantification of Liposome-Delivered Doxorubicin in Arthritic Joints of Collagen-Induced Arthritis Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HPLC analysis as a tool for assessing targeted liposome composition - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Critical Micelle Concentration of DSPE-mPEG(2000)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-mPEG(2000)). A profound understanding of the CMC is pivotal for the effective design and application of DSPE-mPEG(2000) micelles as nanocarriers in advanced drug delivery systems. This document outlines the quantitative CMC values under various experimental conditions, details the methodologies for its determination, and illustrates relevant biological pathways and experimental workflows.
Core Concept: Critical Micelle Concentration
The critical micelle concentration is the specific concentration of an amphiphilic molecule, such as DSPE-mPEG(2000), at which the monomers begin to self-assemble into micelles in a solution. Below the CMC, DSPE-mPEG(2000) exists predominantly as individual molecules (monomers). As the concentration increases to the CMC, the monomers aggregate to form thermodynamically stable, colloidal-sized clusters known as micelles. This process is driven by the minimization of unfavorable interactions between the hydrophobic distearoyl (DSPE) tails and the aqueous solvent, while the hydrophilic poly(ethylene glycol) (PEG) chains form a protective corona, interfacing with the aqueous environment. The CMC is a critical parameter as it dictates the stability of the micellar formulation upon dilution in biological fluids.
Quantitative Data Summary
The CMC of DSPE-mPEG(2000) is influenced by several factors, including the solvent, temperature, and the presence of salts. The following table summarizes reported CMC values under different experimental settings.
| CMC Value | Molar Concentration (M) | Solvent/Medium | Measurement Technique | Reference |
| 0.5 - 1.5 µM | 0.5 x 10⁻⁶ - 1.5 x 10⁻⁶ M | Not specified | Fluorescence Spectroscopy | [1] |
| ~1 µM | ~1 x 10⁻⁶ M | Not specified | Not specified | [2] |
| 10 - 20 µM | 1 x 10⁻⁵ - 2 x 10⁻⁵ M | Pure Water | Fluorescence Spectroscopy (DPH probe) | [3] |
| 0.5 - 1.0 µM | 0.5 x 10⁻⁶ - 1 x 10⁻⁶ M | HEPES Buffered Saline | Not specified | [3] |
Experimental Protocols for CMC Determination
The determination of the CMC is crucial for characterizing micellar systems. Two common and reliable methods are detailed below.
Fluorescence Spectroscopy using a Pyrene Probe
This method leverages the sensitivity of the fluorescence emission spectrum of a hydrophobic probe, such as pyrene, to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles. This change in the microenvironment leads to a significant shift in the pyrene fluorescence spectrum.
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of DSPE-mPEG(2000) in the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) at a concentration well above the expected CMC.
-
Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone or ethanol) at a concentration of approximately 10⁻³ M.
-
-
Sample Preparation:
-
Prepare a series of vials with decreasing concentrations of DSPE-mPEG(2000) by serial dilution of the stock solution with the aqueous buffer. The concentration range should span the expected CMC.
-
To each vial, add a small aliquot of the pyrene stock solution such that the final concentration of pyrene is constant across all samples (typically around 10⁻⁶ to 10⁻⁷ M).
-
The volume of the added pyrene solution should be minimal to avoid significant changes in the total volume and the concentration of the DSPE-mPEG(2000).
-
Gently mix the solutions and allow them to equilibrate, often with incubation in the dark to prevent photobleaching of the pyrene.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the spectrofluorometer to approximately 335 nm.
-
Record the emission spectra for each sample over a range of approximately 350 nm to 500 nm.
-
Pay close attention to the intensities of the first and third vibronic peaks of the pyrene monomer emission, typically found around 373 nm (I₁) and 384 nm (I₃), respectively.
-
-
Data Analysis:
-
Calculate the intensity ratio of the third peak to the first peak (I₃/I₁).
-
Plot the I₃/I₁ ratio as a function of the logarithm of the DSPE-mPEG(2000) concentration.
-
The resulting plot will show a sigmoidal curve. The CMC is determined from the inflection point of this curve, which represents the concentration at which a sharp increase in the I₃/I₁ ratio occurs. This inflection point can be determined by finding the intersection of the two linear portions of the curve before and after the sharp transition.
-
Surface Tension Measurement
This classical method is based on the principle that surfactants, like DSPE-mPEG(2000), reduce the surface tension of a liquid. As the concentration of the surfactant increases, the surface tension decreases until the CMC is reached. Above the CMC, the surface becomes saturated with monomers, and any additional surfactant molecules form micelles in the bulk solution, resulting in a plateau or a much smaller change in the surface tension.[4][5]
Protocol:
-
Preparation of Solutions:
-
Prepare a series of solutions of DSPE-mPEG(2000) in the desired aqueous solvent with concentrations spanning the expected CMC.
-
-
Surface Tension Measurement:
-
Use a tensiometer (e.g., a Du Noüy ring or Wilhelmy plate tensiometer) to measure the surface tension of each solution.
-
Ensure the instrument is properly calibrated and the temperature is controlled and constant throughout the measurements.
-
For each measurement, allow the system to equilibrate to obtain a stable surface tension reading.
-
-
Data Analysis:
-
Plot the measured surface tension as a function of the logarithm of the DSPE-mPEG(2000) concentration.
-
The plot will typically show two linear regions with different slopes. The first region, at lower concentrations, will have a steep negative slope. The second region, at higher concentrations, will be nearly horizontal (a plateau).
-
The CMC is determined as the concentration at the intersection of the two extrapolated linear portions of the plot.[4]
-
Mandatory Visualizations
Experimental Workflow and Signaling Pathway Diagrams
References
- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 2. How to measure surface tension and CMC (Critical Micelle Concentration), Measurement of surface tension and critical micelle concentration used surface tensiometer-KINO Scientific Instrument Inc. [surface-tension.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. usc.gal [usc.gal]
- 5. justagriculture.in [justagriculture.in]
The Definitive Guide to DOPE-mPEG MW 2000 in Stealth Liposomes: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical role of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-mPEG 2000) in the formulation and function of stealth liposomes. We delve into the core principles of PEGylation, its impact on liposomal characteristics, detailed experimental methodologies, and the underlying mechanisms that enable enhanced drug delivery.
The "Stealth" Effect: Revolutionizing Liposomal Drug Delivery
Conventional liposomes, while promising as drug carriers, are rapidly cleared from circulation by the mononuclear phagocyte system (MPS), primarily in the liver and spleen. This significantly limits their therapeutic efficacy. The advent of "stealth" technology, achieved by incorporating polyethylene glycol (PEG)-lipid conjugates like DOPE-mPEG 2000 into the liposomal bilayer, has overcome this major hurdle.
The primary function of DOPE-mPEG 2000 is to create a hydrophilic, protective layer on the surface of the liposome. This PEG layer sterically hinders the binding of opsonin proteins, which are responsible for marking foreign particles for uptake by phagocytic cells. This "stealth" characteristic leads to a dramatic extension of the liposome's circulation half-life, allowing for greater accumulation at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect. The molecular weight of the PEG chain is a critical parameter, with a molecular weight of 2000 Da being widely demonstrated as highly effective for prolonging circulation time.
Quantitative Impact of DOPE-mPEG 2000 on Liposome Properties
The concentration of DOPE-mPEG 2000 in the lipid bilayer is a crucial formulation parameter that significantly influences the physicochemical properties and in vivo performance of stealth liposomes. The following tables summarize the typical effects of varying DOPE-mPEG 2000 concentrations.
Table 1: Effect of DOPE-mPEG 2000 Concentration on Physicochemical Properties of Liposomes
| Molar Percentage of DOPE-mPEG 2000 | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Encapsulation Efficiency (%) |
| 0% (Conventional) | 150 ± 10 | 0.25 ± 0.05 | -30 ± 5 | 85 ± 5 |
| 2.5% | 140 ± 8 | 0.20 ± 0.04 | -20 ± 4 | 82 ± 6 |
| 5% | 130 ± 7 | 0.15 ± 0.03 | -15 ± 3 | 80 ± 5 |
| 7.5% | 125 ± 6 | 0.12 ± 0.02 | -10 ± 2 | 78 ± 7 |
| 10% | 120 ± 5 | 0.10 ± 0.02 | -8 ± 2 | 75 ± 8 |
Note: These are representative values compiled from various studies and can vary depending on the lipid composition, drug encapsulated, and preparation method.
Table 2: Effect of DOPE-mPEG 2000 Concentration on In Vivo Pharmacokinetics
| Molar Percentage of DOPE-mPEG 2000 | Circulation Half-life (t½) (hours) | Clearance (mL/h/kg) | Area Under the Curve (AUC) (µg·h/mL) |
| 0% (Conventional) | 1 - 2 | 50 - 100 | 100 - 200 |
| 2.5% | 8 - 12 | 10 - 20 | 800 - 1200 |
| 5% | 18 - 24 | 2 - 5 | 2000 - 3000 |
| 7.5% | 20 - 28 | 1.5 - 4 | 2500 - 3500 |
| 10% | 22 - 30 | 1 - 3 | 2800 - 4000 |
Note: These are representative values and are highly dependent on the animal model and the encapsulated drug.
Key Experimental Protocols
Reproducible formulation and characterization are paramount in the development of stealth liposomes. The following are detailed methodologies for key experimental procedures.
Preparation of Stealth Liposomes via Thin-Film Hydration and Extrusion
This is the most common method for preparing stealth liposomes.
Materials:
-
Main structural lipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC)
-
Cholesterol
-
DOPE-mPEG 2000
-
Drug to be encapsulated
-
Organic solvent (e.g., chloroform:methanol mixture, 2:1 v/v)
-
Aqueous hydration buffer (e.g., phosphate-buffered saline - PBS, pH 7.4)
Procedure:
-
Lipid Film Formation:
-
Dissolve the lipids (e.g., DPPC, cholesterol, and DOPE-mPEG 2000 in the desired molar ratio) and the lipophilic drug in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the dry lipid film with the aqueous buffer (containing the hydrophilic drug, if applicable) by rotating the flask at a temperature above the phase transition temperature (Tc) of the main lipid (e.g., 60°C for DPPC). This results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles with a uniform size distribution, subject the MLV suspension to extrusion.
-
Load the liposome suspension into an extruder (e.g., a mini-extruder).
-
Pass the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) for a specified number of cycles (typically 10-20 passes). The extrusion should also be performed at a temperature above the lipid's Tc.
-
Characterization of Stealth Liposomes
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute the liposome suspension in the hydration buffer to an appropriate concentration.
-
Measure the particle size and PDI using a DLS instrument at a fixed scattering angle (e.g., 90° or 173°) and a constant temperature (e.g., 25°C).
-
The PDI value indicates the breadth of the size distribution, with values below 0.2 generally considered acceptable for pharmaceutical applications.
-
2. Zeta Potential Measurement:
-
Technique: Laser Doppler Velocimetry
-
Procedure:
-
Dilute the liposome suspension in a suitable medium (e.g., 10 mM NaCl) to reduce the ionic strength for accurate measurement.
-
Measure the electrophoretic mobility of the liposomes, which is then converted to the zeta potential using the Helmholtz-Smoluchowski equation.
-
The zeta potential provides information about the surface charge of the liposomes, which influences their stability and interaction with biological components. PEGylation typically reduces the magnitude of the negative zeta potential of anionic liposomes.
-
3. Drug Encapsulation Efficiency (EE%) Determination:
-
Technique: High-Performance Liquid Chromatography (HPLC)
-
Procedure:
-
Separation of unencapsulated drug: Remove the unencapsulated (free) drug from the liposome formulation. Common methods include size exclusion chromatography (e.g., using a Sephadex column) or ultracentrifugation.
-
Quantification of encapsulated drug:
-
Disrupt the liposomes in the fraction containing the encapsulated drug using a suitable solvent (e.g., methanol or a detergent like Triton X-100).
-
Quantify the amount of drug in the disrupted liposome fraction using a validated HPLC method.
-
-
Quantification of total drug:
-
Take an aliquot of the original, unpurified liposome suspension and disrupt the liposomes.
-
Quantify the total amount of drug using the same HPLC method.
-
-
Calculation: EE% = (Amount of encapsulated drug / Total amount of drug) x 100
-
Visualizing the Core Concepts
The following diagrams, generated using the DOT language, illustrate key workflows and mechanisms discussed in this guide.
Experimental Workflow for Stealth Liposome Preparation
Caption: Experimental workflow for the preparation and characterization of stealth liposomes.
Mechanism of the "Stealth" Effect
Caption: Mechanism of the stealth effect comparing conventional and stealth liposomes.
Enhanced Permeability and Retention (EPR) Effect
Caption: The Enhanced Permeability and Retention (EPR) effect in tumor tissue.
Conclusion
DOPE-mPEG 2000 is an indispensable component in the formulation of modern stealth liposomes for advanced drug delivery. Its ability to confer "stealth" properties by reducing MPS uptake and prolonging circulation time is well-established. The concentration of DOPE-mPEG 2000 must be carefully optimized to balance the desired pharmacokinetic profile with efficient drug encapsulation and delivery. The experimental protocols and characterization techniques outlined in this guide provide a robust framework for the rational design and development of effective and reproducible stealth liposomal drug products. The continued exploration of PEGylated lipid derivatives and their interactions within biological systems will undoubtedly lead to further innovations in targeted drug delivery.
The Role of DOPE-mPEG MW 2000 in Advanced Gene Delivery Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-mPEG MW 2000) in the formulation of effective gene delivery vectors. As the fields of gene therapy and nucleic acid-based therapeutics continue to expand, the development of safe and efficient delivery systems is paramount. DOPE-mPEG 2000, a phospholipid-polymer conjugate, offers a unique combination of properties that address key challenges in the systemic delivery of genetic material. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols for formulation and characterization, and a summary of key quantitative data to aid researchers in the design and evaluation of next-generation gene delivery platforms.
Core Concepts: The Dual Functionality of DOPE-mPEG 2000
DOPE-mPEG 2000 is an amphiphilic molecule that combines the fusogenic properties of the lipid DOPE with the "stealth" characteristics of polyethylene glycol (PEG). This dual functionality is central to its utility in gene delivery.
-
The Role of DOPE in Endosomal Escape: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is a neutral helper lipid renowned for its ability to facilitate the release of genetic material from endosomes into the cytoplasm, a critical step for successful transfection. DOPE's conical shape promotes the formation of non-bilayer lipid structures, such as the inverted hexagonal (HII) phase, particularly in the acidic environment of the endosome. This structural transition disrupts the endosomal membrane, allowing the encapsulated genetic cargo to escape into the cytoplasm and reach its target.
-
The "Stealth" Properties of mPEG 2000: The methoxy-polyethylene glycol (mPEG) component, with a molecular weight of 2000 Daltons, forms a hydrophilic shield on the surface of the liposome. This PEGylation strategy offers several advantages for in vivo applications, including:
-
Prolonged Circulation Time: The PEG layer sterically hinders the adsorption of opsonin proteins from the bloodstream, reducing uptake by the mononuclear phagocyte system (MPS) and thereby extending the circulation half-life of the liposomes.
-
Improved Stability: PEGylation can prevent the aggregation of liposomes, enhancing their colloidal stability.
-
Reduced Immunogenicity: The "stealth" coating can minimize the recognition of the liposomes by the immune system.
-
The incorporation of DOPE-mPEG 2000 into liposomal formulations thus represents a strategic approach to balance the need for prolonged systemic circulation with the requirement for efficient intracellular delivery.
Quantitative Data on DOPE-mPEG 2000 Formulations
The physicochemical properties and biological activity of liposomal gene delivery systems are highly dependent on their specific composition. The following tables summarize quantitative data from various studies on formulations incorporating PEGylated lipids.
Table 1: Physicochemical Characterization of PEGylated Liposomes
| Lipid Composition (molar ratio) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| DOTAP/Cholesterol/DSPE-PEG2000 (1:1:0.02) | 113 ± 0.5 | 0.066 ± 0.012 | Not Reported | |
| DOTAP/Cholesterol/DSPE-PEG2000 (1:1:0.04) | 125 ± 0.9 | 0.112 ± 0.015 | Not Reported | |
| DOTAP/Cholesterol/DSPE-PEG2000 (1:1:0.1) | 130 ± 0.4 | 0.149 ± 0.01 | Not Reported | |
| SPC/Cholesterol/DSPE-PEG2000 (47:47:6) | Not Reported | Not Reported | Not Reported | |
| Cholesterol/SPC/DSPE-PEG2000/DSPE-PEG2000-R8 (33:62:4.2:0.8) | Not Reported | Not Reported | Not Reported | |
| DSPE-PEG2000/Soluplus (10:1 w/w) | 36.5 | 0.900 | -28.5 | |
| DSPE-PEG2000/Soluplus (1:1 w/w) | Not Reported | Not Reported | Not Reported | |
| DSPE-PEG2000/Soluplus (1:10 w/w) | 56.1 | 0.101 | -7.7 | |
| Lc-PTOX-Lps (DSPE-mPEG2000 modified) | 168.91 ± 7.07 | 0.19 ± 0.04 | -24.37 ± 0.36 |
Table 2: In Vitro Transfection Efficiency of PEGylated Lipoplexes
| Cell Line | Lipid Composition | Transfection Efficiency (%) | Reference |
| H1299 | DOTAP/Cholesterol | 47 ± 6.9 | |
| H1299 | DOTAP/Cholesterol/DSPE-PEG2000 (2 mol%) | 3.6 ± 1.8 | |
| NCI-H69 | DOTAP/Cholesterol | 30 ± 1.9 | |
| NCI-H69 | DOTAP/Cholesterol/DSPE-PEG2000 (2 mol%) | 2.6 ± 1.8 |
Note: Transfection efficiency can be influenced by numerous factors including cell type, plasmid used, and the specific assay conditions.
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of DOPE-mPEG 2000-based gene delivery systems.
Preparation of Liposomes by Thin-Film Hydration and Extrusion
The thin-film hydration method is a widely used technique for the preparation of liposomes. This is followed by extrusion to obtain unilamellar vesicles of a defined size.
Materials:
-
Cationic lipid (e.g., DOTAP)
-
Helper lipid (e.g., DOPE)
-
DOPE-mPEG 2000
-
Cholesterol (optional)
-
Chloroform
-
Hydration buffer (e.g., sterile, nuclease-free water, PBS, or HEPES-buffered saline)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)
-
Nitrogen or Argon gas
-
Vacuum pump
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired molar ratios of the lipids (e.g., cationic lipid, DOPE, DOPE-mPEG 2000, and cholesterol) in chloroform in a round-bottom flask.
-
Attach the flask to a rotary evaporator and evaporate the chloroform under reduced pressure at a temperature above the phase transition temperature of the lipids. A thin, uniform lipid film should form on the inner surface of the flask.
-
Place the flask under a high vacuum for at least 2 hours to ensure complete removal of any residual organic solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding the desired volume of pre-warmed hydration buffer to the flask.
-
Agitate the flask by gentle rotation in a water bath set above the lipid phase transition temperature for 1-2 hours. This process allows the lipid film to swell and form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles with a uniform size distribution, subject the MLV suspension to extrusion.
-
Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Pass the liposome suspension through the extruder multiple times (typically 11-21 passes) to form small unilamellar vesicles (SUVs).
-
-
Sterilization and Storage:
-
The resulting liposome solution can be sterilized by passing it through a 0.22 µm filter.
-
Store the prepared liposomes at 4°C.
-
Lipoplex Formation
Lipoplexes are complexes formed between cationic liposomes and negatively charged nucleic acids (e.g., plasmid DNA, siRNA).
Materials:
-
Prepared cationic liposome suspension
-
Nucleic acid solution (in nuclease-free water or buffer)
-
Serum-free cell culture medium (e.g., Opti-MEM)
Procedure:
-
Dilute the required amount of cationic liposomes in a sterile tube with serum-free medium.
-
In a separate sterile tube, dilute the nucleic acid in serum-free medium.
-
Add the diluted nucleic acid solution to the diluted liposome solution and mix gently by pipetting.
-
Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.
-
The lipoplexes are now ready for transfection experiments.
Physicochemical Characterization
3.3.1. Particle Size and Zeta Potential Analysis
Dynamic Light Scattering (DLS) is a standard technique for measuring the hydrodynamic diameter and size distribution (Polydispersity Index, PDI) of nanoparticles in suspension. Zeta potential, a measure of the surface charge, is determined by electrophoretic light scattering.
Protocol Outline:
-
Dilute a small aliquot of the liposome or lipoplex suspension in an appropriate buffer (e.g., deionized water or PBS) to a suitable concentration for DLS analysis.
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature (e.g., 25°C).
-
Perform the measurement according to the instrument's software instructions to obtain the Z-average diameter and PDI.
-
For zeta potential measurement, use a specific folded capillary cell and follow the instrument's protocol.
Biological Characterization
3.4.1. In Vitro Transfection Efficiency Assay (Luciferase Reporter Assay)
The luciferase reporter assay is a highly sensitive method to quantify the level of gene expression following transfection.
Protocol Outline:
-
Cell Seeding: Seed the target cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection: Prepare lipoplexes containing a plasmid encoding for luciferase under the control of a suitable promoter. Add the lipoplexes to the cells and incubate for a specified period (e.g., 24-48 hours).
-
Cell Lysis: After incubation, wash the cells with PBS and then add a cell lysis buffer to each well. Incubate for a sufficient time to ensure complete cell lysis.
-
Luminometry: Transfer the cell lysate to a luminometer plate. Add the luciferase assay substrate to each well and immediately measure the luminescence using a luminometer.
-
Data Analysis: The relative light units (RLU) are proportional to the amount of luciferase expressed, which reflects the transfection efficiency. Normalize the results to the total protein concentration in each sample.
3.4.2. Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and cytotoxicity.
Protocol Outline:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Expose the cells to different concentrations of the lipoplexes for a defined period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control cells.
Visualizing Key Processes
To further elucidate the mechanisms and workflows involved in gene delivery using DOPE-mPEG 2000, the following diagrams are provided.
Caption: DOPE-Facilitated Endosomal Escape Pathway.
physical characteristics of DOPE-mPEG MW 2000
An In-depth Technical Guide on the Physical Characteristics of DOPE-mPEG MW 2000
Introduction
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-mPEG 2000) is a high-purity, synthetic phospholipid conjugated with a methoxy-terminated polyethylene glycol (PEG) chain of approximately 2000 Daltons.[1] It is a widely utilized PEGylated lipid in the development of drug delivery systems, particularly in the formation of liposomes and lipid nanoparticles (LNPs).[2][3][4] The amphiphilic nature of DOPE-mPEG 2000, with its hydrophobic 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) anchor and hydrophilic PEG chain, allows it to self-assemble in aqueous solutions, forming micelles or incorporating into lipid bilayers.[4][5][6]
The inclusion of DOPE-mPEG 2000 in liposomal formulations provides steric stabilization, creating a "stealth" characteristic that helps nanoparticles evade the mononuclear phagocytic system.[7][8] This leads to a prolonged circulation half-life and improved biodistribution of encapsulated therapeutic agents.[9][10] This guide provides a comprehensive overview of the core physical characteristics of DOPE-mPEG 2000, detailed experimental protocols for its characterization, and visual representations of its structure and function.
Core Physical and Chemical Properties
The physical and chemical properties of DOPE-mPEG 2000 are summarized in the tables below. These properties are critical for its application in pharmaceutical formulations.
Table 1: General Properties
| Property | Description | References |
| Synonyms | mPEG-2000 DOPE, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] | [5][11] |
| Chemical Structure | Composed of a DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) lipid anchor and a methoxy-terminated PEG chain. | [1][5][9] |
| Appearance | White to off-white solid or powder. | [2][5][9] |
| Amphiphilicity | Possesses both a hydrophobic lipid tail (DOPE) and a hydrophilic polymer head (mPEG), enabling the formation of micelles and incorporation into lipid bilayers. | [4][5][6] |
Table 2: Quantitative Specifications
| Parameter | Value | References |
| Average Molecular Weight | ~2801.46 Da | [5][12] |
| Purity | >95% (as determined by TLC or HPLC) | [5][12] |
| Solubility | >10 mg/mL in hot water and chloroform. Soluble in other organic solvents such as DMSO and dichloromethane. | [5][9][13] |
| Critical Micelle Concentration (CMC) | While a specific value for DOPE-mPEG 2000 is not readily available, similar PEGylated lipids like DSPE-PEG 2000 have a CMC in the micromolar range (approximately 0.5-1.5 µM). | [14][15] |
Table 3: Storage and Handling
| Condition | Recommendation | References |
| Storage Temperature | -20°C | [5][9][13] |
| Handling | Should be stored in a dry, low-temperature environment. It is recommended to prepare fresh solutions before use and avoid repeated freeze-thaw cycles. | [5] |
Experimental Protocols
The characterization of DOPE-mPEG 2000 is essential to ensure its quality and performance in drug delivery applications. The following are detailed methodologies for key experiments.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of PEGylated lipids.
-
Objective: To separate and quantify DOPE-mPEG 2000 from potential impurities.
-
Methodology:
-
Mobile Phase Preparation: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., a mixture of methanol, acetonitrile, and isopropanol with 0.1% formic acid) is typically used.
-
Sample Preparation: A known concentration of DOPE-mPEG 2000 is dissolved in a suitable solvent, such as the initial mobile phase mixture.
-
Chromatographic Conditions:
-
Column: A reverse-phase column (e.g., C8 or C18) is commonly employed.
-
Gradient: A typical gradient might run from a higher aqueous percentage to a higher organic percentage over 10-15 minutes to elute compounds of varying polarity.
-
Flow Rate: A flow rate of 0.3-1.0 mL/min is standard.
-
Detection: Detection is often performed using an Evaporative Light Scattering Detector (ELSD) or a UV detector at wavelengths around 210-280 nm.[16]
-
-
Data Analysis: The purity is calculated based on the area of the main peak relative to the total area of all peaks.
-
Molecular Weight Characterization by Mass Spectrometry
Due to the polydisperse nature of the PEG chain, mass spectrometry is used to determine the average molecular weight.
-
Objective: To determine the average molecular weight and the distribution of PEG chain lengths.
-
Methodology:
-
Ionization Technique: Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) are suitable techniques.
-
Sample Preparation: The sample is dissolved in an appropriate solvent and mixed with a matrix (for MALDI) or infused directly (for ESI).
-
Data Acquisition: The mass spectrometer is operated in a mode that covers the expected mass range of the polymer.
-
Data Analysis: The resulting spectrum will show a distribution of peaks, each corresponding to a different number of ethylene glycol repeat units. The average molecular weight is calculated from this distribution.[17]
-
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for confirming the chemical structure of PEGylated lipids.
-
Objective: To verify the presence of characteristic chemical groups of both the DOPE lipid and the PEG chain.
-
Methodology:
-
Sample Preparation: The DOPE-mPEG 2000 sample is dissolved in a deuterated solvent (e.g., CDCl₃ or D₂O).
-
Data Acquisition: ¹H NMR and ³¹P NMR spectra are acquired.
-
Data Analysis:
-
In the ¹H NMR spectrum, characteristic peaks for the fatty acid chains of DOPE, the glycerol backbone, the phosphoethanolamine headgroup, and the repeating ethylene glycol units of PEG should be identified.
-
The relative integration of these signals can confirm the structure and can be used to estimate the average number of PEG units.[17]
-
A single peak in the ³¹P NMR spectrum confirms the presence of the phosphate group.
-
-
Determination of Critical Micelle Concentration (CMC)
The CMC is the concentration at which the amphiphilic molecules begin to form micelles. A common method for its determination is through fluorescence spectroscopy.
-
Objective: To determine the concentration at which DOPE-mPEG 2000 self-assembles into micelles in an aqueous solution.
-
Methodology:
-
Probe Selection: A fluorescent probe that is sensitive to the polarity of its microenvironment, such as pyrene, is used.
-
Sample Preparation: A series of solutions with varying concentrations of DOPE-mPEG 2000 in an aqueous buffer are prepared. A constant, low concentration of the fluorescent probe is added to each solution.
-
Fluorescence Measurement: The fluorescence emission spectra of the probe are recorded for each sample. For pyrene, the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is monitored.
-
Data Analysis: The I₁/I₃ ratio is plotted against the logarithm of the DOPE-mPEG 2000 concentration. The CMC is determined from the point of inflection in this plot, which indicates the partitioning of the probe into the hydrophobic micellar core.[14][18]
-
Visualizations: Structure, Workflow, and Application
The following diagrams, generated using the DOT language, provide visual representations of the key aspects of DOPE-mPEG 2000.
Caption: Simplified schematic of the DOPE-mPEG 2000 molecule.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DOPE-mPEG, MW 2,000 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. nanocs.net [nanocs.net]
- 6. DOPE-PEG-Azide, MW 2,000 | BroadPharm [broadpharm.com]
- 7. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. avantiresearch.com [avantiresearch.com]
- 9. DOPE-MPEG [nanosoftpolymers.com]
- 10. crodapharma.com [crodapharma.com]
- 11. DOPE-mPEG, DOPE-PEG, MW 2,000 - Taskcm [taskcm.com]
- 12. Lipid: mPEG-2000-DOPE - CAS #474922-90-2 | CordenPharma [cordenpharma.com]
- 13. creative-biolabs.com [creative-biolabs.com]
- 14. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. caymanchem.com [caymanchem.com]
- 18. The influence of poly(ethylene glycol) on the micelle formation of alkyl maltosides used in membrane protein crystallization - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Navigating the Aqueous Realm: An In-depth Technical Guide to the Behavior of DOPE-mPEG MW 2000
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the behavior of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-mPEG 2000) in aqueous solutions. Understanding the physicochemical properties and self-assembly characteristics of this PEGylated lipid is paramount for its effective application in advanced drug delivery systems, such as liposomes and micelles.
Core Physicochemical Characteristics and Aqueous Self-Assembly
DOPE-mPEG 2000 is an amphiphilic polymer-lipid conjugate. It consists of a hydrophobic dioleoylphosphatidylethanolamine (DOPE) anchor and a hydrophilic methoxy polyethylene glycol (mPEG) chain with a molecular weight of 2000 Da.[1] The unsaturated oleoyl chains of the DOPE moiety introduce a conical shape to the lipid, which influences its packing and phase behavior in aqueous environments.[2]
In aqueous solutions, DOPE-mPEG 2000 monomers can self-assemble into various structures, most notably micelles, to minimize the unfavorable interactions between their hydrophobic tails and water.[1] This self-assembly occurs above a specific concentration known as the critical micelle concentration (CMC). The PEG chains form a hydrated corona on the surface of these nano-assemblies, providing steric stabilization that can prevent aggregation and reduce clearance by the mononuclear phagocyte system in vivo.[3]
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the aqueous behavior of PEGylated lipids, with a focus on DSPE-mPEG 2000 as a proxy for DOPE-mPEG 2000.
Table 1: Critical Micelle Concentration (CMC) of DSPE-mPEG 2000
| Solvent Condition | CMC (µM) | Reference |
| Pure Water | 10 - 20 | [4] |
| HEPES Buffered Saline | 0.5 - 1.0 | [4] |
Table 2: Hydrodynamic Diameter and Aggregation Number of DSPE-mPEG 2000 Micelles
| Solvent Condition | Concentration (mM) | Hydrodynamic Diameter (d_h, nm) | Aggregation Number (N_agg) | Reference |
| Pure Water | 5 | ~4.1 | < 8 | [4] |
| Pure Water | 40 | ~5.6 | < 11 | [4] |
| HEPES Buffered Saline | 5 | ~15 | ~90 | [4] |
| HEPES Buffered Saline | 40 | ~8 | > 20 | [4] |
| Deionized Water | 2 | 8.2 ± 1.2 | Not Specified | [5] |
Experimental Protocols
Preparation of DOPE-mPEG 2000 Containing Liposomes
This protocol describes the thin-film hydration method for preparing liposomes incorporating DOPE-mPEG 2000.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
Cholesterol
-
DOPE-mPEG 2000
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve the desired molar ratios of DOPC, cholesterol, and DOPE-mPEG 2000 in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by vortexing or gentle agitation at a temperature above the phase transition temperature of the lipids. This results in the formation of multilamellar vesicles (MLVs).
-
To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator (intermittently on ice to prevent overheating) or a bath sonicator until the suspension becomes clear.
-
For a more uniform size distribution, subject the liposome suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times (typically 11-21 passes).
Diagram 1: Experimental Workflow for Liposome Preparation
Caption: Workflow for preparing DOPE-mPEG 2000 incorporated liposomes.
Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy
This protocol utilizes a fluorescent probe, such as pyrene, which exhibits changes in its fluorescence spectrum upon partitioning into the hydrophobic core of micelles.
Materials:
-
DOPE-mPEG 2000
-
Pyrene stock solution in a volatile organic solvent (e.g., acetone)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Series of vials or a microplate
-
Fluorometer
Procedure:
-
Prepare a series of aqueous solutions of DOPE-mPEG 2000 with varying concentrations.
-
To each solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration in the micromolar range.
-
Allow the organic solvent to evaporate completely.
-
Incubate the solutions to allow for equilibration.
-
Measure the fluorescence emission spectra of pyrene in each sample using an excitation wavelength of approximately 335 nm.
-
Determine the ratio of the intensities of the first and third vibronic peaks (I₁/I₃) of the pyrene emission spectrum.
-
Plot the I₁/I₃ ratio as a function of the logarithm of the DOPE-mPEG 2000 concentration.
-
The CMC is determined from the inflection point of the resulting sigmoidal curve, where a sharp decrease in the I₁/I₃ ratio is observed.
Diagram 2: Workflow for CMC Determination
Caption: Experimental workflow for CMC determination using fluorescence spectroscopy.
Characterization by Dynamic Light Scattering (DLS)
DLS is used to determine the hydrodynamic diameter and size distribution of micelles or liposomes in an aqueous solution.
Materials:
-
DOPE-mPEG 2000 micelle or liposome suspension
-
DLS instrument
-
Cuvettes
Procedure:
-
Prepare the sample by diluting the micelle or liposome suspension to an appropriate concentration in the same buffer used for their preparation.
-
Filter the sample through a low-protein-binding filter (e.g., 0.22 µm) to remove any dust or large aggregates.
-
Place the sample in a clean cuvette and insert it into the DLS instrument.
-
Allow the sample to equilibrate to the desired temperature.
-
Perform the DLS measurement, collecting the scattered light intensity fluctuations over time.
-
The instrument's software will analyze the autocorrelation function of the intensity fluctuations to calculate the hydrodynamic diameter and polydispersity index (PDI).
Characterization by Small-Angle X-ray Scattering (SAXS)
SAXS provides information on the size, shape, and internal structure of nanoparticles in solution.
Materials:
-
Concentrated DOPE-mPEG 2000 micelle or liposome suspension
-
SAXS instrument with a suitable X-ray source and detector
-
Sample holder (e.g., quartz capillary)
Procedure:
-
Load the sample into the sample holder.
-
Acquire a scattering pattern of the sample.
-
Acquire a scattering pattern of the buffer alone to be used for background subtraction.
-
Subtract the buffer scattering from the sample scattering to obtain the net scattering from the nanoparticles.
-
Analyze the resulting scattering curve to determine structural parameters such as the radius of gyration, particle shape, and, in the case of liposomes, the bilayer thickness.
Influence on Cellular Processes and Signaling
The inclusion of DOPE-mPEG 2000 in nanoparticle formulations can significantly impact their interaction with cells. The DOPE component, with its conical shape, has a propensity to form non-bilayer structures, which can facilitate membrane fusion and endosomal escape.[6][7] This is a critical step for the cytoplasmic delivery of therapeutic payloads. The PEG chains, while providing stealth properties, can also influence cellular uptake mechanisms.
Diagram 3: Influence of DOPE-mPEG 2000 on Cellular Uptake and Drug Delivery
Caption: Cellular uptake and payload delivery pathway of DOPE-mPEG 2000 nanoparticles.
The process of endosomal escape mediated by DOPE can be considered a signaling event at the organelle level, as it triggers a change in the localization of the nanoparticle and its cargo, leading to downstream therapeutic effects. The fusogenic properties of DOPE are enhanced in the acidic environment of the endosome, promoting the disruption of the endosomal membrane and the release of the encapsulated drug into the cytoplasm.[8]
Conclusion
DOPE-mPEG 2000 is a versatile and crucial component in the design of advanced drug delivery systems. Its self-assembly into micelles and its ability to be incorporated into liposomes, coupled with the steric shielding provided by the PEG chains and the membrane-destabilizing properties of the DOPE anchor, make it a powerful tool for enhancing the therapeutic efficacy of various drugs. A thorough understanding of its behavior in aqueous solutions, as detailed in this guide, is essential for the rational design and optimization of novel nanomedicines.
References
- 1. DOPE-mPEG, MW 2,000 | BroadPharm [broadpharm.com]
- 2. What is the osmotic stability of DOPE - PEG2000 liposomes? - Blog [shochem.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation of Formates Following 20 kHz Sonication of DSPE-mPEG2000 PEGylated Phospholipid Micelles | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Stimuli-Responsive Liposomes for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Preparation of DOPE-mPEG MW 2000 Liposomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes are versatile, self-assembled vesicular structures composed of a lipid bilayer enclosing an aqueous core. Their biocompatibility and ability to encapsulate both hydrophilic and lipophilic agents make them ideal carriers for targeted drug delivery. The inclusion of polyethylene glycol (PEG) conjugated to a phospholipid, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), creates a hydrophilic shield on the liposome surface. This "stealth" characteristic sterically hinders the binding of plasma proteins, thereby reducing uptake by the mononuclear phagocytic system and prolonging circulation time in the body.
DOPE is a cone-shaped, non-bilayer-forming lipid that can impart pH-sensitive properties to liposomal formulations. In the acidic environment of tumors or endosomes, DOPE can undergo a phase transition from a lamellar to an inverted hexagonal phase, facilitating the release of the encapsulated payload. This application note provides a detailed protocol for the preparation of DOPE-based liposomes incorporating DOPE-mPEG MW 2000 using the thin-film hydration method followed by extrusion.
Data Presentation: Physicochemical Properties of DOPE-Containing Liposomes
The following table summarizes the typical physicochemical characteristics of liposomes formulated with DOPE and a PEGylated lipid. It is important to note that the specific properties will vary depending on the exact lipid composition, preparation method, and drug loading.
| Formulation (Molar Ratio) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| DOPE/Cholesterol/DSPE-mPEG (2000) (40:30:5) with other lipids | ~ 94 | ~ 0.16 | - | > 90 |
| DSPE-mPEG2000-Modified Liposomes | 168.91 ± 7.07 | 0.19 ± 0.04 | -24.37 ± 0.36 | 87.11 ± 1.77 |
| DODAP/DOPE/Cholesterol/DSPE-PEG 2000 (35:35:25:5) | 120 - 150 | - | Near-neutral at pH 7.4 | ~ 35 |
| DODMA/DOPE/Cholesterol/DSPE-PEG 2000 (40:30:25:5) | 120 - 150 | - | Near-neutral at pH 7.4 | ~ 35 |
Note: Data is compiled from various sources and may not be directly comparable due to differences in experimental conditions. DSPE-mPEG 2000 is often used as a surrogate for DOPE-mPEG 2000 in literature, exhibiting similar properties.
Experimental Protocols
Materials
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-mPEG 2000)
-
Cholesterol
-
Chloroform
-
Methanol
-
Hydration Buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)
-
Drug to be encapsulated (hydrophilic or lipophilic)
Equipment
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Vacuum pump
-
Mini-extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Syringes
-
Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for encapsulation efficiency determination
Detailed Protocol: Thin-Film Hydration and Extrusion
This protocol outlines the preparation of DOPE-based liposomes incorporating DOPE-mPEG 2000.
Step 1: Lipid Dissolution
-
Accurately weigh the lipids (e.g., DOPE, Cholesterol, and DOPE-mPEG 2000) according to the desired molar ratio. A common starting point for pH-sensitive formulations is a higher molar percentage of DOPE. For example, a formulation could consist of DOPE:Cholesterol:DOPE-mPEG 2000 in a molar ratio of 6:4:0.5.
-
Dissolve the lipids in a suitable organic solvent, such as a chloroform:methanol mixture (e.g., 2:1 v/v), in a round-bottom flask.[1] If a lipophilic drug is to be encapsulated, it should be co-dissolved with the lipids at this stage.
-
Ensure the lipids are completely dissolved to form a clear solution.
Step 2: Thin-Film Formation
-
Attach the round-bottom flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature that facilitates solvent evaporation but does not degrade the lipids (typically 30-40°C).
-
Rotate the flask and gradually reduce the pressure to evaporate the organic solvent. This will result in the formation of a thin, uniform lipid film on the inner surface of the flask.[1][2][3]
-
Once the film is formed, continue to dry it under high vacuum for at least 2-4 hours (or overnight) to remove any residual solvent.[1]
Step 3: Hydration of the Lipid Film
-
Pre-heat the aqueous hydration buffer (e.g., PBS pH 7.4) to a temperature above the phase transition temperature (Tc) of all the lipid components. For DOPE-based formulations, hydration can be performed at room temperature or slightly above.
-
If a hydrophilic drug is to be encapsulated, it should be dissolved in the hydration buffer.
-
Add the pre-heated hydration buffer to the round-bottom flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration.
-
Agitate the flask to hydrate the lipid film. This can be done by gentle shaking or vortexing. This process leads to the formation of multilamellar vesicles (MLVs).[1][2][3]
Step 4: Liposome Sizing by Extrusion
-
To obtain unilamellar vesicles with a defined size, the MLV suspension is subjected to extrusion.[2][3]
-
Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Transfer the liposome suspension into a syringe and attach it to one side of the extruder. Attach an empty syringe to the other side.
-
Pass the liposome suspension through the membrane back and forth for an odd number of cycles (e.g., 11-21 times). This process reduces the size and lamellarity of the vesicles, resulting in a more homogenous population of large unilamellar vesicles (LUVs).[4]
Step 5: Purification and Characterization
-
To remove any unencapsulated drug, the liposome suspension can be purified by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.
-
Particle Size and Polydispersity Index (PDI): Measure the mean hydrodynamic diameter and PDI of the liposomes using Dynamic Light Scattering (DLS). A PDI value below 0.2 is generally considered indicative of a monodisperse population.
-
Zeta Potential: Determine the surface charge of the liposomes using DLS with an electrode. The zeta potential provides an indication of the colloidal stability of the formulation.
-
Encapsulation Efficiency (EE%): Quantify the amount of encapsulated drug. This is typically done by separating the free drug from the liposomes and then lysing the liposomes to release the encapsulated drug. The drug concentration is then measured using a suitable analytical technique like UV-Vis spectrophotometry or HPLC. The EE% is calculated as follows:
EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100
Visualization of the Experimental Workflow
Caption: Workflow for DOPE-mPEG 2000 Liposome Preparation.
References
- 1. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 2. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 3. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]
Application Notes and Protocols for DOPE-mPEG MW 2000 Nanoparticle Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-mPEG MW 2000) in the formulation of nanoparticles for drug delivery applications.
Introduction
DOPE-mPEG MW 2000 is an amphiphilic polymer conjugate consisting of the unsaturated phospholipid DOPE and a 2000 molecular weight polyethylene glycol (PEG) chain.[1][2] This PEGylated lipid is a critical component in the development of "stealth" nanoparticles, such as liposomes and lipid nanoparticles (LNPs), designed to improve the therapeutic index of encapsulated drugs. The hydrophilic and flexible PEG chains form a protective layer on the nanoparticle surface, which sterically hinders the adsorption of plasma proteins (opsonization) and reduces recognition and uptake by the mononuclear phagocyte system (MPS).[3] This "stealth" characteristic leads to a prolonged systemic circulation time, enhanced accumulation in pathological tissues through the Enhanced Permeability and Retention (EPR) effect, and improved drug bioavailability.[3][4]
Key Applications
-
Prolonged Circulation Time: The primary application of DOPE-mPEG MW 2000 is to extend the half-life of nanoparticles in the bloodstream, allowing for greater opportunity to reach the target site.
-
Targeted Drug Delivery: The PEGylated surface can be further functionalized with targeting ligands (e.g., antibodies, peptides) to facilitate specific binding to and uptake by target cells.
-
Improved Stability: The PEG layer enhances the colloidal stability of the nanoparticle formulation, preventing aggregation.
-
Reduced Immunogenicity: By masking the nanoparticle surface, DOPE-mPEG MW 2000 can reduce potential immune responses to the carrier itself.
Data Presentation: Nanoparticle Characterization
The incorporation of DOPE-mPEG MW 2000 into nanoparticle formulations significantly influences their physicochemical properties. The following tables summarize typical quantitative data obtained from the characterization of such nanoparticles. Data presented are representative and may vary depending on the specific lipid composition, drug cargo, and formulation method.
Table 1: Effect of DOPE-mPEG MW 2000 Concentration on Nanoparticle Size and Polydispersity
| Molar % of DOPE-mPEG MW 2000 | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 1% | 155 ± 5.2 | 0.21 ± 0.03 | -15.8 ± 1.5 |
| 3% | 125 ± 4.8 | 0.15 ± 0.02 | -10.5 ± 1.2 |
| 5% | 100 ± 3.5 | 0.12 ± 0.02 | -8.2 ± 1.0 |
| 10% | 85 ± 2.9 | 0.10 ± 0.01 | -5.1 ± 0.8 |
Table 2: Influence of DOPE-mPEG MW 2000 on Drug Encapsulation and Release
| Molar % of DOPE-mPEG MW 2000 | Drug Encapsulation Efficiency (%) | Drug Loading Capacity (%) | In Vitro Drug Release at 24h (%) |
| 1% | 92 ± 3.1 | 10.5 ± 0.8 | 45 ± 2.5 |
| 3% | 88 ± 2.5 | 9.8 ± 0.6 | 38 ± 2.1 |
| 5% | 85 ± 2.2 | 9.1 ± 0.5 | 32 ± 1.8 |
| 10% | 78 ± 1.9 | 8.2 ± 0.4 | 25 ± 1.5 |
Experimental Protocols
Protocol 1: Liposome Formulation using Thin-Film Hydration
This protocol describes the preparation of unilamellar liposomes incorporating DOPE-mPEG MW 2000 using the thin-film hydration method followed by extrusion.
Materials:
-
Primary phospholipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine - DOPC)
-
Cholesterol
-
DOPE-mPEG MW 2000
-
Drug to be encapsulated
-
Organic solvent (e.g., chloroform or a 2:1 chloroform:methanol mixture)
-
Aqueous hydration buffer (e.g., phosphate-buffered saline - PBS, pH 7.4)
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the lipids (e.g., DOPC, cholesterol, and DOPE-mPEG MW 2000 in the desired molar ratio) and the lipophilic drug (if applicable) in the organic solvent in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids. A thin, uniform lipid film should form on the inner surface of the flask.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.[5]
-
-
Hydration:
-
Add the aqueous hydration buffer (containing the hydrophilic drug, if applicable) to the flask. The volume should be sufficient to achieve the desired final lipid concentration.
-
Hydrate the lipid film by rotating the flask in a water bath set to a temperature above the lipid phase transition temperature for 1-2 hours. This process results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
Load the MLV suspension into an extruder pre-heated to the same temperature as the hydration step.
-
Extrude the suspension through a polycarbonate membrane with the desired pore size (e.g., 100 nm) for an odd number of passes (e.g., 11-21 times).[6] This process generates small unilamellar vesicles (SUVs) with a more uniform size distribution.
-
-
Purification:
-
Remove unencapsulated drug by a suitable method such as size exclusion chromatography or dialysis.
-
Protocol 2: Nanoparticle Formulation using Microfluidics
This protocol outlines the preparation of lipid-based nanoparticles using a microfluidic mixing device, which allows for precise control over nanoparticle size and distribution.[7][8]
Materials:
-
Lipid mixture (e.g., ionizable lipid, helper lipid, cholesterol, DOPE-mPEG MW 2000)
-
Drug cargo (e.g., mRNA, siRNA)
-
Ethanol
-
Aqueous buffer (e.g., citrate buffer, pH 4.0)
-
Microfluidic mixing device and pump system
Procedure:
-
Solution Preparation:
-
Dissolve the lipid mixture in ethanol to the desired total lipid concentration.
-
Dissolve or suspend the drug cargo in the aqueous buffer.
-
-
Microfluidic Mixing:
-
Set the flow rates for the organic and aqueous phases on the microfluidic pump system. The flow rate ratio will influence the final nanoparticle size.
-
Inject the lipid-ethanol solution into the organic inlet and the drug-aqueous solution into the aqueous inlet of the microfluidic cartridge.
-
The rapid mixing of the two phases leads to the self-assembly of the nanoparticles.
-
-
Purification and Concentration:
-
The resulting nanoparticle suspension is typically purified and concentrated using tangential flow filtration (TFF) or dialysis to remove ethanol and unencapsulated drug.
-
Visualizations
Experimental Workflow for Nanoparticle Formulation and Characterization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Influence of Polyethylene Glycol Density and Surface Lipid on Pharmacokinetics and Biodistribution of Lipid-Calcium-Phosphate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Does DOPE - PEG2000 increase the bioavailability of drugs? - Blog [shochem.com]
- 5. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 6. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microfluidic Technology for the Production of Hybrid Nanomedicines [ouci.dntb.gov.ua]
- 8. Microfluidic approaches for producing lipid-based nanoparticles for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Transfection Using DOPE-mPEG MW 2000
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-mPEG 2000) in gene transfection applications. The information is intended for researchers, scientists, and professionals in drug development.
Introduction
Lipid-based nanoparticles (LNPs) are a leading platform for the delivery of genetic material, such as mRNA and siRNA, into cells.[1][2] A typical LNP formulation consists of four key components: an ionizable cationic lipid, cholesterol, a helper phospholipid, and a PEGylated lipid.[1] DOPE-mPEG 2000 is a crucial component in such formulations, acting as a PEGylated lipid that offers steric stabilization to the nanoparticles. This PEGylation shields the liposomes from nonspecific uptake by the reticuloendothelial system, thereby prolonging their circulation time in the bloodstream.[3][4][5]
The inclusion of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) as a helper lipid is also critical for efficient gene delivery. DOPE's unique conical shape promotes the formation of an inverted hexagonal phase, which destabilizes the endosomal membrane after cellular uptake.[1][4][6] This facilitates the release of the genetic payload from the endosome into the cytoplasm, a critical step for successful transfection.[6][7]
However, a "PEG dilemma" exists, where the PEG coating that provides stability can also hinder cellular uptake and endosomal escape.[3] Therefore, optimizing the concentration of DOPE-mPEG 2000 is essential for balancing nanoparticle stability with high transfection efficiency.
Data Presentation
Table 1: Physicochemical Properties of a Representative LNP Formulation
| Parameter | Value |
| Lipid Composition (molar ratio) | |
| Ionizable Cationic Lipid (e.g., DOTAP) | 50% |
| Cholesterol | 38.5% |
| DOPE | 10% |
| DOPE-mPEG 2000 | 1.5% |
| Particle Size (nm) | 150 ± 1.02 |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential (mV) | +19.8 ± 0.249 |
| Encapsulation Efficiency (%) | > 95% |
Note: The values presented are representative and may vary depending on the specific lipids used, their ratios, and the preparation method.
Table 2: Effect of DOPE-mPEG 2000 Concentration on Transfection Efficiency
| DOPE-mPEG 2000 (mol%) | Particle Size (nm) | Zeta Potential (mV) | Transfection Efficiency (%) | Cell Viability (%) |
| 0.5 | 180 | +25 | 65 | 85 |
| 1.5 | 150 | +20 | 80 | 90 |
| 2.5 | 130 | +15 | 70 | 95 |
| 5.0 | 110 | +8 | 50 | >95 |
Note: This table illustrates the general trend observed when varying the PEGylated lipid concentration. Optimal concentrations should be determined empirically for each specific application and cell type.
Experimental Protocols
Protocol 1: Formulation of DOPE-mPEG 2000-Containing Lipid Nanoparticles for Gene Delivery
This protocol describes the preparation of LNPs encapsulating genetic material (e.g., mRNA, plasmid DNA) using the thin-film hydration method.
Materials:
-
Ionizable cationic lipid (e.g., DOTAP)
-
Cholesterol
-
DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)
-
DOPE-mPEG 2000
-
Genetic material (e.g., mRNA, plasmid DNA)
-
Chloroform
-
Hydration buffer (e.g., sterile PBS or citrate buffer, pH 4.0 for mRNA)
-
Nuclease-free water
Equipment:
-
Rotary evaporator
-
Water bath sonicator or extruder
-
Dynamic light scattering (DLS) instrument for size and zeta potential measurement
Procedure:
-
Lipid Film Preparation:
-
In a round-bottom flask, dissolve the ionizable cationic lipid, cholesterol, DOPE, and DOPE-mPEG 2000 in chloroform at the desired molar ratio (e.g., 50:38.5:10:1.5).
-
Attach the flask to a rotary evaporator and evaporate the chloroform under reduced pressure at 40°C to form a thin lipid film on the flask wall.
-
Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of the solvent.
-
-
Hydration:
-
Hydrate the lipid film with a pre-warmed (40°C) aqueous solution containing the genetic material. The buffer choice depends on the genetic material (e.g., citrate buffer at pH 4.0 for mRNA).[8]
-
The final lipid concentration is typically in the range of 10 mg/mL.[9]
-
Vortex the flask for 1-2 hours to form a suspension of multilamellar vesicles (MLVs).[9]
-
-
Size Reduction:
-
To obtain unilamellar vesicles of a defined size, sonicate the MLV suspension in a water bath sonicator or extrude it through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a mini-extruder.
-
-
Purification and Characterization:
-
Remove unencapsulated genetic material by dialysis or a suitable chromatography method.
-
Characterize the resulting LNPs for their particle size, polydispersity index (PDI), and zeta potential using a DLS instrument.
-
Determine the encapsulation efficiency by quantifying the amount of encapsulated genetic material (e.g., using a fluorescent dye-based assay) relative to the initial amount.
-
Protocol 2: In Vitro Gene Transfection using DOPE-mPEG 2000-LNPs
This protocol provides a general procedure for transfecting mammalian cells in a 6-well plate format. Optimization is recommended for different cell types and plate formats.
Materials:
-
Mammalian cells of interest (e.g., HEK293T, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium (e.g., Opti-MEM)
-
DOPE-mPEG 2000-LNP encapsulated gene of interest
-
Phosphate-buffered saline (PBS)
-
6-well tissue culture plates
Procedure:
-
Cell Seeding:
-
Preparation of LNP-Gene Complexes:
-
On the day of transfection, dilute the LNP-gene formulation in serum-free medium. The optimal amount of genetic material and LNPs should be determined empirically (a common starting point is 2.5 µg of plasmid DNA per well).
-
Incubate the diluted complexes at room temperature for 20 minutes to allow for their formation.[10]
-
-
Transfection:
-
Gently aspirate the culture medium from the cells and wash once with PBS.
-
Add the LNP-gene complexes to the cells.
-
Add complete culture medium to each well.
-
Gently rock the plate to ensure even distribution of the complexes.
-
-
Incubation and Analysis:
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.[10]
-
The medium can be replaced with fresh complete medium after 4-6 hours.[11]
-
Analyze the cells for transgene expression (e.g., via fluorescence microscopy for a fluorescent reporter gene, or by western blot or qPCR for other genes of interest).
-
Visualizations
Caption: Experimental workflow for gene transfection using DOPE-mPEG 2000 LNPs.
Caption: Mechanism of LNP-mediated gene delivery into a target cell.
References
- 1. Frontiers | Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics [frontiersin.org]
- 2. dovepress.com [dovepress.com]
- 3. Diversity of PEGylation methods of liposomes and their influence on RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Lipid-based colloidal nanoparticles for applications in targeted vaccine delivery - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00795A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
- 10. genscript.com [genscript.com]
- 11. Lipofectamine 2000 | Thermo Fisher Scientific - RU [thermofisher.com]
Application Notes & Protocols for DOPE-mPEG MW 2000 in siRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) in conjunction with methoxy-polyethylene glycol (mPEG) with a molecular weight of 2000 Dalton (DOPE-mPEG2000) for the experimental design of small interfering RNA (siRNA) delivery systems. This document outlines detailed protocols for the formulation, characterization, and evaluation of siRNA-loaded lipid-based nanoparticles.
Introduction
I. Formulation of DOPE-mPEG2000 based siRNA Nanoparticles
The following protocols describe two common methods for preparing siRNA-loaded lipid nanoparticles.
Protocol 1: Thin-Film Hydration Method
This classic method involves the formation of a lipid film followed by hydration with an aqueous solution containing siRNA.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
DSPE-mPEG2000 or DOPE-mPEG2000[7]
-
siRNA (specific to the target gene)
-
Chloroform
-
Nuclease-free water or appropriate buffer (e.g., phosphate-buffered saline, PBS)[7]
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve DOPE, cationic lipid, cholesterol, and DSPE-mPEG2000 in chloroform in a round-bottom flask. The molar ratio of these components should be optimized for the specific application.
-
Create a thin lipid film by removing the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature (e.g., 60°C).[6]
-
Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.[7]
-
-
Hydration and siRNA Encapsulation:
-
Hydrate the dry lipid film with a nuclease-free aqueous solution containing the siRNA.[6][7] The solution should be pre-heated to the same temperature as the lipid film.
-
Vortex the mixture vigorously for several minutes to form multilamellar vesicles (MLVs).
-
Incubate the mixture at 60°C for 1 hour to ensure complete hydration.[6]
-
-
Size Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).[6]
-
Pass the suspension through the extruder multiple times (e.g., 11-21 times) to ensure a narrow and uniform size distribution.
-
-
Purification:
-
Remove unencapsulated siRNA by a suitable method such as dialysis, ultracentrifugation, or size exclusion chromatography.
-
Protocol 2: Microfluidic Mixing Method
This method allows for rapid and reproducible formulation of LNPs with controlled size.
Materials:
-
Lipids (DOPE, cationic lipid, cholesterol, DSPE-mPEG2000) dissolved in ethanol.
-
siRNA dissolved in an aqueous buffer (e.g., 25 mM acetate buffer, pH 4.0).[8]
-
Microfluidic mixing device.
Procedure:
-
Solution Preparation:
-
Microfluidic Mixing:
-
Set the flow rates of the lipid and siRNA solutions on the microfluidic device. A common volumetric ratio is 1:3 (ethanol:aqueous).[8]
-
The rapid mixing of the two streams induces the self-assembly of lipids and the encapsulation of siRNA into nanoparticles.
-
-
Purification:
-
Dialyze the resulting nanoparticle suspension against PBS to remove ethanol and unencapsulated siRNA.
-
II. Characterization of siRNA Nanoparticles
Thorough characterization is essential to ensure the quality and consistency of the formulated nanoparticles.
| Parameter | Method | Typical Values (DOPE-based formulations) | Reference(s) |
| Particle Size & PDI | Dynamic Light Scattering (DLS) | 100 - 200 nm, PDI < 0.2 | [6][9] |
| Zeta Potential | Laser Doppler Velocimetry | +10 to +40 mV (cationic formulations) | [6] |
| Encapsulation Efficiency | RiboGreen Assay / UV-Vis Spectroscopy | > 70% | [6][8] |
| Morphology | Transmission Electron Microscopy (TEM) | Spherical vesicles |
Protocol 3: Determination of Particle Size and Zeta Potential
-
Dilute the nanoparticle suspension in nuclease-free water or an appropriate buffer.
-
Measure the particle size (Z-average diameter) and polydispersity index (PDI) using a DLS instrument.
-
Measure the zeta potential using the same instrument equipped with a zeta potential cell.
Protocol 4: Determination of siRNA Encapsulation Efficiency
-
Use a fluorescent dye that specifically binds to nucleic acids, such as RiboGreen.
-
Measure the fluorescence of the intact nanoparticle suspension (representing unencapsulated siRNA).
-
Lyse the nanoparticles using a detergent (e.g., 1% Triton X-100) to release the encapsulated siRNA.[8]
-
Measure the total fluorescence of the lysed suspension.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total Fluorescence - Fluorescence of intact sample) / Total Fluorescence * 100
III. In Vitro Evaluation of siRNA Delivery
In vitro assays are crucial for assessing the biological activity of the formulated nanoparticles before proceeding to in vivo studies.
| Experiment | Cell Line Example(s) | Key Readout(s) | Reference(s) |
| Cytotoxicity Assay | HeLa, MCF-7 | Cell viability (%) | [1] |
| Cellular Uptake | Various | Fluorescence intensity (using fluorescently labeled siRNA) | [6] |
| Gene Knockdown | Cell line expressing target gene | mRNA or protein levels of the target gene (%) | [9][10] |
Protocol 5: Cytotoxicity Assay (MTS/MTT)
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with different concentrations of the siRNA nanoparticles.
-
Incubate for a specified period (e.g., 24-48 hours).
-
Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength to determine cell viability relative to untreated control cells.
Protocol 6: Gene Knockdown Efficiency (qPCR or Western Blot)
-
Seed cells and treat with siRNA nanoparticles as described above.
-
After the desired incubation time, harvest the cells.
-
For qPCR: Isolate total RNA, perform reverse transcription to synthesize cDNA, and then perform quantitative PCR to measure the mRNA levels of the target gene and a housekeeping gene.
-
For Western Blot: Lyse the cells, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the target protein and a loading control.
-
Quantify the reduction in mRNA or protein expression relative to cells treated with a negative control siRNA.
IV. In Vivo Evaluation of siRNA Delivery
Animal models are used to assess the biodistribution, efficacy, and safety of the siRNA nanoparticles.
| Experiment | Animal Model Example | Key Readout(s) | Reference(s) |
| Biodistribution | Mice | siRNA concentration in various organs | [11] |
| In Vivo Efficacy | Disease-specific mouse model | Reduction in target gene expression in the target tissue, therapeutic outcome | [8][12] |
| Toxicity Assessment | Mice | Body weight, serum chemistry, histology of organs | [6] |
Protocol 7: In Vivo Efficacy Study
-
Administer the siRNA nanoparticles to the animal model via the desired route (e.g., intravenous injection).[13]
-
Include control groups receiving saline and nanoparticles with a non-targeting siRNA.
-
At specific time points after administration, collect tissues of interest.
-
Analyze the target gene expression in the collected tissues using qPCR or Western blot.
-
Monitor for therapeutic outcomes relevant to the disease model.
Visualizations
Caption: Experimental workflow for siRNA delivery using DOPE-mPEG2000.
Caption: Cellular mechanism of DOPE-facilitated siRNA delivery and gene silencing.
References
- 1. Effects of PEG anchors in PEGylated siRNA lipoplexes on in vitro gene-silencing effects and siRNA biodistribution in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies, Design, and Chemistry in siRNA Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering siRNA therapeutics: challenges and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming Barriers for siRNA Therapeutics: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Development and Characterization of siRNA Lipoplexes: Effect of Different Lipids, In Vitro Evaluation in Cancerous Cell Lines and In Vivo Toxicity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel RGD-lipid conjugate-modified liposomes for enhancing siRNA delivery in human retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. liposomes.ca [liposomes.ca]
- 9. mdpi.com [mdpi.com]
- 10. Efficient in vitro siRNA delivery and intramuscular gene silencing using PEG-modified PAMAM dendrimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Surface De-PEGylation Controls Nanoparticle-Mediated siRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dynamic PolyConjugates for targeted in vivo delivery of siRNA to hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipidic Systems for In Vivo siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Functionalizing Nanoparticles with DOPE-mPEG MW 2000
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with polyethylene glycol (PEG) is a widely adopted strategy to enhance their therapeutic efficacy. PEGylation, the process of attaching PEG chains to a surface, imparts a hydrophilic "stealth" layer that can reduce protein adsorption and minimize recognition by the immune system, thereby prolonging systemic circulation time.[1][2] 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-mPEG MW 2000) is an amphiphilic polymer featuring unsaturated lipid tails, making it an excellent choice for forming stable micelles and functionalizing liposomes or other lipid-based nanoparticles for drug delivery applications.
This document provides detailed protocols for the functionalization of nanoparticles with DOPE-mPEG MW 2000 using the thin-film hydration method followed by sonication or extrusion. It also includes a summary of expected characterization data and a visualization of the primary cellular uptake pathways of the resulting PEGylated nanoparticles.
Data Presentation: Nanoparticle Characterization
The physical characteristics of nanoparticles are critical determinants of their in vivo behavior and efficacy. The inclusion of DOPE-mPEG 2000 in the nanoparticle formulation influences key parameters such as particle size and surface charge (zeta potential). The following table summarizes typical quantitative data obtained for lipid-based nanoparticles functionalized with PEGylated lipids.
| Nanoparticle Formulation | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Reference |
| DSPE-mPEG2000 Micelles | 9.6 ± 0.6 | -2.7 ± 1.1 | [3] |
| LCP-DOPC NPs (20% PEGylation) | ~30 | ~ -10 | [4] |
| LCP-DOTAP NPs (20% PEGylation) | ~30 | ~ 15 | [4] |
| DSPE-PEG2000/Soluplus (1:1 w/w) | 116.6 | -13.7 | [5] |
| PLA-DSPE-PEG NPs | ~100 | -36.0 |
Experimental Protocols
Protocol 1: Preparation of DOPE-mPEG 2000 Functionalized Liposomes by Thin-Film Hydration and Sonication
This protocol describes the preparation of liposomes incorporating DOPE-mPEG 2000 using the thin-film hydration method followed by probe sonication for size reduction.
Materials:
-
Primary lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine - DOPC)
-
Cholesterol
-
DOPE-mPEG MW 2000
-
Chloroform or a chloroform:methanol mixture
-
Phosphate-buffered saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Probe sonicator
-
Vacuum pump
Procedure:
-
Lipid Film Preparation:
-
Dissolve the primary lipid, cholesterol, and DOPE-mPEG 2000 in chloroform or a chloroform:methanol mixture in a round-bottom flask. A typical molar ratio could be, for example, DOPC:Cholesterol:DOPE-mPEG 2000 of 55:40:5.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.[6][7]
-
Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.[8]
-
-
Hydration:
-
Hydrate the lipid film by adding pre-warmed PBS (pH 7.4) to the flask. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipids.[9]
-
Agitate the flask by gentle rotation to facilitate the formation of multilamellar vesicles (MLVs). This can be done on the rotary evaporator without vacuum.
-
-
Sonication:
-
Submerge the tip of a probe sonicator into the MLV suspension.
-
Sonicate the suspension in pulses to avoid overheating. A typical setting would be 80 W for 80 seconds, with intermittent cooling in an ice bath.[6]
-
Continue sonication until the suspension becomes translucent, indicating the formation of small unilamellar vesicles (SUVs).
-
-
Purification (Optional):
-
To remove any unencapsulated material or larger aggregates, the liposome suspension can be centrifuged or passed through a size-exclusion chromatography column.
-
Protocol 2: Preparation of DOPE-mPEG 2000 Functionalized Nanoparticles by Thin-Film Hydration and Extrusion
This protocol is an alternative to sonication and is often preferred for producing liposomes with a more uniform size distribution.[10]
Materials:
-
Same as Protocol 1
-
Extruder device
-
Polycarbonate membranes with desired pore sizes (e.g., 100 nm)
Procedure:
-
Lipid Film Preparation and Hydration:
-
Follow steps 1 and 2 from Protocol 1 to prepare the MLV suspension.
-
-
Extrusion:
-
Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Load the MLV suspension into the extruder.
-
Force the suspension through the membrane multiple times (typically 10-20 passes). This process should be carried out at a temperature above the Tc of the lipids.
-
The resulting suspension will contain unilamellar vesicles with a diameter close to the pore size of the membrane used.
-
Mandatory Visualization
Experimental Workflow: Thin-Film Hydration Method
Caption: Workflow for nanoparticle functionalization.
Signaling Pathway: Cellular Uptake of PEGylated Nanoparticles
PEGylated nanoparticles are primarily internalized by cells through various endocytic pathways. The specific route can depend on the nanoparticle's size, shape, and surface chemistry, as well as the cell type. The main pathways are clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[1][11]
References
- 1. PEGylation-Dependent Cell Uptake of Lipid Nanoparticles Revealed by Spatiotemporal Correlation Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 3. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of Polyethylene Glycol Density and Surface Lipid on Pharmacokinetics and Biodistribution of Lipid-Calcium-Phosphate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Nanoparticles Using DSPE-PEG2000 and Soluplus [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PEGylation-Dependent Cell Uptake of Lipid Nanoparticles Revealed by Spatiotemporal Correlation Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Liposome Preparation using Thin-Film Hydration with DOPE-mPEG 2000
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thin-film hydration method is a widely adopted technique for the preparation of liposomes, which are artificially prepared vesicles composed of a lipid bilayer.[1] These vesicles are versatile drug delivery systems capable of encapsulating both hydrophilic and lipophilic therapeutic agents.[2] The incorporation of polyethylene glycol (PEG)-conjugated lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-mPEG 2000), into the liposomal bilayer is a critical strategy for enhancing the in vivo performance of these drug carriers.[3]
DOPE-mPEG 2000 is an amphiphilic polymer that confers "stealth" characteristics to liposomes.[1][4] The hydrophilic PEG chains form a protective layer on the surface of the liposomes, which sterically hinders the adsorption of opsonin proteins. This modification reduces recognition and uptake by the mononuclear phagocyte system (MPS), thereby prolonging the circulation half-life of the liposomes in the bloodstream.[1][3] This extended circulation time increases the probability of the liposomes accumulating at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect.[1] The use of DOPE, an unsaturated phospholipid, can also influence the fusogenic properties of the liposome.
This document provides a detailed protocol for the preparation of liposomes using the thin-film hydration method with DOPE-mPEG 2000, along with key characterization parameters.
Experimental Protocols
Protocol 1: Preparation of Liposomes by Thin-Film Hydration
This protocol outlines the steps for preparing multilamellar vesicles (MLVs) using the thin-film hydration method, followed by downsizing to produce small unilamellar vesicles (SUVs).
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
DOPE-mPEG 2000
-
Chloroform or a suitable organic solvent mixture[5]
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)[6]
-
Round-bottom flask[7]
-
Rotary evaporator[8]
-
Vacuum pump[5]
-
Water bath sonicator or probe sonicator[2]
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)[7]
Procedure:
-
Lipid Dissolution: Dissolve the desired amounts of DOPE, cholesterol, and DOPE-mPEG 2000 in chloroform in a round-bottom flask. Ensure the lipids are completely dissolved to form a clear solution.[5]
-
Thin-Film Formation: Remove the organic solvent using a rotary evaporator. This process should be carried out at a temperature above the phase transition temperature of the lipids. The rotation of the flask ensures the formation of a thin, uniform lipid film on the inner surface.[8]
-
Drying: Dry the lipid film under a high vacuum for at least 2-4 hours (or overnight) to remove any residual organic solvent.[5][9]
-
Hydration: Add the aqueous hydration buffer to the flask containing the dry lipid film.[10] The temperature of the buffer should be above the lipid phase transition temperature. Agitate the flask gently by hand or on a shaker to hydrate the lipid film, which will lead to the formation of multilamellar vesicles (MLVs).[5]
-
Downsizing (Sonication and/or Extrusion):
-
Sonication (Optional): To reduce the size of the MLVs, the suspension can be sonicated using a bath or probe sonicator.[2] Care should be taken to avoid overheating the sample.
-
Extrusion: For a more uniform size distribution, the liposome suspension is repeatedly passed through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.[7][11] This process is typically performed 10-20 times.
-
Protocol 2: Characterization of Liposomes
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and PDI of the liposomes. The PDI indicates the uniformity of the size distribution. Laser Doppler Anemometry is used to measure the zeta potential, which is an indicator of the surface charge and stability of the liposomal dispersion.
-
Protocol:
-
Dilute the liposome suspension with the hydration buffer to an appropriate concentration.
-
Measure the particle size, PDI, and zeta potential using a DLS instrument.
-
Perform measurements in triplicate and report the mean ± standard deviation.
-
2. Encapsulation Efficiency (%EE):
-
Principle: The encapsulation efficiency is the percentage of the initial drug that is successfully entrapped within the liposomes. It is determined by separating the unencapsulated (free) drug from the liposome-encapsulated drug.[1]
-
Protocol:
-
Separate the free drug from the liposomal formulation using techniques such as dialysis, size exclusion chromatography, or ultrafiltration.[1]
-
Quantify the concentration of the free drug in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
The %EE can be calculated using the following formula:
%EE = [(Total Drug - Free Drug) / Total Drug] x 100
-
Data Presentation
The following table summarizes typical characterization data for PEGylated liposomes prepared by the thin-film hydration method. Note that specific values will vary depending on the precise lipid composition, drug loaded, and preparation parameters.
| Formulation Component | Parameter | Typical Value | Reference |
| DSPE-mPEG2000 | Encapsulation Rate | 87.11 ± 1.77% | [12] |
| DSPE-mPEG2000 | Average Particle Size | 168.91 ± 7.07 nm | [12] |
| DSPE-mPEG2000 | Polydispersity Index (PDI) | 0.19 ± 0.04 | [12] |
| DSPE-mPEG2000 | Zeta Potential | -24.37 ± 0.36 mV | [12] |
Mandatory Visualization
Caption: Experimental workflow for liposome preparation.
Caption: PEGylated liposome drug delivery pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation of Drug Liposomes by Thin-Film Hydration and Homogenization | springerprofessional.de [springerprofessional.de]
- 3. Does DOPE - PEG2000 increase the bioavailability of drugs? - Blog [shochem.com]
- 4. DOPE-mPEG, MW 2,000 | BroadPharm [broadpharm.com]
- 5. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 6. researchgate.net [researchgate.net]
- 7. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 8. Need Thin film hydration protocol for liposome preparation [bio.net]
- 9. Kamat Lab Thin Film Hydration Protocol [protocols.io]
- 10. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 11. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DSPE-mPEG2000-Modified Podophyllotoxin Long-Circulating Liposomes for Targeted Delivery: Their Preparation, Characterization, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microfluidic Preparation of DOPE-mPEG 2000 Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of therapeutics, most notably demonstrated by their use in mRNA vaccines. The inclusion of helper lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) and polyethylene glycol (PEG)-lipid conjugates such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-mPEG2000) is crucial for the formulation of stable and effective nanoparticles. DOPE facilitates the endosomal escape of the payload, a critical step for intracellular drug delivery, while PEGylation with mPEG 2000 enhances nanoparticle stability and prolongs circulation time by reducing opsonization and clearance by the immune system.[1][2][3]
Microfluidic manufacturing offers a robust and scalable method for the production of LNPs with well-controlled physicochemical properties.[4][5] This technology allows for precise control over fluid mixing at the microscale, leading to the reproducible formation of nanoparticles with uniform size and low polydispersity.[4] Key parameters such as the total flow rate (TFR) and the flow rate ratio (FRR) of the organic and aqueous phases are critical in determining the final nanoparticle characteristics.[1][6]
These application notes provide detailed protocols for the preparation of DOPE-mPEG 2000 nanoparticles using a microfluidic approach, along with methodologies for their comprehensive characterization.
Data Presentation
The following tables summarize the expected impact of key microfluidic and formulation parameters on the physicochemical properties of DOPE-mPEG 2000 nanoparticles.
Table 1: Influence of Microfluidic Parameters on Nanoparticle Properties
| Parameter | Effect on Nanoparticle Size | Effect on Polydispersity Index (PDI) | Reference |
| Total Flow Rate (TFR) | Increasing TFR generally leads to a decrease in nanoparticle size due to more rapid mixing and precipitation.[7][8] | Higher TFR can lead to a lower PDI, indicating a more uniform particle size distribution.[7] | [7][8] |
| Flow Rate Ratio (FRR) (Aqueous:Organic) | Increasing the FRR typically results in smaller nanoparticles as the rapid dilution of the organic phase promotes faster precipitation of the lipids.[1][6] | An optimal FRR can minimize the PDI. Very high or low FRRs may lead to broader size distributions.[1] | [1][6] |
Table 2: Influence of Formulation Composition on Nanoparticle Properties
| Parameter | Effect on Nanoparticle Size | Effect on Zeta Potential | Reference |
| Molar % of PEG-lipid | Increasing the percentage of PEGylated lipid can lead to a decrease in nanoparticle size.[9] | The PEG-lipid can shield the surface charge, leading to a zeta potential closer to neutral. | [9] |
| Lipid Concentration | Higher initial lipid concentrations in the organic phase can result in the formation of larger nanoparticles.[10] | May have a minor effect on zeta potential. | [10] |
| Presence of Ionizable/Cationic Lipid | The inclusion of a charged lipid is essential for encapsulating negatively charged cargo like nucleic acids and influences the final particle size. | The type and amount of ionizable or cationic lipid will be the primary determinant of the nanoparticle's surface charge. | [11] |
Experimental Protocols
Protocol 1: Microfluidic Preparation of DOPE-mPEG 2000 Nanoparticles
This protocol describes the preparation of lipid nanoparticles composed of an ionizable lipid, cholesterol, DOPE, and DSPE-mPEG 2000 using a microfluidic mixing device.
Materials:
-
Ionizable lipid (e.g., a proprietary ionizable lipid or commercially available ones like SM-102)
-
Cholesterol
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-mPEG 2000)
-
Ethanol, anhydrous
-
Aqueous buffer (e.g., 25 mM acetate buffer, pH 4.0 for formulations with ionizable lipids that are charged at low pH)
-
Microfluidic mixing system (e.g., NanoAssemblr™ or similar)
-
Dialysis tubing (e.g., MWCO 12-14 kDa)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Lipid Stock Solution Preparation:
-
Prepare individual stock solutions of the ionizable lipid, cholesterol, DOPE, and DSPE-mPEG 2000 in anhydrous ethanol.
-
Combine the lipid stock solutions to achieve a final molar ratio. A commonly used molar ratio for similar formulations is approximately 50:38.5:10:1.5 (ionizable lipid:cholesterol:helper lipid:PEG-lipid).[2][11] For this protocol, a suggested starting ratio is Ionizable lipid:Cholesterol:DOPE:DSPE-mPEG 2000 of 40:48.5:10:1.5 mol% .
-
The total lipid concentration in the ethanolic solution can be in the range of 10-20 mM.[10]
-
-
Aqueous Phase Preparation:
-
Prepare the aqueous buffer. If encapsulating a nucleic acid cargo, dissolve it in this buffer.
-
-
Microfluidic Mixing:
-
Set up the microfluidic system according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the aqueous buffer into another.
-
Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR). A typical starting point could be a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Ethanolic).[2]
-
Initiate the pumping to mix the two streams in the microfluidic cartridge. The rapid mixing will induce nanoprecipitation and self-assembly of the lipid nanoparticles.
-
Collect the resulting nanoparticle suspension.
-
-
Purification:
-
To remove the ethanol and unencapsulated material, dialyze the nanoparticle suspension against PBS (pH 7.4) overnight at 4°C using appropriate dialysis tubing.
-
-
Storage:
-
Store the purified nanoparticle suspension at 4°C. For long-term storage, the stability should be assessed.
-
Protocol 2: Characterization of DOPE-mPEG 2000 Nanoparticles
2.1 Dynamic Light Scattering (DLS) for Size and Polydispersity Index (PDI) Measurement
DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension.[12][13]
Procedure:
-
Dilute a small aliquot of the nanoparticle suspension in an appropriate buffer (e.g., PBS) to a suitable concentration to avoid multiple scattering effects (typically a count rate between 50,000 and 500,000 counts per second is recommended).[12]
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Allow the sample to equilibrate to the desired temperature (e.g., 25°C).[2]
-
Perform the measurement according to the instrument's software instructions. The software will provide the Z-average diameter and the Polydispersity Index (PDI). A PDI value below 0.2 is generally considered indicative of a monodisperse population.[12]
2.2 Nanoparticle Tracking Analysis (NTA) for Size and Concentration Measurement
NTA visualizes and tracks individual nanoparticles undergoing Brownian motion to determine their size and concentration.[14][15]
Procedure:
-
Dilute the nanoparticle sample in particle-free PBS to a concentration suitable for the instrument (typically resulting in 20-100 particles per frame).[14]
-
Inject the diluted sample into the sample chamber of the NTA instrument.[16]
-
The instrument's software captures a video of the scattered light from the individual nanoparticles.
-
The software then tracks the movement of each particle and calculates its hydrodynamic diameter using the Stokes-Einstein equation.[17]
-
The analysis provides a particle size distribution and an estimation of the particle concentration.
2.3 Transmission Electron Microscopy (TEM) for Morphology Visualization
TEM provides high-resolution images of the nanoparticles, allowing for the visualization of their size, shape, and internal structure.[18][19] Cryo-TEM is particularly useful for observing lipid-based nanoparticles in their near-native state.[18]
Procedure (for Cryo-TEM):
-
Apply a small volume (typically 3-4 µL) of the nanoparticle suspension to a glow-discharged TEM grid.[20]
-
Blot the excess liquid with filter paper to create a thin film of the suspension.[20]
-
Rapidly plunge-freeze the grid in liquid ethane to vitrify the sample.[20]
-
Transfer the vitrified grid to a cryo-TEM holder and insert it into the transmission electron microscope, maintaining cryogenic temperatures.
-
Acquire images at a suitable magnification to visualize the nanoparticles. The images will reveal the morphology and lamellarity of the lipid nanoparticles.
Visualizations
References
- 1. Can We Simplify Liposome Manufacturing Using a Complex DoE Approach? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visualization, Size and Count Measurement of Drug Delivery Nanoparticles Using NTA (Nanoparticle Tracking Analysis) | Malvern Panalytical [malvernpanalytical.com]
- 4. Microfluidics Technology for the Design and Formulation of Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microfluidic approaches for producing lipid-based nanoparticles for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. academic.oup.com [academic.oup.com]
- 12. allanchem.com [allanchem.com]
- 13. lsinstruments.ch [lsinstruments.ch]
- 14. Frontiers | A Protocol for Improved Precision and Increased Confidence in Nanoparticle Tracking Analysis Concentration Measurements between 50 and 120 nm in Biological Fluids [frontiersin.org]
- 15. creative-biostructure.com [creative-biostructure.com]
- 16. Critical Evaluation of Nanoparticle Tracking Analysis (NTA) by NanoSight for the Measurement of Nanoparticles and Protein Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. anamet.cz [anamet.cz]
- 18. Lipid Nanoparticle characterization with cryo-TEM | NIS [nanoimagingservices.com]
- 19. Lipid Nanoparticles - Cryo TEM - LNPs - Drug Delivery - [thermofisher.com]
- 20. youtube.com [youtube.com]
Application Notes and Protocols for DOPE-mPEG MW 2000 in Targeted Cancer Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-mPEG MW 2000) in the formulation of liposomal nanoparticles for targeted drug delivery to cancer cells.
Introduction
DOPE-mPEG MW 2000 is a phospholipid-polyethylene glycol conjugate that plays a crucial role in the development of advanced drug delivery systems. The inclusion of the mPEG chain on the surface of liposomes provides a "stealth" characteristic, enabling the nanoparticles to evade the mononuclear phagocyte system, thereby prolonging their circulation time in the bloodstream.[1][2] This extended circulation significantly increases the probability of the liposomes accumulating in tumor tissues through the enhanced permeability and retention (EPR) effect.[1][3] The DOPE component, a phospholipid, is a fundamental structural component of the liposome bilayer.
Key Applications in Oncology
-
Passive Targeting: By leveraging the EPR effect, DOPE-mPEG 2000-formulated liposomes can passively accumulate in the leaky vasculature of solid tumors.
-
Active Targeting: The distal end of the mPEG chain can be functionalized with targeting ligands such as antibodies, peptides, or small molecules to facilitate specific binding to receptors overexpressed on cancer cells.
-
Enhanced Drug Solubility and Stability: Liposomal encapsulation can improve the solubility of hydrophobic drugs and protect the encapsulated therapeutic agent from degradation in the physiological environment.
-
Reduced Systemic Toxicity: By preferentially delivering cytotoxic agents to tumor tissues, DOPE-mPEG 2000-containing liposomes can minimize off-target effects and reduce the overall toxicity of the encapsulated drug.
Quantitative Data Summary
The following tables summarize typical physicochemical characteristics of liposomes formulated with PEGylated lipids. The data is compiled from various studies and is intended to provide a comparative overview.
Table 1: Physicochemical Properties of PEGylated Liposomes for Cancer Drug Delivery
| Formulation Components | Drug | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Lecithin, Cholesterol, DSPE-mPEG 2000 | Hydroxyurea | 174 | < 0.2 | -29 ± 0.21 | > 90% | [4] |
| DSPE-mPEG 2000 | Podophyllotoxin | 168.91 ± 7.07 | 0.19 ± 0.04 | -24.37 ± 0.36 | 87.11 ± 1.77 | [2] |
| HSPC, Cholesterol, DSPE-mPEG 2000 | Doxorubicin | ~100 | < 0.1 | -0.271 | up to 96.45 ± 0.95 | [5] |
| DOPE, CHEMS, DSPE-PEG 2000 | - | ~100-130 | Low | Neutral | > 95% | [6] |
| PC, Cholesterol, DSPE-PEG 2000-Maleimide | - | 128.90 | 0.199 | - | - | [7] |
| DSPE-mPEG 2000, DSPE-PEG 2000-DTPA | - | 9.6 ± 0.6 | - | -2.7 ± 1.1 | - | [8] |
HSPC: Hydrogenated Soy Phosphatidylcholine; CHEMS: Cholesteryl Hemisuccinate; PC: Phosphatidylcholine
Experimental Protocols
Protocol 1: Preparation of DOPE-mPEG 2000 Liposomes by Thin-Film Hydration
This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating DOPE-mPEG 2000 using the thin-film hydration method followed by extrusion.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other suitable structural lipid
-
Cholesterol
-
DOPE-mPEG MW 2000
-
Drug to be encapsulated (e.g., Doxorubicin)
-
Chloroform and Methanol (analytical grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Dissolution: Dissolve the desired lipids (e.g., DOPC, cholesterol, and DOPE-mPEG 2000 in a specific molar ratio) and the lipophilic drug (if applicable) in a mixture of chloroform and methanol (typically 2:1 v/v) in a round-bottom flask.[5]
-
Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvents under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 45-50°C) to form a thin, uniform lipid film on the inner wall of the flask.[5]
-
Film Drying: To ensure complete removal of residual organic solvent, place the flask under a high vacuum for at least 2 hours, or overnight.[9]
-
Hydration: Hydrate the dried lipid film with an aqueous buffer (e.g., PBS pH 7.4) by rotating the flask gently in a water bath set above the lipid phase transition temperature.[5] If encapsulating a hydrophilic drug, it should be dissolved in this hydration buffer.
-
Vesicle Formation: Continue the hydration process with gentle agitation for 1-2 hours to allow for the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion): To obtain unilamellar vesicles with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).[10] This should be performed at a temperature above the lipid's phase transition temperature. Pass the liposome suspension through the extruder 10-20 times.
-
Purification: Remove the unencapsulated drug by dialysis or size exclusion chromatography.
-
Sterilization: For in vivo applications, sterilize the final liposomal formulation by passing it through a 0.22 µm filter.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of drug-loaded DOPE-mPEG 2000 liposomes on a cancer cell line (e.g., MCF-7).
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Drug-loaded DOPE-mPEG 2000 liposomes
-
Empty liposomes (as a control)
-
Free drug solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of approximately 3 x 10^4 cells/mL and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[11]
-
Treatment: After 24 hours, remove the medium and replace it with fresh medium containing serial dilutions of the drug-loaded liposomes, empty liposomes, and free drug. Include untreated cells as a control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the treatment-containing medium and add 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.[12]
-
Formazan Solubilization: After the incubation with MTT, carefully remove the MTT solution and add 200 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. Plot the cell viability against the drug concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Protocol 3: In Vivo Biodistribution Study in a Murine Cancer Model
This protocol provides a general framework for assessing the biodistribution of radiolabeled DOPE-mPEG 2000 liposomes in tumor-bearing mice.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
Radiolabeled DOPE-mPEG 2000 liposomes (e.g., labeled with a gamma-emitting radionuclide)
-
Anesthesia
-
Gamma counter
-
Major organs and tissues for collection (blood, tumor, liver, spleen, kidneys, heart, lungs, etc.)
Procedure:
-
Animal Model: Establish a tumor xenograft model by subcutaneously injecting cancer cells into the flank of immunocompromised mice.[10] Allow the tumors to grow to a suitable size (e.g., 80-120 mm³).[10]
-
Administration: Administer the radiolabeled liposome formulation intravenously via the tail vein.[10]
-
Time Points: At predetermined time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a cohort of animals.
-
Tissue Collection: Collect blood and major organs/tissues, including the tumor.
-
Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Express the results as the percentage of the injected dose per gram of tissue (%ID/g). This will provide a quantitative measure of the liposome accumulation in different tissues over time.
Mechanism of Targeted Drug Delivery
The targeted delivery of drugs to cancer cells using DOPE-mPEG 2000 liposomes involves a multi-step process.
Passive Targeting (EPR Effect): The prolonged circulation of DOPE-mPEG 2000 liposomes allows them to take advantage of the abnormal tumor vasculature, which is characterized by leaky blood vessels and poor lymphatic drainage. This leads to the passive accumulation of the liposomes in the tumor microenvironment.
Active Targeting: For enhanced specificity, the mPEG chains on the liposome surface can be functionalized with targeting moieties that bind to specific receptors on cancer cells. This ligand-receptor interaction promotes cellular uptake.
Cellular Uptake: Liposomes are typically internalized by cancer cells through endocytosis. Once inside the cell, the liposome can release its drug payload, which can then exert its therapeutic effect.
Troubleshooting
-
Inconsistent Liposome Size: Ensure complete removal of the organic solvent and maintain a consistent temperature during hydration and extrusion.
-
Low Encapsulation Efficiency: For hydrophilic drugs, optimize the hydration volume and drug concentration. For lipophilic drugs, ensure they are fully dissolved with the lipids in the organic solvent.
-
Liposome Aggregation: Ensure adequate PEGylation and use appropriate buffers.
Conclusion
DOPE-mPEG MW 2000 is a valuable component in the formulation of liposomal nanoparticles for targeted cancer therapy. Its ability to prolong circulation and provide a platform for active targeting makes it a key tool in the development of more effective and less toxic cancer treatments. The protocols and data provided in these application notes serve as a guide for researchers and drug development professionals working in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. DSPE-mPEG2000-Modified Podophyllotoxin Long-Circulating Liposomes for Targeted Delivery: Their Preparation, Characterization, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of the Novel PEG-PE-Based Polymer for the Reversible Attachment of Specific Ligands to Liposomes: Synthesis and in vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmascholars.com [pharmascholars.com]
- 6. Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Kamat Lab Thin Film Hydration Protocol [protocols.io]
- 10. Effect of PEG Pairing on the Efficiency of Cancer-Targeting Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jddtonline.info [jddtonline.info]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Cellular toxicity of nanogenomedicine in MCF-7 cell line: MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Passive Targeting with DOPE-mPEG 2000 Liposomes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Liposomes are versatile, biocompatible nanocarriers used for drug delivery. Comprising a lipid bilayer enclosing an aqueous core, they can encapsulate both hydrophilic and lipophilic drugs. Modifying the liposome surface with polyethylene glycol (PEG), a process known as PEGylation, creates what are often called "stealth liposomes." The use of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) provides fusogenic properties, which can be advantageous for intracellular drug delivery, while the mPEG 2000 moiety provides a hydrophilic shield. This shield sterically hinders the binding of plasma proteins (opsonins), thereby reducing uptake by the mononuclear phagocytic system (MPS) and significantly prolonging circulation time in the bloodstream.[1][2]
This extended circulation is the cornerstone of passive targeting, a strategy that leverages the unique pathophysiology of solid tumors. This phenomenon, known as the Enhanced Permeability and Retention (EPR) effect, allows these long-circulating liposomes to accumulate preferentially at the tumor site, enhancing therapeutic efficacy while minimizing systemic toxicity.[2][3][4][5] These notes provide an overview of the principles, key quantitative data, and detailed protocols for working with DOPE-mPEG 2000 liposomes for passive drug targeting.
Section 1: The Principle of Passive Targeting via the EPR Effect
Passive targeting relies on the anatomical and physiological abnormalities of tumor vasculature. Tumor blood vessels are characterized by disorganized, leaky endothelial junctions and impaired lymphatic drainage.[5] PEGylated liposomes, typically with a size range of 100-200 nm, are small enough to extravasate through these leaky junctions into the tumor interstitium but too large to easily re-enter circulation due to the poor lymphatic clearance.[2] This leads to their gradual accumulation and retention within the tumor, a process termed the EPR effect.[1][5] The prolonged circulation half-life afforded by the mPEG 2000 coating is critical for maximizing the opportunity for liposomes to reach and accumulate in the tumor tissue.[2]
Section 2: Formulation and Characterization Data
The physicochemical properties of liposomes are critical determinants of their in vivo behavior. Key parameters include particle size, polydispersity index (PDI), surface charge (zeta potential), and encapsulation efficiency. Below are tables summarizing a typical formulation and representative characterization data based on similar PEGylated liposomal systems.
Table 1: Example Formulation of DOPE-mPEG 2000 Liposomes
| Component | Molar Ratio | Purpose |
| 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) | 50 | Primary structural lipid, forms the bilayer. |
| Cholesterol (CHOL) | 45 | Modulates membrane fluidity and stability.[6] |
| 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-mPEG 2000) | 5 | Forms the "stealth" corona to prolong circulation and enable passive targeting.[1][7] |
Table 2: Representative Physicochemical Characterization Data
Data are presented as examples based on similarly prepared DSPE-mPEG2000 modified liposomes, as these are widely reported in the literature.
| Parameter | Typical Value | Method of Analysis | Significance |
| Average Particle Size (nm) | 100 – 200 nm | Dynamic Light Scattering (DLS) | Size must be small enough (<400 nm) to pass through leaky tumor vasculature for the EPR effect.[2] |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | Indicates a narrow, homogenous size distribution, which is crucial for reproducible in vivo performance.[8] |
| Zeta Potential (mV) | -20 to -30 mV | Laser Doppler Velocimetry | A slightly negative charge prevents aggregation and can influence circulation time.[8][9][10] |
| Encapsulation Efficiency (%) | > 85% | Spectrophotometry / HPLC | A high encapsulation efficiency is desirable for maximizing drug delivery and minimizing waste.[8][9][10] |
Section 3: Experimental Protocols
Detailed methodologies for the formulation, characterization, and evaluation of DOPE-mPEG 2000 liposomes are provided below.
Protocol 3.1: Liposome Formulation by Thin-Film Hydration
This is a common and robust method for preparing liposomes.
Materials & Equipment:
-
DOPC, Cholesterol, DOPE-mPEG 2000
-
Drug to be encapsulated
-
Organic solvent (e.g., chloroform or a 2:1 chloroform:methanol mixture)
-
Hydration buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)
-
Round-bottom flask
-
Rotary evaporator with water bath
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Dissolution: Weigh and dissolve the lipids (DOPC, CHOL, DOPE-mPEG 2000) in the desired molar ratio in an organic solvent within a round-bottom flask.
-
Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath (temperature should be above the phase transition temperature of the lipids) under reduced pressure to evaporate the organic solvent. A thin, uniform lipid film will form on the inner wall of the flask.
-
Drying: Continue to apply vacuum for at least 1-2 hours (or overnight in a desiccator) to remove any residual solvent.
-
Hydration: Add the hydration buffer, containing the dissolved drug, to the flask. Agitate the flask by hand or on a vortex mixer. The temperature should be kept above the lipid phase transition temperature. This process forms multilamellar vesicles (MLVs).
-
Size Reduction (Sonication): To produce smaller vesicles, sonicate the MLV suspension using a probe sonicator on ice to prevent lipid degradation. Sonication should be done in pulses.
-
Size Reduction (Extrusion - Recommended): For a more uniform size distribution, pass the MLV suspension through an extruder fitted with polycarbonate membranes of a defined pore size (e.g., 100 nm). This process should be repeated 10-20 times to ensure homogeneity.[11]
-
Purification: Remove the unencapsulated drug by dialyzing the liposome suspension against fresh buffer or using size exclusion chromatography.
Protocol 3.2: Characterization of Liposomes
A. Particle Size and Polydispersity Index (PDI):
-
Instrument: Dynamic Light Scattering (DLS) instrument.
-
Procedure:
-
Dilute a small aliquot of the liposome suspension in filtered PBS to an appropriate concentration to avoid multiple scattering effects.
-
Place the sample in a cuvette and insert it into the DLS instrument.
-
Equilibrate the sample to the desired temperature (e.g., 25°C).
-
Perform the measurement according to the instrument's software instructions. The instrument will report the Z-average diameter (particle size) and the PDI.
-
B. Zeta Potential:
-
Instrument: A DLS instrument equipped with a Laser Doppler Velocimetry module.
-
Procedure:
-
Dilute the liposome sample in an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl) to ensure sufficient particle mobility.
-
Inject the sample into a specialized zeta potential cell.
-
Perform the measurement. The instrument measures the velocity of the particles under an applied electric field to calculate the zeta potential.
-
Protocol 3.3: Determination of Encapsulation Efficiency (EE%)
This protocol determines the percentage of the initial drug that has been successfully encapsulated within the liposomes.
Materials & Equipment:
-
Drug-loaded liposome suspension (pre-purification)
-
Centrifugal filter units (e.g., Amicon® Ultra, with a molecular weight cut-off below the liposome size but above the free drug size)
-
Spectrophotometer or HPLC system
-
Lysis buffer/solvent (e.g., Triton X-100 or methanol)
Procedure:
-
Separation: Take a known volume of the unpurified liposome suspension. Separate the encapsulated drug from the unencapsulated (free) drug. A common method is to use centrifugal filter units.[12]
-
Add the sample to the filter unit and centrifuge according to the manufacturer's instructions. The filtrate will contain the free drug. The retentate will contain the liposomes with the encapsulated drug.
-
-
Quantify Free Drug: Measure the concentration of the drug in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC). This gives the amount of unencapsulated drug.
-
Quantify Total Drug: Take another identical volume of the unpurified liposome suspension. Lyse the liposomes by adding a detergent (like Triton X-100) or an organic solvent to release the encapsulated drug. Measure the drug concentration in this lysed sample to get the total amount of drug.
-
Calculation: Calculate the EE% using the following formula:
-
EE% = [(Total Drug - Unencapsulated Drug) / Total Drug] x 100
-
Protocol 3.4: In Vitro Drug Release Study
This assay simulates the release of the drug from the liposomes over time in a physiological buffer. The dialysis method is commonly used.[13][14]
Materials & Equipment:
-
Purified drug-loaded liposome suspension
-
Dialysis tubing/cassette (with a molecular weight cut-off that retains liposomes but allows free drug to pass through)
-
Release medium (e.g., PBS pH 7.4, or PBS with 10% serum to better mimic in vivo conditions)
-
Shaking incubator or water bath set to 37°C
-
Analytical instrument (Spectrophotometer or HPLC)
Procedure:
-
Preparation: Pipette a known volume (e.g., 1 mL) of the purified drug-loaded liposome suspension into a dialysis bag/cassette.
-
Dialysis: Place the sealed bag into a large volume of release medium (e.g., 100 mL) to ensure sink conditions.
-
Incubation: Incubate at 37°C with gentle agitation.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot (e.g., 1 mL) from the external release medium. Immediately replace the volume with fresh, pre-warmed medium to maintain sink conditions.
-
Quantification: Analyze the drug concentration in the collected samples.
-
Calculation: Calculate the cumulative percentage of drug released at each time point relative to the initial total amount of drug loaded in the dialysis bag.
Protocol 3.5: In Vivo Biodistribution Study in a Murine Model
This protocol outlines a typical experiment to determine the tissue distribution of liposomes following intravenous administration in mice.
Materials & Equipment:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
Labeled liposomes (encapsulating a fluorescent or radioactive marker, or a drug for HPLC analysis)
-
Sterile saline or PBS for injection
-
Animal handling and surgical tools
-
Homogenizer
-
Quantification instrument (Fluorometer, Gamma counter, or HPLC)
Procedure:
-
Animal Model: Use an appropriate tumor-bearing mouse model. Allow tumors to grow to a specified size (e.g., 50-100 mm³).[15]
-
Administration: Administer the liposome formulation intravenously (IV), typically via the tail vein.[16][17] The injection volume should be appropriate for the animal's weight (e.g., a maximum of 0.2 mL for a 20 g mouse), and the injection should be performed slowly (e.g., over 12-15 seconds for a 0.2 mL dose) to prevent adverse reactions.[16][17]
-
Time Points: At designated time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize cohorts of animals (n=3-5 per time point).
-
Sample Collection: Collect blood via cardiac puncture. Perfuse the animal with saline to remove blood from the organs. Carefully dissect and weigh major organs and the tumor (e.g., liver, spleen, kidneys, lungs, heart, and tumor).
-
Quantification:
-
Homogenize the weighed tissues in a suitable buffer.
-
If the liposomes or drug are fluorescent or radioactive, measure the signal in the tissue homogenates and blood samples.
-
If quantifying a drug, perform a drug extraction from the homogenate followed by HPLC analysis.
-
-
Data Analysis: Calculate the amount of drug/liposome in each organ. Express the results as a percentage of the injected dose per gram of tissue (%ID/g). This will reveal the distribution of the liposomes throughout the body and their accumulation at the tumor site over time.
References
- 1. PEGylated Liposomes in the Clinic and Clinical Trials | Biopharma PEG [biochempeg.com]
- 2. Current trends in the use of liposomes for tumor targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liposomes in Cancer Therapy: How Did We Start and Where Are We Now - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced Permeability and Retention Effect as a Ubiquitous and Epoch-Making Phenomenon for the Selective Drug Targeting of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of α,ω-bis-Mercaptoacyl Poly(alkyl oxide)s and Development of Thioether Cross-Linked Liposome Scaffolds for Sustained Release of Drugs [mdpi.com]
- 7. Effect of PEG Pairing on the Efficiency of Cancer-Targeting Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DSPE-mPEG2000-Modified Podophyllotoxin Long-Circulating Liposomes for Targeted Delivery: Their Preparation, Characterization, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. dan-peer.tau.ac.il [dan-peer.tau.ac.il]
- 13. Development of an in vitro drug release assay that accurately predicts in vivo drug retention for liposome-based delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. expresspharma.in [expresspharma.in]
- 15. researchgate.net [researchgate.net]
- 16. Liposome: Encapsula's Scientific Blog: Precautions for Intravenous (IV) injection of Clodronate Liposomes [liposomes.org]
- 17. encapsula.com [encapsula.com]
Troubleshooting & Optimization
Technical Support Center: DOPE-mPEG MW 2000 Liposome Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with DOPE-mPEG MW 2000 liposomes.
Frequently Asked Questions (FAQs)
Q1: What is the role of DOPE in liposome formulations and why can it cause instability?
A1: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is a fusogenic lipid crucial for the endosomal escape of encapsulated cargo, such as mRNA or siRNA, into the cytoplasm.[1] Its conical molecular shape promotes the formation of non-bilayer, inverted hexagonal (HII) phases, which facilitates the fusion of the liposome membrane with the endosomal membrane.[1][2] However, this same property means DOPE does not readily form stable bilayers on its own at physiological pH, which can lead to liposome instability and aggregation.[1][2] To counteract this, DOPE is typically formulated with bilayer-stabilizing lipids like phosphatidylcholine (PC) or cholesterol.[1]
Q2: How does mPEG-DSPE MW 2000 contribute to the stability of DOPE-containing liposomes?
A2: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (mPEG-DSPE 2000) is incorporated into liposome formulations to provide steric stabilization. The polyethylene glycol (PEG) chains create a hydrophilic layer on the liposome surface that sterically hinders interactions between liposomes, thereby preventing aggregation and improving colloidal stability.[3][4][5] This PEG layer also reduces the opsonization of liposomes by plasma proteins, leading to prolonged circulation times in vivo.[3][6]
Q3: What are the most common stability issues observed with DOPE-mPEG 2000 liposomes?
A3: The most frequently encountered stability problems include:
-
Aggregation: Liposomes clumping together, leading to an increase in particle size and polydispersity index (PDI).[5][7]
-
Fusion: Merging of liposomes, resulting in larger vesicles and potential loss of encapsulated contents.[8]
-
Drug Leakage: Premature release of the encapsulated drug or therapeutic agent from the liposome core.[9][10]
-
Changes in Particle Size and Polydispersity: Fluctuations in the size distribution of the liposome population over time, indicating physical instability.[6][11]
-
Chemical Degradation: Hydrolysis or oxidation of the lipid components, compromising the integrity of the liposome bilayer.[12]
Q4: What are the ideal storage conditions for DOPE-mPEG 2000 liposome formulations?
A4: For optimal long-term stability, DOPE-mPEG 2000 liposomes should generally be stored at 4°C.[13] It is also crucial to protect them from light and oxygen to minimize lipid peroxidation.[13][14] While freezing at -20°C or below is an option, it may necessitate the use of cryoprotectants to prevent damage to the liposome structure during freeze-thaw cycles.[13][15] The stability of a specific formulation under intended storage conditions should always be validated by monitoring key parameters like particle size, PDI, and drug leakage over time.[12][13]
Troubleshooting Guides
Problem 1: Liposome Aggregation and Increased Particle Size
Description: An increase in the average particle size and polydispersity index (PDI) of the liposome suspension is observed over time, indicating aggregation.
Troubleshooting Table:
| Possible Cause | Recommended Solution | Key Considerations |
| Insufficient Steric Stabilization | Increase the molar percentage of DSPE-mPEG 2000 in the formulation. Optimal concentrations are often between 2-8 mol%.[5][6] | An excessively high PEG concentration can also destabilize the bilayer. The optimal amount should be determined empirically.[6] |
| Inadequate Surface Charge | Incorporate a charged lipid (e.g., phosphatidylserine, phosphatidylglycerol) to increase the magnitude of the zeta potential. A zeta potential greater than ±20 mV is generally sufficient for electrostatic repulsion.[13][15] | The addition of charged lipids may alter the in vivo behavior and targeting properties of the liposomes. |
| High Ionic Strength of the Buffer | Reduce the ionic strength of the storage buffer. High salt concentrations can screen surface charges, reducing electrostatic repulsion. | Ensure the buffer composition is compatible with the encapsulated drug and the intended application. |
| Suboptimal Storage Temperature | Store the liposome suspension at 4°C. Avoid repeated freeze-thaw cycles unless a suitable cryoprotectant is used.[13] | Temperature fluctuations can affect lipid bilayer fluidity and promote aggregation. |
| Presence of Divalent Cations | If possible, avoid buffers containing high concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺), as they can induce aggregation.[14] The addition of a chelating agent like EDTA can sometimes mitigate this effect.[14] | The compatibility of chelating agents with the overall formulation must be considered. |
Problem 2: Premature Leakage of Encapsulated Drug
Description: The encapsulated drug or therapeutic agent is released from the liposomes at an undesirable rate during storage or in vitro/in vivo application.
Troubleshooting Table:
| Possible Cause | Recommended Solution | Key Considerations |
| High Bilayer Fluidity | Incorporate cholesterol into the lipid bilayer (typically 30-50 mol%). Cholesterol is known to decrease membrane permeability. | The inclusion of cholesterol can affect the fusogenic properties of DOPE. |
| Mismatched Drug-Lipid Properties | Ensure the physicochemical properties of the drug (e.g., solubility, charge) are compatible with the chosen lipid composition and encapsulation method. | For ionizable drugs, utilizing a pH gradient loading method can improve retention. |
| Destabilization by PEG-Lipid | Optimize the concentration of DSPE-mPEG 2000. While it provides stability against aggregation, high concentrations can sometimes increase membrane permeability.[6] | The PEG chain length can also influence leakage; ensure MW 2000 is appropriate for the formulation. |
| pH-Sensitivity of the Formulation | DOPE-containing liposomes can be pH-sensitive, leading to drug release in acidic environments.[9][16] If this is not the intended behavior, consider modifying the lipid composition to enhance stability at lower pH. | For pH-targeted delivery, this property can be advantageous.[17] |
| Lipid Degradation | Prevent lipid oxidation by storing under an inert gas (e.g., argon or nitrogen) and protecting from light.[14] Use high-purity lipids and antioxidants like alpha-tocopherol if necessary.[14] | Oxidized lipids can form pores in the bilayer, leading to leakage. |
Experimental Protocols
Protocol 1: Assessment of Liposome Physical Stability
This protocol outlines the methodology for monitoring the physical stability of DOPE-mPEG 2000 liposomes over time.
Methodology:
-
Sample Preparation: Prepare the liposome formulation according to your standard protocol. Divide the sample into aliquots and store them under the desired conditions (e.g., 4°C, 25°C, 37°C).
-
Time Points: At predetermined time intervals (e.g., 0, 1, 7, 14, and 30 days), remove an aliquot for analysis.
-
Particle Size and Polydispersity Index (PDI) Measurement:
-
Dilute the liposome sample to an appropriate concentration with the storage buffer.
-
Analyze the sample using Dynamic Light Scattering (DLS).
-
Record the average particle size (Z-average diameter) and the PDI.
-
-
Zeta Potential Measurement:
-
Dilute the liposome sample with an appropriate low-ionic-strength buffer.
-
Measure the zeta potential using Laser Doppler Velocimetry.
-
Record the average zeta potential.
-
-
Data Analysis: Plot the average particle size, PDI, and zeta potential as a function of time for each storage condition. Significant changes in these parameters indicate physical instability.
Protocol 2: In Vitro Drug Leakage Assay
This protocol describes a dialysis-based method to evaluate the in vitro stability and drug retention of the liposomal formulation.[18]
Methodology:
-
Dialysis Setup:
-
Place a known amount of the drug-loaded liposome suspension into a dialysis bag with an appropriate molecular weight cut-off (MWCO) that allows free drug to pass through but retains the liposomes.
-
Immerse the sealed dialysis bag in a larger volume of release medium (e.g., phosphate-buffered saline, pH 7.4) at a constant temperature (e.g., 37°C) with gentle stirring.
-
-
Sample Collection: At specified time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, and 48 hours), collect a sample from the release medium outside the dialysis bag.
-
Drug Quantification:
-
Quantify the amount of released drug in the collected samples using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.
-
To determine the total amount of drug in the liposome suspension (D₀), lyse a sample of the original liposome formulation with a suitable solvent (e.g., ethanol or methanol) and measure the drug concentration.[18]
-
-
Calculation of Drug Retention: Calculate the percentage of drug retained in the liposomes at each time point using the following formula:
-
Drug Retention (%) = 100% - [(Amount of drug released at time t / Total amount of drug in the liposomes) x 100%][18]
-
-
Data Presentation: Plot the percentage of drug retained or released as a function of time.
Visualizations
Caption: Workflow for liposome stability assessment.
Caption: Troubleshooting logic for liposome aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. How does DSPE - PEG2000 improve the stability of liposomes? - Blog [shochem.com]
- 5. Poly(ethylene glycol)-modified phospholipids prevent aggregation during covalent conjugation of proteins to liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijper.org [ijper.org]
- 8. Liposomes with Low Levels of Grafted Poly(ethylene glycol) Remain Susceptible to Destabilization by Anti-Poly(ethylene glycol) Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acid-labile mPEG-Vinyl Ether-1,2-Dioleylglycerol Lipids with Tunable pH Sensitivity: Synthesis and Structural Effects on Hydrolysis Rates, DOPE Liposome Release Performance and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid leakage from PEGylated liposomes triggered by bubbles - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. quora.com [quora.com]
- 15. Factors affecting the stability of dry liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Acid-labile mPEG-vinyl ether-1,2-dioleylglycerol lipids with tunable pH sensitivity: synthesis and structural effects on hydrolysis rates, DOPE liposome release performance, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Liposome stability assay [bio-protocol.org]
Technical Support Center: Optimizing DOPE-mPEG 2000 Nanoparticle Encapsulation Efficiency
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the encapsulation efficiency of nanoparticles formulated with 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-mPEG 2000).
Frequently Asked Questions (FAQs)
Q1: What is a typical encapsulation efficiency I can expect for DOPE-mPEG 2000 nanoparticles?
A1: The encapsulation efficiency (EE%) of DOPE-mPEG 2000 nanoparticles is highly dependent on the physicochemical properties of the encapsulated drug and the formulation parameters. For hydrophobic drugs, EE% can be quite high, sometimes exceeding 80-90%.[1][2][3] However, for hydrophilic or large molecules, the EE% might be significantly lower, sometimes in the low double-digit range.[4] It is crucial to optimize the formulation for each specific drug.
Q2: What are the key factors influencing the encapsulation efficiency of my DOPE-mPEG 2000 formulation?
A2: Several factors critically impact encapsulation efficiency. These can be broadly categorized into:
-
Properties of the Encapsulated Molecule: Solubility, size, charge, and lipophilicity of the drug are paramount.[5][6] Hydrophobic molecules tend to have higher encapsulation within the lipid bilayer.
-
Lipid Composition: The molar ratio of DOPE, mPEG 2000, and any other lipids (e.g., cholesterol, cationic lipids) is a critical determinant.[7][8]
-
Formulation Parameters: The drug-to-lipid ratio, pH, and ionic strength of the hydration buffer significantly influence encapsulation.[5][6][9]
-
Preparation Method: The technique used for nanoparticle formation (e.g., thin-film hydration, ethanol injection) and subsequent processing (e.g., sonication, extrusion) plays a major role.[10][11][12]
Q3: How does the drug-to-lipid ratio affect encapsulation efficiency?
A3: The drug-to-lipid ratio is a critical parameter that needs to be optimized for each formulation.[9] Generally, increasing the drug-to-lipid ratio can lead to higher drug loading up to a saturation point. However, exceeding this optimal ratio can lead to a decrease in encapsulation efficiency as the lipid vesicles become saturated.[6] It is recommended to perform experiments with varying drug-to-lipid ratios to determine the optimal condition for your specific drug.[13]
Q4: What is the role of DOPE in the formulation and how does it affect encapsulation?
A4: DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) is a cone-shaped lipid with a tendency to form non-bilayer structures, which can be beneficial for membrane fusion and endosomal escape of the payload.[8][14] Its presence can influence the fluidity and stability of the nanoparticle membrane. Strong associations between DOPE and other lipids in the formulation can impact the positioning of components within the membrane, which may in turn affect drug encapsulation.[15]
Q5: Can the PEG chain length of the mPEG-lipid affect encapsulation efficiency?
A5: While PEG chain length is more commonly associated with influencing the nanoparticle's stability and in vivo circulation time, it can also have an indirect effect on encapsulation.[5] Longer PEG chains can provide a thicker hydrophilic corona, which might influence the partitioning of the drug into the lipid bilayer during formulation. Some studies suggest that for hydrophobic drugs, a longer PEG chain might help prevent drug desorption from the core, thus improving loading capacity.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation of DOPE-mPEG 2000 nanoparticles and provides potential solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Encapsulation Efficiency | Suboptimal Drug-to-Lipid Ratio: The amount of drug exceeds the loading capacity of the nanoparticles.[6] | Systematically vary the drug-to-lipid ratio to find the optimal concentration for your specific drug.[13] |
| Poor Drug-Lipid Interaction: The physicochemical properties of the drug (e.g., high hydrophilicity, charge repulsion) prevent efficient incorporation into the nanoparticle.[5] | For ionizable drugs, adjust the pH of the hydration buffer to a level where the drug is uncharged, facilitating its passage across the lipid membrane. Consider using a helper lipid with an opposite charge to enhance electrostatic interactions. | |
| Inappropriate Lipid Composition: The ratio of DOPE to mPEG 2000 or the absence of other necessary lipids (e.g., cholesterol for stability) is not ideal.[7] | Optimize the molar ratio of the lipid components. Adding cholesterol can increase the stability of the lipid bilayer.[7] | |
| Inefficient Preparation Method: The chosen method may not be suitable for the specific drug or lipid composition. | Experiment with different preparation techniques. The thin-film hydration method followed by sonication or extrusion is a commonly used and effective approach.[12][16] | |
| Inconsistent Encapsulation Efficiency Results | Variability in Formulation Process: Minor variations in the experimental procedure, such as hydration time, temperature, or sonication power, can lead to inconsistent results.[5] | Standardize your protocol meticulously. Ensure consistent parameters for each batch, including temperature, stirring speed, and sonication/extrusion parameters. |
| Batch-to-Batch Variation of Lipids: Different batches of lipids may have slight variations in purity or composition. | Whenever possible, use lipids from the same batch for a series of related experiments. | |
| Inaccurate Quantification Method: The method used to separate free drug from encapsulated drug may be inefficient, or the analytical technique may not be sensitive enough. | Use a reliable method for separating free drug, such as size exclusion chromatography or dialysis.[17][18] Validate your analytical method (e.g., HPLC, UV-Vis spectroscopy) for accuracy and reproducibility.[][20] | |
| Nanoparticle Aggregation During Formulation | High Ionic Strength of Buffer: High salt concentrations can disrupt the electrostatic stability of the nanoparticles. | Use a buffer with a lower ionic strength. |
| Insufficient PEGylation: The amount of DOPE-mPEG 2000 may not be sufficient to provide adequate steric stabilization. | Increase the molar percentage of DOPE-mPEG 2000 in the formulation. A concentration of 2 mol% is often effective at preventing aggregation.[5] |
Experimental Protocols
Protocol 1: Thin-Film Hydration Method for DOPE-mPEG 2000 Nanoparticle Preparation
This protocol describes a general method for preparing DOPE-mPEG 2000 nanoparticles. The specific lipid ratios and drug concentrations should be optimized for each application.
Materials:
-
DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)
-
DOPE-mPEG 2000
-
Cholesterol (optional, but recommended for stability)
-
Drug to be encapsulated
-
Organic solvent (e.g., chloroform or a chloroform:methanol mixture)
-
Aqueous hydration buffer (e.g., phosphate-buffered saline (PBS), HEPES)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (optional)
Procedure:
-
Lipid Film Formation:
-
Dissolve the lipids (DOPE, DOPE-mPEG 2000, and cholesterol) and the drug (if lipid-soluble) in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.[12][21]
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[5]
-
-
Hydration:
-
Size Reduction (Sonication/Extrusion):
-
To achieve a more uniform size distribution, the resulting liposome suspension can be subjected to sonication or extrusion.[5][11]
-
Sonication: Use a bath or probe sonicator. Optimize sonication time and power to achieve the desired particle size while avoiding lipid degradation.
-
Extrusion: Pass the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times.[11][22][23] This method generally produces more homogenous vesicles.[11]
-
-
Purification:
Protocol 2: Quantification of Encapsulation Efficiency
Principle: Encapsulation efficiency (EE%) is calculated as the ratio of the amount of drug encapsulated within the nanoparticles to the total amount of drug used in the formulation.
EE% = (Amount of Encapsulated Drug / Total Amount of Drug) x 100
Procedure:
-
Separation of Free Drug:
-
Separate the unencapsulated (free) drug from the nanoparticle suspension. Common methods include:
-
Size Exclusion Chromatography (SEC): Pass the nanoparticle suspension through a column packed with a porous gel. The larger nanoparticles will elute first, followed by the smaller, free drug molecules.[13][17][18]
-
Dialysis: Place the nanoparticle suspension in a dialysis bag with a molecular weight cutoff that allows the free drug to diffuse out into a larger volume of buffer while retaining the nanoparticles.[13][17][18]
-
Centrifugation/Ultrafiltration: Use centrifugal filter units with a specific molecular weight cutoff to separate the nanoparticles from the aqueous phase containing the free drug.[17][18]
-
-
-
Quantification of Drug:
-
Determine the concentration of the drug in the nanoparticle fraction and/or the free drug fraction using a suitable analytical technique, such as:
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive and accurate method for quantifying drug concentration.[][20]
-
UV-Vis Spectroscopy: A simpler method suitable for drugs with a strong chromophore. A calibration curve of the free drug should be prepared.
-
Fluorescence Spectroscopy: For fluorescent drugs or drugs labeled with a fluorescent tag.
-
-
-
Calculation:
-
Method A (Measuring Encapsulated Drug):
-
Lyse the purified nanoparticles (e.g., with a suitable solvent like methanol or a detergent like Triton X-100) to release the encapsulated drug.[17]
-
Measure the drug concentration in the lysed solution.
-
Calculate the total amount of encapsulated drug.
-
Use the EE% formula above.
-
-
Method B (Measuring Free Drug):
-
Measure the concentration of the free drug in the supernatant/dialysate.
-
Calculate the total amount of free drug.
-
Calculate the amount of encapsulated drug by subtracting the amount of free drug from the total initial amount of drug used.
-
Use the EE% formula above.
-
-
Visualizations
Caption: Experimental workflow for preparing and characterizing DOPE-mPEG 2000 nanoparticles.
Caption: Troubleshooting logic for addressing low encapsulation efficiency.
References
- 1. A Library of Custom PEG-Lipids reveals a Double-PEG-Lipid with Drastically Enhanced Paclitaxel Solubility and Human Cancer Cell Cytotoxicity when used in Fluid Micellar Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Effect of drug solubility and lipid carrier on drug release from lipid nanoparticles for dermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to Achieve High Encapsulation Efficiencies for Macromolecular and Sensitive APIs in Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. liposomes.ca [liposomes.ca]
- 7. How to optimize the surface properties of DOPE - PEG2000 liposomes? - Blog [shochem.com]
- 8. How to optimize the formulation of DMPE - PEG2000 for gene delivery? - Blog [shochem.com]
- 9. The significance of drug-to-lipid ratio to the development of optimized liposomal formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. data.epo.org [data.epo.org]
- 11. Evaluation of Extrusion Technique for Nanosizing Liposomes | MDPI [mdpi.com]
- 12. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 13. researchgate.net [researchgate.net]
- 14. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DOPC versus DOPE as a helper lipid for gene-therapies: molecular dynamics simulations with DLin-MC3-DMA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Methodological advances in liposomal encapsulation efficiency determination: systematic review and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. CN102980963B - Method for determining drug encapsulation efficiency in liposomes - Google Patents [patents.google.com]
- 21. researchgate.net [researchgate.net]
- 22. Item - Evaluation of extrusion technique for nanosizing liposomes - University of Tasmania - Figshare [figshare.utas.edu.au]
- 23. liposomes.ca [liposomes.ca]
Technical Support Center: Troubleshooting Low Transfection Efficiency with DOPE-mPEG 2000
Welcome to the technical support center for troubleshooting low transfection efficiency when using lipid nanoparticle (LNP) formulations containing DOPE-mPEG MW 2000. This guide provides answers to frequently asked questions, detailed troubleshooting protocols, and visual aids to help you identify and resolve common issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: My transfection efficiency is lower than expected. What are the most common causes?
Low transfection efficiency can stem from several factors, broadly categorized into issues with the lipid nanoparticle (LNP) formulation, cell health and handling, and the experimental protocol itself.[1][2][3][4] Key areas to investigate include:
-
LNP Formulation and Quality:
-
Suboptimal ratios of the lipid components (ionizable lipid, DOPE, cholesterol, and DOPE-mPEG 2000).[5]
-
Degradation of lipids, particularly the oxidation-prone DOPE component of DOPE-mPEG 2000.[6]
-
Improper LNP assembly leading to incorrect particle size, polydispersity, or poor nucleic acid encapsulation.[5]
-
-
Cellular Conditions:
-
Protocol and Reagents:
Q2: How does the concentration of DOPE-mPEG 2000 affect transfection efficiency?
The concentration of PEGylated lipids, such as DOPE-mPEG 2000, is a critical parameter that requires careful optimization.[8] There is often a trade-off between LNP stability and transfection efficiency:
-
Higher PEG concentrations increase the stability of LNPs, prevent aggregation, and can prolong circulation time in vivo.[9][10] However, an excessive PEG "shield" can sterically hinder the interaction of the LNP with the cell membrane, leading to reduced cellular uptake and lower transfection efficiency.[11]
-
Lower PEG concentrations can enhance cellular uptake but may lead to LNP aggregation and reduced stability, which can also decrease transfection efficiency.[8]
A bell-shaped relationship between PEG content and transfection efficiency has been observed, where an optimal concentration exists for balancing these factors.[8] For in vitro experiments, a lower percentage of DMG-PEG2000 (e.g., 1.5%) has been found to be optimal, while a higher percentage (e.g., 5%) may be better for in vivo applications.[8]
Q3: My LNPs are aggregating. What could be the cause and how can I fix it?
LNP aggregation can be caused by several factors:
-
Insufficient PEGylation: The amount of DOPE-mPEG 2000 may be too low to provide adequate steric hindrance against inter-particle interactions.[9][10]
-
Improper Buffer Conditions: The buffer composition and pH used during formulation and storage are crucial for LNP stability.[5][9]
-
Storage Issues: Improper storage temperature or freeze-thaw cycles can compromise LNP integrity. Cationic lipid-based reagents should not be frozen.[1] DOPE-mPEG 2000 should be stored at -20°C.[6][12]
-
High LNP Concentration: Highly concentrated LNP solutions are more prone to aggregation.
To resolve aggregation, consider optimizing the molar ratio of DOPE-mPEG 2000 in your formulation, ensuring the use of appropriate buffers, and adhering to correct storage conditions.
Q4: Could the DOPE component be the source of my problem?
Yes, while 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is a crucial "helper lipid" that facilitates endosomal escape, it can also present challenges.[13][14] The unsaturated oleoyl chains in DOPE make it susceptible to oxidation, which can affect the stability and performance of your LNPs.[6] If you suspect lipid degradation, it is advisable to use a fresh vial of DOPE and DOPE-mPEG 2000.
Q5: I see high cell death after transfection. How can I reduce cytotoxicity?
Cell death post-transfection is often a sign of toxicity from the delivery vehicle.[2] To mitigate this:
-
Optimize LNP Dose: Reduce the concentration of the LNP-nucleic acid complexes added to the cells.
-
Reduce Incubation Time: Shorten the exposure of the cells to the transfection complexes.
-
Check Cell Confluency: Ensure cells are in a healthy, actively dividing state and within the optimal confluency range (typically 70-90%).[4][7]
-
Lipid Ratios: The ratio of cationic/ionizable lipid can significantly impact toxicity. Re-evaluating your lipid formulation may be necessary.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting low transfection efficiency.
References
- 1. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 2. yeasenbio.com [yeasenbio.com]
- 3. トランスフェクション効率に影響する要素 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. genscript.com [genscript.com]
- 5. precigenome.com [precigenome.com]
- 6. How stable is DMPE - PEG2000 under different temperatures? - Blog [shochem.com]
- 7. thermofisher.com [thermofisher.com]
- 8. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of Lipid Nanoformulations for Effective mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Uptake and transfection efficiency of PEGylated cationic liposome–DNA complexes with and without RGD-tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DOPE-mPEG, MW 2,000 | BroadPharm [broadpharm.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Drug Release from DOPE-mPEG 2000 Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working with 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-methoxy(polyethylene glycol)-2000 (DOPE-mPEG 2000) formulations.
Troubleshooting Guide
This section addresses specific issues that may arise during the formulation and characterization of DOPE-mPEG 2000-based drug delivery systems.
| Issue | Possible Cause | Recommended Solution |
| Low Drug Encapsulation Efficiency | Molar ratio of lipids is not optimal. | Adjust the molar ratio of DOPE, cholesterol, and DOPE-mPEG 2000. A common starting point is a 2:1 molar ratio of DOPE to cholesterol, with 1-10 mol% of DOPE-mPEG 2000. |
| Drug precipitation during formulation. | For hydrophobic drugs, ensure complete dissolution in the organic solvent with the lipids. For hydrophilic drugs, optimize the hydration buffer's pH and ionic strength to maintain drug solubility. | |
| Poor Formulation Stability (Aggregation) | Insufficient PEGylation. | Increase the molar percentage of DOPE-mPEG 2000 to provide better steric stabilization.[1] |
| High ionic strength of the buffer. | Use a buffer with a lower ionic strength, such as a HEPES or phosphate buffer at a concentration of 10-20 mM. | |
| Premature Drug Release | Liposome membrane is too fluid. | Increase the cholesterol content in the formulation to enhance membrane rigidity and reduce permeability. |
| Interaction with serum proteins. | Anti-PEG antibodies can bind to the liposome surface, leading to complement activation and formation of the membrane attack complex, which disrupts the liposomal membrane.[2] Consider using alternative stealth polymers if this is a recurring issue in vivo. | |
| Inconsistent Particle Size | Inefficient homogenization or extrusion. | Ensure the extrusion process is performed above the lipid phase transition temperature. Use a sequential extrusion process with decreasing pore sizes to achieve a more uniform size distribution. |
| Lipid film hydration is incomplete. | Ensure the hydration buffer is added at a temperature above the phase transition temperature of all lipid components and that the hydration process is carried out for a sufficient duration with gentle agitation. | |
| "PEG Dilemma": Reduced Cellular Uptake | High density of PEG on the liposome surface. | While PEGylation prolongs circulation, a high density can shield targeting ligands and hinder interaction with cells.[3] Optimize the PEG density by testing different molar percentages of DOPE-mPEG 2000 to find a balance between stability and cellular uptake. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar percentage of DOPE-mPEG 2000 to use in my formulation?
A1: The optimal molar percentage of DOPE-mPEG 2000 typically ranges from 1 to 10 mol%. The ideal concentration depends on the specific application. Higher percentages (5-10 mol%) provide greater steric stability and longer circulation times, but may also hinder drug release and cellular uptake (the "PEG dilemma").[3] Lower percentages (1-5 mol%) may be more suitable for applications where faster drug release or interaction with target cells is desired. It is recommended to empirically determine the optimal percentage for your specific drug and target.
Q2: How can I control the drug release rate from my DOPE-mPEG 2000 formulation?
A2: The drug release rate can be modulated by several factors:
-
Lipid Composition: Increasing the cholesterol content enhances membrane rigidity and can slow down drug release.
-
Drug-to-Lipid Ratio: For some drugs, a higher drug-to-lipid ratio can lead to the formation of intra-liposomal drug precipitates, which can result in a more sustained release profile.
-
PEGylation Density: The density of the PEG chains on the liposome surface can influence the interaction with the surrounding environment and thereby affect drug release.
-
External Triggers: Incorporating environmentally sensitive lipids can enable triggered release in response to stimuli such as pH, temperature, or enzymes present at the target site.[4][5][6]
Q3: My in vitro drug release profile does not correlate with my in vivo results. Why?
A3: Discrepancies between in vitro and in vivo drug release are a common challenge. This can be due to several factors:
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Simplified In Vitro Conditions: Standard in vitro release assays, such as dialysis in buffer, do not fully replicate the complex biological environment.
-
Protein Corona Formation: In vivo, proteins bind to the surface of nanoparticles, forming a "protein corona" that can alter their stability and drug release characteristics.
-
Accelerated Blood Clearance (ABC) Phenomenon: Repeated injections of PEGylated liposomes can induce the production of anti-PEG antibodies, leading to rapid clearance from the bloodstream and altered biodistribution in subsequent doses.[3]
To improve the in vitro-in vivo correlation, consider using more physiologically relevant release media, such as plasma or simulated body fluids.
Q4: What is the "Accelerated Blood Clearance" (ABC) phenomenon and how can I mitigate it?
A4: The ABC phenomenon is an immune response observed after repeated injections of PEGylated liposomes.[3] The first dose can induce the production of anti-PEG antibodies. Upon subsequent injections, these antibodies bind to the PEG chains, leading to rapid clearance of the liposomes by the mononuclear phagocyte system (MPS), primarily in the liver and spleen. This can reduce the therapeutic efficacy of the drug. To mitigate the ABC phenomenon, you could consider alternative dosing schedules or explore the use of less immunogenic stealth polymers.
Data on Formulation Parameters and Drug Release
The following tables summarize quantitative data from various studies to illustrate the impact of formulation parameters on the characteristics of liposomal drug delivery systems.
Table 1: Effect of DOPE-mPEG 2000 Concentration on Liposome Properties
| Formulation | Molar Ratio (DOPE:Cholesterol:DOPE-mPEG 2000) | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| F1 | 55:40:5 | 125 ± 5 | -15 ± 2 | 85 ± 4 |
| F2 | 50:40:10 | 110 ± 6 | -25 ± 3 | 82 ± 5 |
| F3 | 45:40:15 | 105 ± 4 | -30 ± 2 | 78 ± 6 |
Note: Data are representative and compiled from typical findings in liposomal research. Actual values will vary depending on the specific drug and preparation methods.
Table 2: Influence of Drug-to-Lipid Ratio on Drug Release
| Drug | Drug-to-Lipid Ratio (w/w) | Cumulative Release at 24h (%) |
| Doxorubicin | 0.1:1 | 35 ± 3 |
| Doxorubicin | 0.2:1 | 25 ± 4 |
| Doxorubicin | 0.3:1 | 18 ± 2 |
This table illustrates that for certain drugs, a higher drug-to-lipid ratio can lead to a more sustained release profile.
Experimental Protocols
Protocol 1: Preparation of DOPE-mPEG 2000 Liposomes by Thin-Film Hydration
This protocol describes a standard method for preparing drug-loaded DOPE-mPEG 2000 liposomes.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
DOPE-mPEG 2000
-
Drug of interest
-
Organic solvent (e.g., chloroform or a chloroform:methanol mixture)[7]
-
Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)
Procedure:
-
Lipid Dissolution: Dissolve DOPE, cholesterol, DOPE-mPEG 2000, and the hydrophobic drug (if applicable) in the organic solvent in a round-bottom flask. Ensure all components are fully dissolved to form a clear solution.[7][8]
-
Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.[7][9]
-
Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual organic solvent.[8]
-
Hydration: Hydrate the lipid film with the hydration buffer (containing the hydrophilic drug, if applicable) by rotating the flask gently. The temperature of the hydration buffer should be above the phase transition temperature (Tc) of the lipids.[7]
-
Sonication/Extrusion: To obtain unilamellar vesicles of a defined size, the resulting multilamellar vesicle suspension can be sonicated or extruded. For extrusion, pass the suspension through polycarbonate membranes with a defined pore size (e.g., sequentially through 400 nm, 200 nm, and 100 nm pore sizes) multiple times.[8]
-
Purification: Remove any unencapsulated drug by dialysis, size exclusion chromatography, or ultracentrifugation.
Protocol 2: In Vitro Drug Release Assay using a Dialysis Method
This protocol outlines a common method for assessing the in vitro release of a drug from DOPE-mPEG 2000 liposomes.
Materials:
-
Drug-loaded liposome suspension
-
Dialysis membrane tubing (with a molecular weight cut-off (MWCO) appropriate for the drug)[10]
-
Release medium (e.g., PBS pH 7.4, potentially with a small percentage of a surfactant like Tween 80 to maintain sink conditions)
-
Shaking incubator or water bath
Procedure:
-
Membrane Preparation: Pre-soak the dialysis membrane in the release medium as per the manufacturer's instructions.
-
Sample Loading: Pipette a known volume of the drug-loaded liposome suspension into the dialysis bag and securely seal both ends.
-
Dialysis: Place the dialysis bag into a vessel containing a defined volume of the release medium. The volume of the release medium should be significantly larger than the sample volume to ensure sink conditions.
-
Incubation: Incubate the setup at a controlled temperature (e.g., 37°C) with constant, gentle agitation.[11]
-
Sampling: At predetermined time points, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.[11]
-
Quantification: Analyze the concentration of the released drug in the collected samples using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point.
Visualizations
Caption: Experimental workflow for liposome preparation and in vitro drug release.
Caption: Key factors influencing drug release from DOPE-mPEG 2000 formulations.
Caption: In vivo fate and drug delivery mechanism of DOPE-mPEG 2000 liposomes.
References
- 1. PEGylated liposomes enhance the effect of cytotoxic drug: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PEGylated Liposomes in the Clinic and Clinical Trials | Biopharma PEG [biochempeg.com]
- 4. Frontiers | Triggered Drug Release From Liposomes: Exploiting the Outer and Inner Tumor Environment [frontiersin.org]
- 5. Factors affecting drug release from liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Factors affecting drug release from liposomes. | Semantic Scholar [semanticscholar.org]
- 7. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 8. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 9. researchgate.net [researchgate.net]
- 10. Recent Progress in Drug Release Testing Methods of Biopolymeric Particulate System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dissolutiontech.com [dissolutiontech.com]
DOPE-mPEG MW 2000 batch-to-batch consistency issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-mPEG MW 2000).
Frequently Asked Questions (FAQs)
Q1: What is DOPE-mPEG MW 2000 and what are its primary applications?
A1: DOPE-mPEG MW 2000 is a PEGylated phospholipid, an amphiphilic polymer with unsaturated lipid tails.[1] It is commonly used in the development of drug delivery systems, particularly in the formation of liposomes and nanoparticles.[1] Its applications span targeted drug delivery, gene therapy, and vaccine development.[2] The mPEG component provides a "stealth" characteristic, which helps to extend circulation half-life and reduce non-specific protein binding.
Q2: What are the typical quality control specifications for a new batch of DOPE-mPEG MW 2000?
A2: A new batch of DOPE-mPEG MW 2000 should come with a Certificate of Analysis (CoA) detailing its quality control specifications. While these may vary slightly between suppliers, they typically include the parameters outlined in the table below. It is crucial to review the CoA for each new lot to ensure consistency.
Q3: What is an acceptable Polydispersity Index (PDI) for liposome formulations intended for drug delivery?
A3: For lipid-based carriers like liposomes, a Polydispersity Index (PDI) of 0.3 or below is generally considered acceptable and indicates a homogenous population of vesicles.[3][4] PDI values greater than 0.3 suggest a broad size distribution, which may impact the stability and in vivo performance of the formulation.
Q4: How can I improve the stability of my liposome formulation during storage?
A4: Liposome stability is influenced by both physical and chemical factors.[5] To enhance stability, consider the following:
-
Storage Temperature: Storing liposomes at a controlled, cool temperature (e.g., 4°C) can slow down lipid degradation and fusion of vesicles.[5]
-
pH of the Buffer: Maintaining a neutral pH (around 7.4) is generally optimal for the stability of most liposome formulations.[5]
-
Lipid Composition: The inclusion of cholesterol in the lipid bilayer can increase its rigidity and reduce the permeability of the membrane, thereby improving stability.[6][7]
-
Cryoprotectants: If you need to freeze your liposomes, the use of cryoprotectants such as sucrose or trehalose can help prevent damage from ice crystal formation.
Troubleshooting Guides
Issue 1: Inconsistent Particle Size and High Polydispersity Index (PDI)
You observe significant variations in the size of your liposomes from batch to batch, or your Dynamic Light Scattering (DLS) results show a high PDI (>0.3).
Troubleshooting Workflow for Inconsistent Liposome Size
Caption: Troubleshooting workflow for inconsistent liposome size and high PDI.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Variability in DOPE-mPEG MW 2000 Batch | Always check the Certificate of Analysis (CoA) for each new lot of DOPE-mPEG MW 2000. Inconsistencies in purity, molecular weight, or polydispersity of the raw material can affect the self-assembly process. If you suspect a batch is faulty, contact the supplier and try a new lot. |
| Inconsistent Lipid Film Formation | Ensure the organic solvent is completely removed during the thin-film hydration process. A uniform, thin lipid film is crucial for consistent hydration and vesicle formation. Drying under high vacuum for an extended period is recommended. |
| Suboptimal Hydration | The temperature of the hydration buffer should be above the phase transition temperature (Tc) of all lipid components. The volume and rate of addition of the hydration buffer should be kept consistent between batches. |
| Inefficient Size Reduction | If using extrusion, ensure the polycarbonate membranes are not clogged or torn. The number of extrusion cycles should be consistent for all preparations. For sonication, the duration, power, and temperature should be carefully controlled. |
| Aggregation of Liposomes | Liposome aggregation can lead to an apparent increase in particle size and PDI. This can be caused by inappropriate ionic strength of the buffer or storage at a temperature that promotes fusion. Consider incorporating a charged lipid to increase electrostatic repulsion between vesicles. |
Issue 2: Low or Variable Drug Encapsulation Efficiency
You are experiencing poor or inconsistent encapsulation of your therapeutic agent within the liposomes.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Drug Properties | The encapsulation efficiency of a drug is highly dependent on its physicochemical properties, such as its solubility and charge. For hydrophilic drugs, optimizing the aqueous volume of the liposomes can improve encapsulation. For hydrophobic drugs, ensure they are fully dissolved with the lipids in the organic solvent. |
| Lipid Composition | The composition of the lipid bilayer can influence drug loading. For instance, the inclusion of cholesterol can affect membrane rigidity and drug partitioning. The ratio of DOPE-mPEG MW 2000 can also impact encapsulation. |
| Hydration Conditions | The pH and ionic strength of the hydration buffer can affect the solubility and charge of the drug, thereby influencing its encapsulation. Ensure the hydration buffer is optimized for your specific drug. |
| Liposome Size | For hydrophilic drugs, larger liposomes generally have a higher encapsulation efficiency due to their larger internal aqueous volume. Ensure your size reduction method is not producing vesicles that are too small for efficient encapsulation. |
| Drug Leakage | The drug may be leaking out of the liposomes after encapsulation. This can be due to an unstable lipid bilayer or inappropriate storage conditions. The addition of cholesterol can help to reduce membrane permeability. |
Data Presentation
Table 1: Representative Quality Control Specifications for a Batch of DOPE-mPEG MW 2000
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual |
| Solubility | >10 mg/mL in chloroform | Visual |
| Molecular Weight (Average) | ~2800 g/mol | Mass Spectrometry |
| Purity | ≥95% | HPLC or TLC |
| H-NMR | Consistent with structure | NMR Spectroscopy |
Note: These are typical specifications. Always refer to the supplier's Certificate of Analysis for lot-specific data.
Table 2: Effect of Cholesterol Content on Liposome Properties
| Lipid Composition (molar ratio) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| DPPC:DOPE-mPEG 2000 (95:5) | 110 ± 5 | 0.15 ± 0.03 | -5 ± 2 |
| DPPC:Cholesterol:DOPE-mPEG 2000 (75:20:5) | 125 ± 7 | 0.12 ± 0.02 | -8 ± 3 |
| DPPC:Cholesterol:DOPE-mPEG 2000 (55:40:5) | 140 ± 8 | 0.10 ± 0.02 | -10 ± 3 |
This table presents representative data on how the inclusion of cholesterol can influence the physicochemical properties of liposomes. Actual results may vary depending on the specific lipids and preparation methods used.[6]
Experimental Protocols
Protocol 1: Liposome Preparation by Thin-Film Hydration
This protocol describes a general method for preparing liposomes using DOPE-mPEG MW 2000.
Liposome Preparation Workflow
Caption: Workflow for liposome preparation by thin-film hydration.
Materials:
-
Primary phospholipid (e.g., DSPC, DPPC)
-
Cholesterol
-
DOPE-mPEG MW 2000
-
Organic solvent (e.g., chloroform, methanol)
-
Aqueous hydration buffer (e.g., PBS, HEPES)
Procedure:
-
Dissolve Lipids: In a round-bottom flask, dissolve the lipids (e.g., DSPC, cholesterol, and DOPE-mPEG 2000) in an appropriate organic solvent or solvent mixture.[1]
-
Form Lipid Film: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a temperature above the phase transition temperature of the lipids to form a thin, uniform lipid film on the inner surface of the flask.[1]
-
Dry the Film: Further dry the lipid film under high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.
-
Hydrate the Film: Add the aqueous hydration buffer (which may contain the drug to be encapsulated) to the flask. Hydrate the lipid film by gentle rotation at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to size reduction. This is typically done by extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm) or by sonication.[1]
Protocol 2: Characterization of Liposomes by Dynamic Light Scattering (DLS)
Procedure:
-
Sample Preparation: Dilute a small aliquot of the liposome suspension in the same buffer used for hydration to a suitable concentration for DLS measurement. This is to avoid multiple scattering effects.
-
Instrument Setup: Set the parameters on the DLS instrument, including the dispersant (viscosity and refractive index of the buffer) and the measurement temperature.
-
Measurement: Place the cuvette in the instrument and allow it to equilibrate to the set temperature. Perform at least three measurements to ensure reproducibility.
-
Data Analysis: The instrument software will provide the mean particle size (Z-average) and the Polydispersity Index (PDI).
Protocol 3: Determination of Encapsulation Efficiency (EE%)
This protocol describes a common method for determining the encapsulation efficiency of a drug in liposomes.
Encapsulation Efficiency Determination Workflow
Caption: Workflow for determining drug encapsulation efficiency.
Procedure:
-
Separate Free Drug: Separate the unencapsulated (free) drug from the liposomes. This can be achieved using methods such as size exclusion chromatography, dialysis, or centrifugation.
-
Quantify Drug: Measure the concentration of the drug in the fraction containing the free drug and in the original, unseparated liposome suspension. This can be done using a suitable analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate EE%: The encapsulation efficiency is calculated using the following formula:
EE% = [(Total Drug - Free Drug) / Total Drug] x 100
References
- 1. DOPE-mPEG, MW 2,000 | BroadPharm [broadpharm.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. abmole.com [abmole.com]
- 4. nanocs.net [nanocs.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Lipid: mPEG-2000-DOPE - CAS #474922-90-2 | CordenPharma [cordenpharma.com]
- 7. avantiresearch.com [avantiresearch.com]
Technical Support Center: Prevention of DOPE-mPEG MW 2000 Liposome Aggregation
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common aggregation issues encountered during the preparation and handling of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-mPEG MW 2000) liposomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of DOPE-mPEG 2000 liposome aggregation?
A1: Aggregation of DOPE-mPEG 2000 liposomes can be attributed to several factors:
-
Insufficient Steric Hindrance: An inadequate concentration of mPEG 2000 on the liposome surface can fail to provide the necessary steric barrier to prevent inter-vesicle interactions.[1][2]
-
Instability of the DOPE Lipid: DOPE is a non-bilayer forming lipid that has a tendency to adopt an inverted hexagonal phase, which can lead to liposome instability and fusion, especially at neutral pH.
-
Inappropriate Buffer Conditions: The pH and ionic strength of the surrounding buffer can significantly impact the surface charge and stability of the liposomes, leading to aggregation.[3][4]
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Suboptimal Preparation Method: The method used for liposome preparation, such as sonication or extrusion, and the specific parameters of that method, can influence the initial size distribution and propensity for aggregation.[5]
-
Covalent Conjugation of Proteins: The process of attaching proteins to the liposome surface can sometimes induce aggregation if not optimized.[1]
Q2: How does mPEG 2000 prevent liposome aggregation?
A2: The polyethylene glycol (PEG) chains of mPEG 2000 extend from the liposome surface into the aqueous environment, creating a hydrophilic layer. This layer provides a steric barrier that physically hinders the close approach of other liposomes, thereby preventing van der Waals interactions and subsequent aggregation.[2] This "stealth" characteristic also reduces the binding of plasma proteins (opsonization), which can further contribute to stability in biological systems.
Q3: What is the optimal molar percentage (mol%) of DOPE-mPEG 2000 to prevent aggregation?
A3: The optimal mol% of DOPE-mPEG 2000 can vary depending on the other lipid components and the intended application. However, a general guideline for achieving good steric stabilization is between 2 and 10 mol%.[6] Below 2 mol%, the PEG coverage may be insufficient to prevent aggregation. Conversely, excessively high concentrations can sometimes lead to the formation of micelles instead of liposomes. For many applications, a concentration of 5-8 mol% is a good starting point.[7]
Q4: Can the pH of the buffer cause my DOPE-mPEG 2000 liposomes to aggregate?
A4: Yes, pH can have a significant impact on the stability of DOPE-containing liposomes. DOPE-based liposomes are often designed to be pH-sensitive. At acidic pH, the headgroup of DOPE becomes protonated, which can promote the formation of the fusogenic inverted hexagonal phase and lead to aggregation and leakage.[8] It is crucial to maintain a pH that ensures the stability of the overall formulation. For standard applications, a pH in the neutral range (6.5-7.4) is often used for storage, but the optimal pH will depend on the specific lipid composition.[4]
Q5: How does ionic strength affect the stability of my liposomes?
A5: High ionic strength can lead to aggregation by a phenomenon known as "salting out." The high concentration of ions in the buffer can dehydrate the hydrophilic PEG chains, reducing their steric hindrance and allowing for inter-liposomal interactions.[3] Conversely, for charged liposomes, a very low ionic strength can lead to a large Debye length, which can also affect stability. Therefore, optimizing the ionic strength of your buffer is critical. A common starting point is a buffer with physiological ionic strength, such as phosphate-buffered saline (PBS) at ~150 mM.
Troubleshooting Guides
Problem: My DOPE-mPEG 2000 liposome suspension appears cloudy or shows visible precipitates immediately after preparation.
This indicates immediate aggregation, which can be caused by several factors during the formulation process.
| Possible Cause | Troubleshooting Steps |
| Incomplete Hydration of Lipid Film | Ensure the lipid film is thin and evenly distributed in the round-bottom flask. Hydrate with the aqueous buffer at a temperature above the phase transition temperature (Tc) of all lipid components. Vortex or gently swirl the flask to ensure complete dispersion of the lipid film. |
| Suboptimal Extrusion Process | Ensure the extruder is assembled correctly with the desired polycarbonate membrane. Perform extrusion at a temperature above the Tc of the lipids. Pass the liposome suspension through the membrane an odd number of times (e.g., 11-21 passes) to ensure a homogenous size distribution.[5] |
| Incorrect Lipid Ratios | Verify the calculations for the molar ratios of your lipid components. Ensure that the concentration of DOPE-mPEG 2000 is sufficient to provide steric stability (typically 2-10 mol%). |
| Inappropriate Buffer Conditions | Check the pH and ionic strength of your hydration buffer. For initial experiments, a neutral pH (e.g., 7.4) and physiological ionic strength (e.g., 150 mM) are recommended. |
Problem: My liposomes are of the correct size initially but aggregate during storage.
This suggests long-term instability. The following table outlines potential causes and solutions.
| Possible Cause | Troubleshooting Steps |
| Inadequate Steric Stabilization | Increase the molar percentage of DOPE-mPEG 2000 in your formulation. Consider using a longer PEG chain (e.g., mPEG 3000 or 5000) if aggregation persists, though this may affect other properties.[1] |
| Lipid Hydrolysis or Oxidation | Store liposome suspensions at 4°C and protected from light. For long-term storage, consider preparing the liposomes in a buffer that has been degassed and purged with an inert gas like argon or nitrogen to minimize oxidation. |
| Suboptimal Storage Buffer | Re-evaluate the pH and ionic strength of your storage buffer. Perform a stability study by storing aliquots of your liposome formulation in buffers with varying pH and ionic strengths to identify the optimal conditions. |
| High Lipid Concentration | If the lipid concentration is very high, this can increase the likelihood of aggregation over time. Consider diluting the liposome suspension for storage. |
Data Presentation
Table 1: Effect of DOPE-mPEG 2000 Concentration on Liposome Size and Polydispersity Index (PDI)
| Lipid Composition (molar ratio) | DOPE-mPEG 2000 (mol%) | Mean Particle Size (nm) | Polydispersity Index (PDI) |
| DOPE:Cholesterol (80:20) | 0 | ~500 (aggregated) | > 0.5 |
| DOPE:Cholesterol:DOPE-mPEG 2000 (78:20:2) | 2 | 150 ± 10 | < 0.2 |
| DOPE:Cholesterol:DOPE-mPEG 2000 (75:20:5) | 5 | 120 ± 8 | < 0.15 |
| DOPE:Cholesterol:DOPE-mPEG 2000 (72:20:8) | 8 | 110 ± 5 | < 0.1 |
| DOPE:Cholesterol:DOPE-mPEG 2000 (70:20:10) | 10 | 105 ± 7 | < 0.1 |
Note: The data in this table is representative and synthesized from general principles of liposome formulation. Actual values may vary depending on the specific experimental conditions.
Table 2: Influence of pH and Ionic Strength on Zeta Potential and Liposome Stability
| Buffer pH | Ionic Strength (mM) | Zeta Potential (mV) | Observation |
| 5.5 | 150 | -5 ± 2 | Potential for aggregation due to protonation of DOPE. |
| 6.5 | 150 | -15 ± 3 | Generally stable. |
| 7.4 | 150 | -20 ± 4 | Optimal stability for many formulations.[8] |
| 8.5 | 150 | -25 ± 5 | Generally stable. |
| 7.4 | 10 | -35 ± 6 | Increased electrostatic repulsion, but may be less stable in some biological applications. |
| 7.4 | 300 | -10 ± 3 | Reduced steric hindrance due to "salting out" of PEG, potential for aggregation. |
Note: Zeta potential values are illustrative and can be influenced by the specific lipid headgroups present in the formulation.[8]
Experimental Protocols
Protocol 1: Preparation of DOPE-mPEG 2000 Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the preparation of small unilamellar vesicles (SUVs) with a defined size.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-mPEG 2000)
-
Chloroform
-
Hydration Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Liposome extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Mixture Preparation:
-
Dissolve the desired amounts of DOPE, cholesterol, and DOPE-mPEG 2000 in chloroform in a round-bottom flask. A common starting molar ratio is DOPE:Cholesterol:DOPE-mPEG 2000 of 75:20:5.
-
-
Thin-Film Formation:
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature slightly above the boiling point of the solvent (e.g., 37-40°C for chloroform) to evaporate the solvent under reduced pressure.
-
Continue rotation until a thin, uniform lipid film is formed on the inner surface of the flask.
-
Dry the film under high vacuum for at least 1-2 hours to remove any residual solvent.
-
-
Hydration:
-
Warm the hydration buffer to a temperature above the phase transition temperature (Tc) of the lipid with the highest Tc in the mixture.
-
Add the warm buffer to the flask containing the lipid film.
-
Agitate the flask by gentle swirling or vortexing until the lipid film is fully dispersed, forming a milky suspension of multilamellar vesicles (MLVs). This may take 30-60 minutes.
-
-
Extrusion (Size Reduction):
-
Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Heat the extruder to the same temperature as the hydration buffer.
-
Transfer the MLV suspension to the extruder.
-
Pass the suspension through the membrane 11 to 21 times.[5] This will produce a more translucent suspension of small unilamellar vesicles (SUVs).
-
-
Characterization:
-
Determine the particle size and polydispersity index (PDI) of the liposomes using Dynamic Light Scattering (DLS).
-
Measure the zeta potential to assess the surface charge.
-
Store the final liposome suspension at 4°C.
-
Mandatory Visualization
References
- 1. Poly(ethylene glycol)-modified phospholipids prevent aggregation during covalent conjugation of proteins to liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PEGylated Liposomes in the Clinic and Clinical Trials | Biopharma PEG [biochempeg.com]
- 3. Influence of lipid composition and ionic strength on the physical stability of liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coating Materials to Increase the Stability of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. liposomes.ca [liposomes.ca]
- 6. Effect of Liposome Characteristics and Dose on the Pharmacokinetics of Liposomes Coated with Poly(amino acid)s - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liposomes with Low Levels of Grafted Poly(ethylene glycol) Remain Susceptible to Destabilization by Anti-Poly(ethylene glycol) Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The pH-Responsive Liposomes—The Effect of PEGylation on Release Kinetics and Cellular Uptake in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Particle Size with DOPE-mPEG 2000
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effect of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-mPEG 2000) concentration on the particle size of nanoparticle formulations.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of increasing DOPE-mPEG 2000 concentration on nanoparticle size?
A1: Generally, increasing the concentration of DOPE-mPEG 2000 leads to a decrease in the hydrodynamic diameter of lipid nanoparticles (LNPs) and liposomes.[1][2][3][4][5] The polyethylene glycol (PEG) chains provide a "stealth" shield and steric hindrance, which helps to prevent particle aggregation during formulation, resulting in smaller and more uniform particles.[3][4][5]
Q2: Is the relationship between DOPE-mPEG 2000 concentration and particle size always linear?
A2: Not always. While a decreasing trend is common, some studies have reported a bell-shaped or non-linear relationship.[6][7][8] This means that there may be an optimal concentration of DOPE-mPEG 2000 for achieving the smallest particle size.[8][9] Increasing the concentration beyond this optimum might lead to a slight increase in size or negatively impact other critical attributes like drug encapsulation efficiency.[4][9] For instance, one study observed an anomalous peak in liposome size at 7 ± 2 mol% of a PEG-DSPE lipid.[7]
Q3: How does DOPE-mPEG 2000 contribute to the stability of the nanoparticle formulation?
A3: The PEGylated lipid is crucial for the colloidal stability of nanoparticles.[4][10] It creates a hydrated layer on the surface of the particle that prevents aggregation and reduces non-specific binding with proteins in biological environments, which can prolong circulation time in vivo.[4] Formulations without any PEG-lipid have been shown to irreversibly aggregate.[3]
Q4: Can the concentration of DOPE-mPEG 2000 affect the encapsulation efficiency of my payload?
A4: Yes, the concentration of PEGylated lipids can significantly influence encapsulation efficiency. While moderate concentrations are beneficial, very high concentrations can sometimes lead to a decrease in the efficiency of encapsulating therapeutic payloads like mRNA or small molecule drugs.[4][9] This is a critical parameter to optimize in parallel with particle size.
Q5: What are other factors that can influence the final particle size of my formulation?
A5: The final particle size is a result of the complex interplay of several factors, including:
-
Lipid Composition: The type and molar ratios of ionizable lipids, helper lipids (like DOPE and cholesterol), and the PEGylated lipid all play a crucial role.[11][12]
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Manufacturing Process: The method of preparation, such as microfluidic mixing, thin-film hydration followed by extrusion, or nanoprecipitation, significantly impacts particle size and uniformity.[8][13]
-
Flow Rate and Mixing: In microfluidic systems, higher flow rates generally lead to smaller, more uniform particles due to faster mixing.[2]
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Solvent and Buffer Conditions: The type of solvent used for the lipids and the pH of the aqueous buffer can affect the self-assembly process and final particle characteristics.[14]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent Particle Size Between Batches | Raw Material Variability: Different lots of DOPE-mPEG 2000 can have variations in purity and PEG chain length distribution.[14][15] Inconsistent Formulation Process: Minor variations in experimental procedures like stirring speed, temperature, or rate of solvent addition can lead to different particle sizes.[14] | Solution: Characterize new batches of lipids for purity and polydispersity. Whenever possible, use materials from the same lot for a series of related experiments.[14] Standardize your protocol meticulously and consider using automated systems for critical steps to ensure reproducibility.[14] |
| Larger Than Expected Particle Size | Insufficient DOPE-mPEG 2000 Concentration: A low concentration may not provide enough steric hindrance to prevent aggregation.[2][9] Suboptimal Formulation Parameters: Other components or their ratios in the formulation might be promoting the formation of larger particles. | Solution: Try incrementally increasing the molar percentage of DOPE-mPEG 2000 in your formulation. Re-evaluate the overall lipid composition and ratios. |
| High Polydispersity Index (PDI) | Inefficient Mixing or Hydration: This can lead to a heterogeneous population of particles. Aggregation: Particles may be aggregating after formation. | Solution: Optimize the mixing parameters of your formulation process (e.g., increase flow rate in microfluidics, ensure vigorous stirring). Ensure the hydration step is performed above the phase transition temperature of the lipids.[14] A post-formation sizing step like extrusion can help to achieve a more uniform size distribution.[14] |
| Distinctly Different Particle Size Peaks | Artifacts: Bubbles, opalescent/reflective particles, or thermal artifacts can be misinterpreted by particle sizing instruments.[16] Contamination: Presence of foreign particles or lipid aggregates. | Solution: Visually inspect the sample under a microscope to verify the presence of different particle populations.[16] Degas your buffers to minimize bubbles. Optimize the sample concentration for analysis.[16] |
Data on DOPE-mPEG 2000 Concentration and Particle Size
The following tables summarize quantitative data from various studies on the effect of PEGylated lipid concentration on nanoparticle size.
Table 1: Effect of DMG-PEG2k Concentration on Lipid Nanoparticle (LNP) Size
| DMG-PEG2k (mol%) | Average Particle Size (nm) | Polydispersity Index (PDI) |
| 0.5 | Larger Particle Size (specific value not provided) | < 0.3 |
| 1.5 | Intermediate Particle Size (specific value not provided) | < 0.3 |
| 3.0 | Smaller Particle Size (specific value not provided) | < 0.3 |
Data adapted from a study on LNPs for mRNA delivery. A notable decrease in particle size was observed with increasing DMG-PEG2k content.[1]
Table 2: Effect of DMPE-PEG2k Content on C12-200-based LNP Diameter
| DMPE-PEG2k (mol%) | Hydrodynamic Diameter (nm) |
| 1 | 173.9 |
| 5 | 109.1 |
Data from a study showing a reduction in the hydrodynamic diameter of LNPs with increasing PEG lipid content.[4]
Experimental Protocols
1. Lipid Nanoparticle (LNP) Formulation via Microfluidic Mixing
This method is widely used for producing uniform LNPs for nucleic acid delivery.
-
Preparation of Solutions:
-
Microfluidic Mixing:
-
Load the organic and aqueous phases into separate syringes.
-
Use a microfluidic mixing device (e.g., NanoAssemblr) to mix the two phases at a defined flow rate ratio (e.g., 3:1 aqueous to organic).
-
-
Downstream Processing:
-
The resulting mixture is typically dialyzed against a neutral pH buffer (e.g., PBS pH 7.4) to remove the ethanol and raise the pH.[17]
-
The final LNP suspension can be sterile-filtered and stored at 4°C.
-
2. Liposome Preparation by Thin-Film Hydration and Extrusion
This is a classic method for preparing liposomes.
-
Thin-Film Formation:
-
Dissolve the lipids (including DOPE-mPEG 2000) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to form a thin, dry lipid film on the flask wall.
-
Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.[14]
-
-
Hydration:
-
Sizing:
-
To achieve a more uniform size distribution, the resulting multilamellar vesicle suspension is subjected to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).[14] This process is repeated multiple times to ensure size homogeneity.
-
Visualizations
Caption: Relationship between DOPE-mPEG 2000 concentration and particle size.
Caption: Troubleshooting workflow for inconsistent particle size results.
References
- 1. Role of size, surface charge, and PEGylated lipids of lipid nanoparticles (LNPs) on intramuscular delivery of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the factors that influence the lipid nanoparticle size? | AAT Bioquest [aatbio.com]
- 3. researchgate.net [researchgate.net]
- 4. PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of grafted PEG on liposome size and on compressibility and packing of lipid bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Degradable PEG-lipids for lipid nanoparticle mRNA formulation - American Chemical Society [acs.digitellinc.com]
- 11. researchgate.net [researchgate.net]
- 12. mobitec.com [mobitec.com]
- 13. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. biorxiv.org [biorxiv.org]
- 16. particletechlabs.com [particletechlabs.com]
- 17. Construction of Spleen-Accumulated Polysorbate 20-Containing Ionizable Lipid Nanoparticles for mRNA Delivery [mdpi.com]
Technical Support Center: Controlling Polydispersity of DOPE-mPEG MW 2000 Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when controlling the polydispersity of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-mPEG 2000) nanoparticles. A low polydispersity index (PDI) is crucial for ensuring a uniform particle size, which is a critical factor for the stability, in vivo performance, and reproducibility of nanoparticle formulations.[1]
Frequently Asked Questions (FAQs)
Q1: What is a good Polydispersity Index (PDI) for DOPE-mPEG 2000 nanoparticle formulations?
A PDI value of 0.3 or below is generally considered acceptable for lipid-based nanoparticle formulations, indicating a homogenous population of vesicles.[1] For many applications, a PDI of 0.2 or lower is preferred to ensure consistent behavior and performance of the nanoparticles.[1]
Q2: How does the concentration of DOPE-mPEG 2000 affect the PDI of my nanoparticles?
Increasing the molar percentage of PEGylated lipids, such as DOPE-mPEG 2000, can influence the size and PDI of nanoparticles. While a sufficient concentration of DOPE-mPEG 2000 is necessary to provide a steric barrier and prevent aggregation, which helps in maintaining a low PDI, excessively high concentrations can lead to the formation of micelles, potentially increasing the heterogeneity of the particle population.[2][3] The optimal concentration is formulation-dependent and should be determined empirically.
Q3: Can the storage conditions affect the PDI of my nanoparticles?
Yes, storage conditions are critical for maintaining the integrity and PDI of your nanoparticle suspension. Improper storage can lead to aggregation and an increase in PDI. Nanoparticles should be stored at appropriate temperatures, typically refrigerated (2-8 °C), and protected from light.[4] The use of cryoprotectants may be necessary if freezing is required. It is also important to consider the pH of the storage buffer to ensure the stability of the lipid components.
Q4: What characterization techniques are essential for assessing the polydispersity of my nanoparticles?
Dynamic Light Scattering (DLS) is the primary technique used to measure the size distribution and PDI of nanoparticles in a suspension.[5][6] It provides a rapid and non-destructive analysis. For a more detailed characterization, techniques such as Nanoparticle Tracking Analysis (NTA), and chromatography techniques like Size Exclusion Chromatography (SEC) coupled with light scattering detectors can be employed.[5][7]
Troubleshooting Guide
This guide addresses common issues encountered during the formulation of DOPE-mPEG 2000 nanoparticles that can lead to high polydispersity.
Issue: My nanoparticle formulation has a high PDI (> 0.3).
High PDI is a common issue that can arise from several factors during the formulation process. Below are potential causes and their corresponding solutions.
| Potential Cause | Troubleshooting Steps |
| Inadequate Mixing or Hydration | Ensure that the lipid film is thin and uniform before hydration. During hydration, ensure vigorous and consistent mixing to promote the formation of homogenous vesicles. For thin-film hydration methods, the temperature of the hydration buffer should be above the phase transition temperature of the lipids.[8] |
| Suboptimal Lipid Composition | The ratio of DOPE-mPEG 2000 to other lipids is critical. An insufficient amount of PEGylated lipid can lead to particle aggregation. Conversely, an excessive amount can lead to the formation of micelles alongside liposomes. Systematically vary the molar ratio of DOPE-mPEG 2000 to find the optimal concentration for your specific formulation.[2][3] |
| Issues with Formulation Method | The chosen formulation method significantly impacts PDI. For thin-film hydration , ensure complete removal of the organic solvent and proper hydration. For microfluidics , optimize the Total Flow Rate (TFR) and Flow Rate Ratio (FRR) to achieve rapid and efficient mixing, which is crucial for forming small, uniform particles.[9] |
| Particle Aggregation | Aggregation can occur post-formulation, leading to an increased PDI. Check the zeta potential of your nanoparticles; a value greater than ±30 mV generally indicates good colloidal stability.[8] If the zeta potential is low, consider adjusting the pH of the buffer or including charged lipids in your formulation. Also, ensure proper storage conditions. |
| Contaminants or Impurities | Dust or other particulates in your buffers or on your equipment can lead to inaccurate DLS readings and suggest a high PDI. Ensure all solutions are filtered through appropriate syringe filters (e.g., 0.22 µm) and that all glassware and equipment are scrupulously clean. |
Data Presentation
The following tables summarize quantitative data on how key formulation parameters can influence the size and polydispersity index (PDI) of lipid nanoparticles, providing a reference for experimental design.
Table 1: Effect of Microfluidic Flow Parameters on Nanoparticle Size and PDI
| Total Flow Rate (TFR) (mL/min) | Flow Rate Ratio (FRR) (Aqueous:Organic) | Average Particle Size (nm) | Polydispersity Index (PDI) |
| 5 | 3:1 | ~80 | ~0.25 |
| 10 | 3:1 | ~75 | ~0.25 |
| 15 | 3:1 | ~40 | ~0.25 |
| 20 | 3:1 | ~40 | ~0.25 |
Data adapted from studies on solid lipid nanoparticles, demonstrating the general trend of decreasing particle size with increasing TFR at a constant FRR.
Table 2: Influence of DSPE-PEG2000 to Soluplus Weight Ratio on Nanoparticle Properties
| DSPE-PEG2000 : Soluplus (w/w) | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 10:1 | 36.5 | 0.900 | -28.5 |
| 5:1 | 80.8 | 0.644 | -29.2 |
| 4:1 | 128.1 | 0.295 | -28.1 |
| 1:1 | 116.6 | 0.112 | -13.7 |
| 1:4 | 72.0 | 0.103 | -11.3 |
| 1:5 | 54.5 | 0.057 | -6.0 |
| 1:10 | 56.1 | 0.101 | -7.7 |
This table illustrates the significant impact of the ratio of a PEGylated lipid (DSPE-PEG2000) to another polymer on the resulting nanoparticle characteristics.[10]
Experimental Protocols
Protocol 1: DOPE-mPEG 2000 Nanoparticle Formulation via Thin-Film Hydration and Extrusion
This protocol describes a common method for preparing DOPE-mPEG 2000-containing nanoparticles with a controlled size and low PDI.
-
Lipid Film Preparation:
-
Dissolve DOPE, DOPE-mPEG 2000, and any other lipid components (e.g., cholesterol) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by adding the buffer to the flask and agitating. The temperature of the hydration buffer should be above the phase transition temperature of the lipids.
-
Vortex or sonicate the mixture to facilitate the formation of multilamellar vesicles (MLVs).
-
-
Extrusion for Size Reduction and Homogenization:
-
To achieve a more uniform size distribution, subject the MLV suspension to extrusion.
-
Load the suspension into an extruder (e.g., a mini-extruder).
-
Pass the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times (typically 11-21 passes).
-
For smaller nanoparticles, a sequential extrusion process through membranes with decreasing pore sizes (e.g., 200 nm followed by 100 nm) can be employed.[8]
-
-
Characterization:
-
Measure the particle size and PDI of the final nanoparticle suspension using Dynamic Light Scattering (DLS).
-
Protocol 2: Microfluidic Synthesis of DOPE-mPEG 2000 Nanoparticles
Microfluidics offers a highly reproducible method for producing nanoparticles with a low PDI.
-
Solution Preparation:
-
Prepare the lipid phase by dissolving DOPE, DOPE-mPEG 2000, and other lipids in a water-miscible organic solvent, typically ethanol.
-
Prepare the aqueous phase, which usually consists of a buffer at a specific pH (e.g., citrate buffer at pH 4.0). If encapsulating a payload like siRNA or mRNA, it should be dissolved in this aqueous phase.
-
-
Microfluidic Mixing:
-
Set up the microfluidic system (e.g., a NanoAssemblr platform or a custom microfluidic chip with a micromixer).
-
Load the lipid phase and the aqueous phase into separate syringes.
-
Pump the two solutions through the microfluidic chip at a defined Total Flow Rate (TFR) and Flow Rate Ratio (FRR). The rapid mixing of the two streams within the microchannels induces the self-assembly of the lipids into nanoparticles.
-
-
Purification:
-
The resulting nanoparticle suspension is typically diluted with buffer immediately after formation.
-
Purify the nanoparticles to remove the organic solvent and any unencapsulated material. This is often done by dialysis or tangential flow filtration.
-
-
Characterization:
-
Characterize the final nanoparticle formulation for size and PDI using DLS.
-
Visualizations
Caption: Nanoparticle formulation workflows.
Caption: High PDI troubleshooting logic.
References
- 1. Why lipid nanoparticle formulations developed for biological applications should have a low polydispersity index (PDI)? | AAT Bioquest [aatbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Toxicological considerations when creating nanoparticle based drugs and drug delivery systems? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to optimize the surface properties of DOPE - PEG2000 liposomes? - Blog [shochem.com]
- 5. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lsinstruments.ch [lsinstruments.ch]
- 7. wyatt.com [wyatt.com]
- 8. researchgate.net [researchgate.net]
- 9. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Endosomal Escape with DOPE-mPEG 2000
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-mPEG 2000) to overcome the endosomal escape barrier in drug delivery systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which DOPE-mPEG 2000 facilitates endosomal escape?
A1: DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) is a cone-shaped lipid that, unlike many bilayer-forming lipids, has a propensity to form non-bilayer hexagonal (HII) phases, especially in acidic environments. As the endosome matures and its internal pH drops, the acidic conditions can trigger a phase transition in DOPE-containing lipid bilayers. This structural change can destabilize the endosomal membrane, leading to the formation of pores or fusion between the liposome and endosomal membranes, ultimately allowing the encapsulated cargo to escape into the cytoplasm. The mPEG 2000 component provides a hydrophilic shield, offering steric stabilization to the liposome in circulation, which helps to prevent aggregation and reduce clearance by the immune system.
Q2: How does the concentration of DOPE-mPEG 2000 in a liposome formulation affect its performance?
A2: The molar percentage of DOPE-mPEG 2000 is a critical parameter that requires careful optimization.
-
Too low a concentration may result in insufficient steric shielding, leading to rapid clearance of the liposomes from circulation and potential aggregation.
-
Too high a concentration , on the other hand, can create a dense polymer brush on the liposome surface that may hinder its interaction with the target cell membrane and subsequently inhibit endosomal escape. This is often referred to as the "PEG dilemma". Finding the optimal balance is key to achieving both long circulation times and effective intracellular delivery.
Q3: Can I use DOPE-mPEG 2000 with any type of cargo?
A3: DOPE-mPEG 2000 is versatile and can be used to encapsulate a wide range of therapeutic agents, including small molecule drugs, peptides, proteins, and nucleic acids. However, the physicochemical properties of the cargo can influence the encapsulation efficiency and the overall stability of the formulation. For instance, highly charged molecules may interact with the lipid headgroups and affect the bilayer integrity. It is therefore important to empirically determine the optimal drug-to-lipid ratio for each new cargo.
Q4: What are the key analytical techniques to characterize DOPE-mPEG 2000-containing liposomes?
A4: A thorough characterization of your liposome formulation is crucial for reproducibility and understanding its in vitro and in vivo behavior. Key techniques include:
-
Dynamic Light Scattering (DLS): To determine the average particle size, size distribution (polydispersity index, PDI), and zeta potential.
-
Nanoparticle Tracking Analysis (NTA): To determine particle size and concentration.
-
Transmission Electron Microscopy (TEM) or Cryo-TEM: To visualize the morphology of the liposomes.
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High-Performance Liquid Chromatography (HPLC): To quantify the amount of encapsulated drug and determine encapsulation efficiency.
-
Fluorescence Spectroscopy: To assess membrane integrity and drug release, often using fluorescent probes like calcein.
Troubleshooting Guides
Problem 1: Low Encapsulation Efficiency
Low encapsulation of your therapeutic agent is a common challenge. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Drug-to-Lipid Ratio | The amount of drug may be saturating the encapsulation capacity of the liposomes. Perform a titration experiment by varying the initial drug-to-lipid molar ratio (e.g., 1:10, 1:20, 1:50) to identify the optimal loading concentration. |
| Inefficient Loading Method | For hydrophilic drugs, passive loading (dissolving the drug in the hydration buffer) often results in low encapsulation. Consider using active loading methods, such as creating a pH or ammonium sulfate gradient across the liposome membrane, to drive the drug into the liposomes. |
| Drug Properties | The solubility and charge of your drug can significantly impact encapsulation. For weakly basic or acidic drugs, ensure the pH of the buffers used during formulation is optimized to favor the neutral, more membrane-permeable form of the drug. |
| Issues with Liposome Formation | Incomplete hydration of the lipid film or an inefficient size reduction method can lead to heterogeneous liposomes with poor drug retention. Ensure the lipid film is thin and evenly distributed before hydration and that the extrusion or sonication process is performed consistently. |
Quantitative Data Example: Effect of Drug-to-Lipid Ratio on Encapsulation Efficiency
| Drug-to-Lipid Ratio (w/w) | Encapsulation Efficiency (%) |
| 0.1 | 11.41 |
| 0.05 | 45.23 |
| 0.01 | 82.40 |
Note: Data is illustrative and will vary depending on the specific drug and lipid composition. Based on a study with curcumin and a microfluidic preparation method.[1]
Problem 2: Liposome Aggregation
Aggregation can compromise the efficacy and safety of your formulation.
| Potential Cause | Troubleshooting Steps |
| Insufficient PEGylation | The molar percentage of DOPE-mPEG 2000 may be too low to provide adequate steric hindrance. A common starting point is 5 mol%, but this may need to be optimized for your specific lipid composition.[2] |
| Inadequate Surface Charge | A low zeta potential (typically between -20 mV and +20 mV) can lead to aggregation. While PEGylation provides steric stability, incorporating a small percentage of a charged lipid (e.g., a cationic or anionic lipid) can enhance electrostatic repulsion. |
| Improper Storage Conditions | Storing liposomes near their phase transition temperature or at inappropriate pH or ionic strength can lead to instability. Store liposomes at 4°C in a buffer with appropriate ionic strength. |
| High Liposome Concentration | Highly concentrated liposome suspensions are more prone to aggregation. Consider diluting your sample before storage or analysis. |
Typical Physicochemical Properties of PEGylated Liposomes
| Parameter | Typical Value |
| Average Particle Size (nm) | 100 - 200 |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential (mV) | -10 to -30 |
Note: These values are illustrative and can vary based on the specific lipid composition and encapsulated drug.[3]
Experimental Protocols
Protocol 1: Liposome Preparation via Thin-Film Hydration
-
Lipid Film Formation:
-
Dissolve DOPE, other lipids (e.g., a structural phospholipid like DSPC and cholesterol), and DOPE-mPEG 2000 in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[2]
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS pH 7.4) by gentle agitation. The temperature of the hydration buffer should be above the phase transition temperature of the lipids. This process forms multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To achieve a more uniform size distribution, subject the MLV suspension to sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). Extrusion is generally preferred as it produces more homogenous liposomes.
-
-
Purification:
-
Remove any unencapsulated drug and free lipids using a suitable method such as dialysis or size exclusion chromatography.
-
Protocol 2: Assessing Endosomal Escape using a Calcein Release Assay
This assay measures the release of a fluorescent dye, calcein, from liposomes into the cytoplasm, which is indicative of endosomal escape.
-
Preparation of Calcein-Loaded Liposomes:
-
Prepare liposomes as described in Protocol 1, but use a self-quenching concentration of calcein (e.g., 50-100 mM) in the hydration buffer.
-
Remove unencapsulated calcein by size exclusion chromatography. The column should be equilibrated and eluted with a physiological buffer (e.g., PBS).
-
-
Cellular Incubation:
-
Seed cells in a suitable format (e.g., 96-well plate or confocal microscopy dishes) and allow them to adhere overnight.
-
Incubate the cells with the calcein-loaded liposomes for a defined period (e.g., 4-24 hours).
-
-
Quantification of Endosomal Escape:
-
Fluorescence Microscopy:
-
Wash the cells with PBS to remove non-internalized liposomes.
-
Image the cells using a fluorescence microscope. A diffuse cytosolic fluorescence indicates that calcein has been released from the endosomes, while a punctate pattern suggests that the liposomes are still entrapped in endosomes/lysosomes.
-
-
Fluorometry/Flow Cytometry:
-
After incubation, wash the cells, detach them (if necessary), and resuspend in PBS.
-
Measure the fluorescence intensity using a plate reader or flow cytometer. An increase in fluorescence intensity compared to control cells (treated with empty liposomes or untreated) indicates calcein release into the cytoplasm.
-
-
References
Technical Support Center: DOPE-mPEG 2000 Formulation Stability
Welcome to the technical support center for DOPE-mPEG MW 2000 formulations. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the impact of buffer pH on the stability of your formulations.
Frequently Asked Questions (FAQs)
Q1: Why is my DOPE-mPEG 2000 formulation aggregating at neutral or slightly acidic pH?
A1: Aggregation in DOPE-mPEG 2000 formulations can be multifactorial. Here are some common causes related to buffer pH:
-
Proximity to the pKa of Co-lipids: If your formulation includes pH-sensitive lipids like cholesteryl hemisuccinate (CHEMS), the buffer pH relative to the pKa of CHEMS is critical. CHEMS is typically negatively charged at physiological pH (7.4), providing electrostatic repulsion that contributes to stability. As the pH of the buffer approaches the pKa of CHEMS (around 6.5), the carboxyl group becomes protonated, reducing the surface charge and potentially leading to aggregation.
-
Insufficient PEGylation: While mPEG 2000 provides a steric barrier to prevent aggregation, an insufficient molar ratio of the PEGylated lipid in the formulation may not provide adequate coverage, especially if other factors are promoting particle-particle interactions.
-
Hydrolysis of Linker Chemistry: If your DOPE-mPEG 2000 utilizes a pH-sensitive linker, acidic conditions can cleave the PEG chain, exposing the fusogenic lipid DOPE. This can lead to membrane fusion and aggregation.[1][2][3]
Q2: My formulation is showing premature leakage of the encapsulated drug at physiological pH (7.4). What could be the cause?
A2: Premature drug leakage at physiological pH is a sign of formulation instability. Potential causes include:
-
Inherent Instability of DOPE: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) has a tendency to form an inverted hexagonal phase, which can lead to leaky liposomes. The formulation requires sufficient stabilizing components, such as mPEG-DSPE, to maintain a stable bilayer at pH 7.4.[4]
-
Inappropriate Lipid Composition: The ratio of DOPE to other lipids, including cholesterol and the PEGylated lipid, is crucial for stability. An imbalance can lead to defects in the lipid bilayer.
-
Degradation of Lipids: Although less common at neutral pH, hydrolysis of the phospholipids can occur over time, compromising the integrity of the liposome membrane.
Q3: I am designing a pH-sensitive formulation. What is the optimal pH range to trigger drug release?
A3: The optimal pH for triggered release depends on the specific application and the pH-sensitive components in your formulation.
-
For formulations with CHEMS: Release is typically triggered in the mildly acidic range of pH 5.5 to 6.5, mimicking the environment of endosomes or the tumor microenvironment.[5][6][7]
-
For formulations with acid-labile PEG-lipid linkers: The release profile is dictated by the hydrolysis kinetics of the specific linker. Some linkers are designed to be stable at pH 7.4 and rapidly hydrolyze at pH values between 3.5 and 5.5.[1][2] It is crucial to consult the manufacturer's data for the specific acid-labile linker you are using.
Q4: How does the buffer composition, aside from pH, affect my formulation's stability?
A4: Buffer composition can influence stability in several ways:
-
Ionic Strength: The salt concentration of the buffer can affect the electrostatic interactions between liposomes. Very low ionic strength may not sufficiently screen surface charges, while very high concentrations can lead to "salting out" effects and aggregation.
-
Buffer Species: The type of buffer salt can also have an impact. For instance, phosphate buffers are commonly used, but it's important to ensure they don't interact with your encapsulated drug or other formulation components.
Troubleshooting Guides
Issue 1: Unexpected Particle Size Increase or Aggregation
| Potential Cause | Troubleshooting Step |
| Buffer pH is too close to the pKa of a pH-sensitive lipid (e.g., CHEMS). | Measure the zeta potential of your formulation at different pH values. A significant decrease in zeta potential near the buffer pH suggests a loss of electrostatic stabilization. Consider adjusting the buffer pH to be at least 1-1.5 units away from the pKa of the pH-sensitive component for storage. |
| Inadequate steric stabilization from mPEG 2000. | Increase the molar percentage of DOPE-mPEG 2000 in your formulation. Typically, 5-10 mol% is used to provide a sufficient steric shield. |
| High formulation concentration. | Try diluting the formulation. High concentrations can increase the frequency of particle collisions and the likelihood of aggregation. |
| Temperature fluctuations. | Store the formulation at a constant, recommended temperature. Freeze-thaw cycles can be particularly detrimental to liposome stability. |
Issue 2: Low Encapsulation Efficiency or Rapid Leakage
| Potential Cause | Troubleshooting Step |
| Formulation is inherently unstable at the chosen pH. | If using a pH-sensitive formulation, ensure the preparation and storage are performed at a pH where the liposomes are stable (typically pH 7.4 or higher).[1][2] |
| Suboptimal lipid composition. | Optimize the molar ratios of the lipids. The inclusion of cholesterol (typically 30-40 mol%) can help to stabilize the bilayer and reduce leakage.[6] |
| Degradation of the PEG-lipid conjugate. | If using an acid-labile PEG-lipid, ensure that the formulation is not exposed to acidic conditions during preparation and storage. Analyze the integrity of the PEG-lipid over time using techniques like HPLC.[1] |
| The encapsulated drug interacts with the lipid membrane. | Evaluate the physicochemical properties of your drug. If it is highly lipophilic, it may partition into the lipid bilayer and disrupt its integrity. |
Data Presentation
Table 1: Effect of Buffer pH on Calcein Release from DOPE-Based Liposomes
| Formulation Composition | pH | % Calcein Release (Time) | Reference |
| 90:10 DOPE:mPEG-VE-DOG (ST502) | 3.5 | ~50% (1.5 h) | [1] |
| 4.5 | ~50% (12.5 h) | [1] | |
| 7.5 | < 20% (48 h) | [1] | |
| 90:10 DOPE:mPEG-PIVE-DOG (MeO-PIVE) | 4.5 | ~70% (12 h) | [2] |
| 7.4 | < 10% (48 h) | [2] | |
| DOPE/CHEMS/DSPE-mPEG2000 | 5.5 | ~50% (8 h) | [6] |
| 7.4 | ~20% (24 h) | [6] |
Experimental Protocols
Protocol 1: Preparation of DOPE-mPEG 2000 Liposomes by Thin-Film Hydration
-
Lipid Film Formation:
-
Dissolve DOPE, DOPE-mPEG 2000, and any other lipid components (e.g., cholesterol, CHEMS) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the phase transition temperature of the lipids.
-
Dry the resulting thin lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by vortexing or gentle agitation. The temperature of the hydration buffer should also be above the lipid phase transition temperature.
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles with a defined size, subject the liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This is typically performed 10-20 times.
-
-
Purification:
-
Remove any unencapsulated material by size exclusion chromatography or dialysis.
-
Protocol 2: Assessing pH-Dependent Release using a Calcein De-quenching Assay
-
Encapsulation of Calcein:
-
Prepare the liposomes as described in Protocol 1, but use a self-quenching concentration of calcein (e.g., 50-100 mM) in the hydration buffer.
-
-
Removal of Unencapsulated Calcein:
-
Separate the calcein-loaded liposomes from the unencapsulated dye using size exclusion chromatography.
-
-
Release Assay:
-
Dilute the purified liposome suspension in buffers of different pH values (e.g., pH 7.4, 6.5, 5.5).
-
Monitor the increase in fluorescence intensity over time using a fluorometer (excitation ~490 nm, emission ~520 nm).
-
-
Data Analysis:
-
To determine 100% release, add a detergent (e.g., Triton X-100) to a sample of the liposomes to completely disrupt the vesicles.
-
Calculate the percentage of release at each time point relative to the maximum fluorescence after detergent lysis.
-
Visualizations
Caption: Experimental workflow for the preparation and pH stability testing of DOPE-mPEG 2000 formulations.
Caption: Signaling pathway illustrating the pH-dependent destabilization of a DOPE/CHEMS/mPEG 2000 liposome.
Caption: Logical troubleshooting workflow for addressing instability in DOPE-mPEG 2000 formulations.
References
- 1. Acid-labile mPEG-Vinyl Ether-1,2-Dioleylglycerol Lipids with Tunable pH Sensitivity: Synthesis and Structural Effects on Hydrolysis Rates, DOPE Liposome Release Performance and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acid-Triggered Release via dePEGylation of Fusogenic Liposomes Mediated by Heterobifunctional Phenyl Substituted Vinyl Ethers with Tunable pH-Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acid-labile mPEG-vinyl ether-1,2-dioleylglycerol lipids with tunable pH sensitivity: synthesis and structural effects on hydrolysis rates, DOPE liposome release performance, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A pH-sensitive liposome formulation of a peptidomimetic-Dox conjugate for targeting HER2 + cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pH-Sensitive Liposomes for Enhanced Cellular Uptake and Cytotoxicity of Daunorubicin in Melanoma (B16-BL6) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the In Vivo Performance of DOPE-mPEG2000 and DSPE-PEG2000 in Nanoparticle Formulations
For Researchers, Scientists, and Drug Development Professionals
The selection of polyethylene glycol (PEG)-conjugated lipids is a critical determinant of a nanoparticle's in vivo fate, influencing its stability, circulation time, and interaction with target cells. Among the most prevalent choices are 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE), both conjugated to a 2000 molecular weight mPEG chain. While structurally similar, the nature of their acyl chains—unsaturated for DOPE and saturated for DSPE—imparts distinct functionalities that dictate their performance in vivo. This guide provides an objective comparison of these two widely used lipids, supported by experimental data, to inform the rational design of advanced drug delivery systems.
Fundamental Differences and Primary Roles
DSPE-PEG2000: The Gold Standard for Steric Stabilization
DSPE possesses two saturated stearoyl (C18:0) acyl chains, resulting in a high phase transition temperature (Tm). This rigid structure makes DSPE-PEG2000 an exceptional anchor for the PEG chain on the liposome surface. Its primary role is to form a dense, hydrophilic "stealth" layer that sterically hinders the adsorption of opsonins (blood proteins), thereby reducing recognition and clearance by the mononuclear phagocyte system (MPS) in the liver and spleen. This leads to significantly prolonged circulation times, allowing nanoparticles to accumulate in pathological tissues, such as tumors, via the enhanced permeability and retention (EPR) effect. Formulations containing DSPE-PEG2000 are noted for their high stability.
DOPE-mPEG2000: The Key to Endosomal Escape
In contrast, DOPE features two unsaturated oleoyl (C18:1) acyl chains, which introduce a "kink" in its structure. This gives DOPE a conical shape and a propensity to form a non-bilayer, inverted hexagonal (HII) phase, particularly under acidic conditions. This fusogenic property is highly advantageous for intracellular drug delivery. When a DOPE-containing liposome is taken up by a cell into an endosome, the lower pH of the endosomal compartment triggers this phase transition. This destabilizes both the liposome and the endosomal membrane, facilitating the release of the encapsulated payload into the cytoplasm and allowing it to reach its intracellular target. However, the presence of a dense PEG layer can sometimes shield the liposome and inhibit these fusogenic interactions, a challenge often referred to as the "PEG dilemma".
Comparative In Vivo Performance Data
The following table summarizes quantitative data collated from various preclinical studies. It is important to note that direct head-to-head comparisons are limited, and experimental conditions (e.g., animal models, lipid composition, encapsulated agent) may vary between studies.
| Performance Metric | DSPE-PEG2000 Formulations | DOPE-mPEG2000 Formulations | Key Insights & Considerations |
| Circulation Half-Life (t½) | Long: ~4 to 55 hours, depending on core lipids and particle size. | Shorter: Generally shorter than DSPE-PEG counterparts, as fusogenic properties can lead to faster clearance. | DSPE-PEG2000 is superior for applications requiring long circulation and passive accumulation in tumors (EPR effect). |
| Primary Role | Steric stabilization, prolonged circulation ("stealth"). | pH-sensitive release, endosomal escape. | The choice depends on whether the target is in the bloodstream/extracellular space or intracellular. |
| Biodistribution (Typical) | Lower accumulation in liver and spleen (MPS organs) compared to non-PEGylated liposomes. | Can exhibit higher uptake in MPS organs; pH-sensitivity aims to enhance tumor cell uptake over general tissue. | DSPE-PEG2000 excels at evading MPS, a key factor for systemic delivery. |
| Tumor Accumulation | High, primarily via the passive EPR effect due to long circulation. | Can be high, potentially enhanced by both EPR and faster cellular uptake by tumor cells. | The net effect for DOPE-mPEG depends on balancing circulation time with cellular interaction. |
| Drug/Gene Release | Slow and sustained release in circulation. | Rapid, triggered release in acidic environments (endosomes, tumor microenvironment). | DOPE is ideal for stimuli-responsive systems; DSPE is suited for sustained-release depots. |
| Stability | High: Saturated acyl chains create a rigid, stable bilayer. | Lower: Unsaturated chains are more prone to oxidation and result in a more fluid, less stable membrane. | DSPE formulations are generally preferred for drugs requiring long-term stability in circulation. |
| Common Application | Systemic delivery of chemotherapeutics (e.g., Doxil®). | Intracellular delivery of cytotoxic drugs, gene therapy vectors (siRNA, mRNA). | The application dictates the required mechanism of action. |
Experimental Protocols
Detailed methodologies are crucial for the reproducible formulation and evaluation of lipid nanoparticles.
This is a common and robust method for preparing multilamellar vesicles (MLVs), which are then sized down.
-
Lipid Film Preparation:
-
Dissolve the lipids (e.g., main phospholipid like DSPC or DOPC, Cholesterol, and DSPE-PEG2000 or DOPE-mPEG2000) in a suitable organic solvent (e.g., chloroform or a 2:1 chloroform:methanol mixture) in a round-bottom flask. A typical molar ratio is 55:40:5 (Phospholipid:Cholesterol:PEG-lipid).
-
Attach the flask to a rotary evaporator.
-
Rotate the flask under vacuum at a temperature above the lipid phase transition temperature (e.g., 60-65°C for DSPC-based formulations) to evaporate the solvent.
-
Continue rotation until a thin, uniform, and dry lipid film is formed on the inner wall of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). If encapsulating a hydrophilic drug, it should be dissolved in this buffer.
-
The hydration temperature should be kept above the Tm of the lipids.
-
Agitate the flask by gentle rotation (without vacuum) until the lipid film is fully suspended, forming a milky suspension of MLVs.
-
-
Size Reduction (Extrusion):
-
To produce unilamellar vesicles (LUVs) with a defined and uniform size, subject the MLV suspension to extrusion.
-
Load the suspension into a high-pressure extruder fitted with polycarbonate membranes of a specific pore size (e.g., 100 nm).
-
Pass the suspension through the membrane multiple times (e.g., 11-21 passes) to achieve a narrow size distribution. The extrusion should be performed at a temperature above the lipid Tm.
-
-
Purification:
-
Remove any unencapsulated drug or free lipids from the liposome suspension using size exclusion chromatography (e.g., with a Sephadex G-50 column) or dialysis against the external buffer.
-
This protocol outlines a typical procedure to quantify the accumulation of liposomes in various organs.
-
Animal Model:
-
Use appropriate tumor-bearing mice (e.g., BALB/c mice bearing 4T1 tumors). The tumor should be allowed to grow to a palpable size (e.g., 100-200 mm³).
-
-
Liposome Labeling:
-
For quantification, the liposomes must be labeled. This can be done by encapsulating a gamma-emitting radiotracer (e.g., ⁹⁹ᵐTc) for scintigraphic imaging and gamma counting, or a fluorescent probe for optical imaging. Alternatively, a lipid component can be radiolabeled (e.g., with ³H or ¹⁴C).
-
-
Administration:
-
Administer the labeled liposome formulation to the mice via intravenous (i.v.) injection into the tail vein. A typical dose volume is 100-200 µL.
-
-
Blood Sampling (Pharmacokinetics):
-
At designated time points (e.g., 5 min, 1h, 4h, 8h, 24h), collect small blood samples from the saphenous vein.
-
Measure the radioactivity or fluorescence in the blood samples to determine the circulation half-life of the nanoparticles.
-
-
Biodistribution Analysis:
-
At the final time point (e.g., 24h or 48h), euthanize the mice.
-
Perfuse the animals with saline to remove blood from the organs.
-
Carefully dissect and collect the major organs (tumor, liver, spleen, kidneys, heart, lungs, brain) and weigh them.
-
Measure the radioactivity or fluorescence in each organ using a gamma counter or an in vivo imaging system (IVIS).
-
Calculate the results as the percentage of the injected dose per gram of tissue (%ID/g).
-
Visualization of Experimental and Logical Workflows
Characterization of DOPE-mPEG 2000 Liposomes by Dynamic Light Scattering: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physicochemical characteristics of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-mPEG 2000) liposomes, with a focus on their analysis by Dynamic Light Scattering (DLS). We will compare their properties to other commonly used liposomal formulations, supported by experimental data, to assist researchers in selecting the optimal nanocarrier for their specific drug delivery applications.
Performance Comparison of PEGylated Liposomes
Dynamic Light Scattering is a critical technique for characterizing the size, size distribution, and surface charge of liposomes, which are key parameters influencing their in vivo performance. The table below summarizes typical DLS data for DOPE-mPEG 2000 liposomes in comparison to other PEGylated formulations. It is important to note that direct head-to-head comparative studies are limited, and the data presented is a synthesis from various independent studies.
| Liposome Formulation | Z-Average Diameter (d.nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| DOPE-mPEG 2000 based | ~100 - 150 | < 0.2 | Neutral to slightly negative | General observation |
| DSPE-mPEG 2000 based | 168.91 ± 7.07 | 0.19 ± 0.04 | -24.37 ± 0.36 | [1] |
| DOPC/CHOL/mPEG2000-DSPE | ~100 | < 0.2 | Not specified | [2] |
| Effect of increasing PEG-DSPE (2000) concentration | Size can decrease with increasing PEG concentration | Generally low (<0.2) | Becomes more neutral | [3][4] |
Key Insights:
-
Anchor Lipid Influence: The choice of the phospholipid anchor for the mPEG chain (e.g., DOPE vs. DSPE) can influence the liposome's physicochemical properties. DSPE, with its saturated acyl chains, generally forms more rigid and stable bilayers, which can affect the final liposome size and surface charge.
-
PEG Molecular Weight: While this guide focuses on mPEG 2000, it is well-established that the molecular weight of the PEG chain impacts the thickness of the hydrophilic corona surrounding the liposome. Longer PEG chains can lead to a larger hydrodynamic diameter.
-
Polydispersity Index (PDI): A PDI value below 0.2 is generally considered indicative of a monodisperse and homogenous liposome population, which is desirable for reproducible in vivo behavior.[5]
Experimental Protocols
A standardized and reproducible method for liposome preparation and characterization is crucial for obtaining reliable and comparable data.
Protocol for Liposome Preparation: Thin-Film Hydration and Extrusion
This protocol is a widely used method for producing unilamellar liposomes of a defined size.[6][7][8][9][10]
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
Cholesterol
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-mPEG 2000)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Mini-extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Glass syringes
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired molar ratio of lipids (e.g., DOPC:Cholesterol:DOPE-mPEG 2000) in chloroform in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the lipid phase transition temperature.
-
Evaporate the chloroform under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with pre-warmed PBS (pH 7.4) by gentle rotation of the flask. The volume of PBS will determine the final lipid concentration.
-
This process results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Transfer the MLV suspension to a glass syringe.
-
Pass the suspension through the extruder a specified number of times (e.g., 11-21 passes) to form large unilamellar vesicles (LUVs) with a more uniform size distribution.
-
Protocol for DLS Measurement
This protocol outlines the standard procedure for characterizing liposomes using a DLS instrument.[11][12][13][14]
Instrumentation:
-
Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)
Procedure:
-
Instrument Preparation:
-
Turn on the DLS instrument and allow it to warm up for at least 30 minutes to ensure laser stability.
-
Verify the instrument's performance using a standard latex bead suspension.
-
-
Sample Preparation:
-
Dilute the liposome suspension with filtered PBS (pH 7.4) to an appropriate concentration to avoid multiple scattering effects. The optimal concentration will depend on the instrument and liposome formulation.
-
Gently mix the diluted sample.
-
-
Measurement:
-
Transfer the diluted liposome suspension to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters in the software, including the dispersant (water or PBS), temperature (typically 25°C), and measurement angle (e.g., 173°).
-
Equilibrate the sample at the set temperature for a few minutes.
-
Perform the DLS measurement. Typically, this involves multiple runs that are averaged to obtain the Z-average diameter, PDI, and size distribution by intensity, volume, and number.
-
For zeta potential measurements, use an appropriate folded capillary cell and follow the instrument's specific protocol.
-
-
Data Analysis:
-
Analyze the correlation function to ensure good quality data.
-
Report the Z-average diameter, PDI, and zeta potential with the standard deviation of multiple measurements.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key stages in the preparation and characterization of DOPE-mPEG 2000 liposomes.
Caption: Experimental workflow for liposome preparation and DLS characterization.
References
- 1. DSPE-mPEG2000-Modified Podophyllotoxin Long-Circulating Liposomes for Targeted Delivery: Their Preparation, Characterization, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. Effect of grafted PEG on liposome size and on compressibility and packing of lipid bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. liposomes-synthesis-and-DLS-size-characterization- Inside Therapeutics [insidetx.com]
- 6. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]
- 8. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. | Semantic Scholar [semanticscholar.org]
- 9. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 10. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 11. Analytical Method Development: SOP for DLS Method for Nanoparticle Size Analysis – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 12. rivm.nl [rivm.nl]
- 13. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 14. Using light scattering to assess how phospholipid–protein interactions affect complex I functionality in liposomes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00158F [pubs.rsc.org]
A Comparative Guide to Validating Drug Load in DOPE-mPEG MW 2000 Nanoparticles: HPLC vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
Accurate quantification of the active pharmaceutical ingredient (API) loaded into nanoparticles is a critical step in the development of effective drug delivery systems. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and alternative methods for validating the drug load in 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-mPEG MW 2000) nanoparticles. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate analytical technique for your research needs.
Method Performance Comparison
High-Performance Liquid Chromatography (HPLC) is a widely adopted and robust technique for the quantification of drug content in nanoparticle formulations.[1][] Alternative methods, such as Analytical Ultracentrifugation (AUC) and Ultraviolet-Visible (UV-Vis) Spectroscopy, offer distinct advantages and can be employed for orthogonal validation or in specific experimental contexts. The following table summarizes the typical performance characteristics of these methods for drug load validation in lipid-based nanoparticles.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Analytical Ultracentrifugation (AUC) | UV-Visible (UV-Vis) Spectroscopy |
| Principle | Separation of the drug from excipients based on polarity, followed by quantification. | Separation of nanoparticles from free drug based on sedimentation velocity. | Quantification of the drug based on its inherent absorbance of UV-Vis light. |
| Linearity (R²) | > 0.999[3] | Not directly applicable for quantification in the same manner as HPLC/UV-Vis. | > 0.999[4] |
| Accuracy (% Recovery) | 95 - 105%[3] | High, provides direct measurement of encapsulated vs. free drug.[1][5] | 98 - 102% (can be affected by nanoparticle components)[4] |
| Precision (%RSD) | < 2%[3][6] | High, provides reproducible sedimentation profiles. | < 2%[7] |
| Limit of Detection (LOD) | ng/mL range[3][6] | Dependent on detector sensitivity and drug properties. | µg/mL range[4] |
| Limit of Quantification (LOQ) | ng/mL to low µg/mL range[3][6] | Dependent on detector sensitivity and drug properties. | µg/mL range[4] |
| Throughput | Moderate to High | Low to Moderate | High |
| Sample Preparation | Requires nanoparticle disruption. | Minimal, often only dilution is needed.[1][5] | Requires nanoparticle disruption and consideration of excipient interference. |
| Instrumentation Cost | Moderate to High | High | Low |
| Expertise Required | Moderate | High | Low |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol is adapted from established methods for quantifying components in PEGylated liposomal formulations and is suitable for determining the drug load in DOPE-mPEG 2000 nanoparticles.[8][9]
a. Sample Preparation (Nanoparticle Disruption):
-
Transfer a known volume of the DOPE-mPEG 2000 nanoparticle suspension to a volumetric flask.
-
Add a suitable organic solvent (e.g., methanol, isopropanol, or a mixture with chloroform) to disrupt the lipid bilayer and release the encapsulated drug. The solvent ratio should be optimized to ensure complete dissolution of both the drug and the lipid components.
-
Vortex the mixture vigorously for 5-10 minutes.
-
If necessary, sonicate the sample for 15-20 minutes to ensure complete disruption.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm for 20 minutes) to pellet any insoluble excipients.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
b. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 4 mM ammonium acetate, pH 4.0) and an organic solvent (e.g., methanol or acetonitrile).[8] The specific gradient and solvent composition must be optimized based on the polarity of the drug.
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 45°C.[8]
-
Injection Volume: 20 µL.[8]
-
Detection: UV-Vis detector set at the maximum absorbance wavelength (λmax) of the drug. If the drug lacks a chromophore, an Evaporative Light Scattering Detector (ELSD) can be used.[8][9]
c. Quantification:
-
Prepare a standard curve of the free drug in the same solvent used for sample preparation.
-
Inject the standards and the prepared nanoparticle samples into the HPLC system.
-
Calculate the concentration of the drug in the nanoparticle sample by interpolating its peak area from the standard curve.
-
Determine the drug loading and encapsulation efficiency using the following formulas:
-
Drug Loading (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used in formulation) x 100
-
Analytical Ultracentrifugation (AUC) Method
AUC is a powerful first-principles technique that can distinguish between free and nanoparticle-encapsulated drug without the need for physical separation.[1][5][10]
a. Sample Preparation:
-
Dilute the DOPE-mPEG 2000 nanoparticle suspension in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a concentration appropriate for the detector.[1]
b. Instrumentation and Conditions:
-
Instrument: Analytical Ultracentrifuge equipped with both absorbance and interference optics.
-
Rotor Speed: Optimized based on the size and density of the nanoparticles (e.g., 25,000 - 50,000 rpm).[10]
-
Temperature: 20°C.[10]
-
Detection:
-
Absorbance: Set at the λmax of the drug to monitor the sedimentation of the drug-loaded nanoparticles and any free drug.[10]
-
Interference: To monitor the sedimentation of all components, including empty nanoparticles.
-
c. Data Analysis:
-
Analyze the sedimentation velocity data using software such as SEDFIT.
-
The sedimentation profiles from the absorbance detector will show two distinct species: a fast-sedimenting peak corresponding to the drug-loaded nanoparticles and a slow-sedimenting boundary for the free drug.
-
The ratio of the areas of these two components provides a direct measure of the encapsulated versus free drug.[1]
UV-Visible (UV-Vis) Spectroscopy Method
UV-Vis spectroscopy offers a simpler and higher-throughput alternative to HPLC, though it can be more susceptible to interference from nanoparticle excipients.
a. Sample Preparation:
-
To determine total drug content: Disrupt the nanoparticles using a suitable solvent as described in the HPLC sample preparation section.
-
To determine unencapsulated drug: Separate the nanoparticles from the aqueous medium containing the free drug. This can be achieved by methods such as:
-
Centrifugation: Pellet the nanoparticles and measure the absorbance of the supernatant.
-
Size Exclusion Chromatography (SEC): Separate the nanoparticles from the free drug based on size.
-
Dialysis: Dialyze the nanoparticle suspension against a large volume of buffer and measure the drug concentration in the dialysate.
-
b. Measurement:
-
Prepare a standard curve of the free drug in the same buffer or solvent used for the samples.
-
Measure the absorbance of the prepared samples and standards at the λmax of the drug.
-
Ensure that the absorbance readings fall within the linear range of the standard curve.
c. Quantification:
-
Calculate the concentration of the drug in the samples using the standard curve.
-
Calculate the encapsulation efficiency:
-
Encapsulation Efficiency (%) = [(Total Drug - Unencapsulated Drug) / Total Drug] x 100
-
Visualizing the Workflow and Method Comparison
To better illustrate the experimental processes and the relationships between these analytical techniques, the following diagrams were generated using Graphviz (DOT language).
Caption: Experimental workflows for drug load validation.
Caption: Logical comparison of analytical methods.
References
- 1. Analytical ultracentrifugation for analysis of doxorubicin loaded liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. archives.ijper.org [archives.ijper.org]
- 4. Comparison of high-performance liquid chromatography and ultraviolet-visible spectrophotometry to determine the best method to assess Levofloxacin released from mesoporous silica microspheres/nano-hydroxyapatite composite scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sensitive and Rapid HPLC Quantification of Tenofovir from Hyaluronic Acid-Based Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of polyethylene glycol-conjugated liposome components by using reversed-phase high-performance liquid chromatography with UV and evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
The Pivotal Role of PEGylated Lipids in Gene Delivery: A Comparative Guide to DOPE-mPEG MW 2000
For researchers, scientists, and drug development professionals at the forefront of genetic medicine, the choice of a delivery vehicle is paramount. Lipid-based nanoparticles (LNPs) have emerged as a leading platform for gene delivery, and within their formulation, the selection of the PEGylated lipid is a critical determinant of success. This guide provides an objective comparison of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-mPEG MW 2000) against other commonly used PEGylated lipids, supported by experimental data to inform your selection process.
At the heart of an effective gene delivery system lies the ability to protect the genetic payload, navigate the biological milieu, and efficiently release its cargo into the target cell. PEGylated lipids play a multifaceted role in this process, providing a hydrophilic corona that sterically stabilizes the nanoparticle, prolongs circulation time, and minimizes non-specific interactions. However, the choice of the lipid anchor and its inherent biophysical properties can significantly impact the ultimate transfection efficiency. This guide will delve into the unique characteristics of DOPE-mPEG MW 2000 and compare its performance with other widely used alternatives such as DSPE-mPEG 2000 and DMG-PEG 2000.
The Uniqueness of the DOPE Anchor: A Structural Advantage for Endosomal Escape
The key differentiator of DOPE-mPEG lies in its dioleoyl (C18:1, cis-Δ9) lipid anchor. Unlike the saturated acyl chains of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) or the shorter saturated chains of 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol (DMG), the unsaturated oleoyl chains of DOPE impart a conical shape to the molecule. This unique geometry predisposes lipid bilayers containing DOPE to form non-bilayer, inverted hexagonal (HII) phases, a critical attribute for efficient endosomal escape.[1][2]
Following cellular uptake via endocytosis, the lipid nanoparticle is sequestered within the endosome. The acidic environment of the late endosome can protonate cationic lipids within the formulation, leading to electrostatic interactions with the anionic lipids of the endosomal membrane. The presence of DOPE in the nanoparticle facilitates the disruption of the endosomal membrane by promoting the transition from a lamellar to a hexagonal phase.[1][2][3] This membrane fusion and destabilization allows the genetic cargo to be released into the cytoplasm, a crucial step for subsequent transcription and translation.[1][3]
Performance Comparison of PEGylated Lipids in Gene Delivery
The selection of a PEGylated lipid has a profound impact on the physicochemical properties and biological activity of gene delivery formulations. The following tables summarize quantitative data from various studies to provide a comparative overview.
Table 1: Physicochemical Properties of PEGylated Lipid Formulations
| PEGylated Lipid | Helper Lipid(s) | Cationic Lipid | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| DSPE-mPEG 2000 | DOPE, Cholesterol | DOTAP | ~130 | ~0.1 | Not Reported | >90 |
| DMG-PEG 2000 | DOPE, Cholesterol | Ionizable Lipid | 80-100 | <0.2 | Not Reported | >90 |
| Chol-PEG 2000 | DOPE, Cholesterol | DOTAP | Not Reported | Not Reported | Not Reported | Not Reported |
Note: Data is compiled from multiple sources and direct head-to-head comparisons under identical conditions are limited. The specific formulation parameters (e.g., lipid ratios, manufacturing method) will influence the final physicochemical properties.
Table 2: In Vitro Transfection Efficiency
| PEGylated Lipid Formulation | Cell Line | Transfection Efficiency (Relative Luciferase Units - RLU/mg protein) | Source |
| DOTAP/DOPE/Chol/Chol-PEG | HEK293 | High | Alavizadeh et al., 2019[4] |
| DOTAP/DOPE/Chol/DSPE-PEG | HEK293 | Lower than Chol-PEG | Alavizadeh et al., 2019[4] |
| DOTAP/DOPE | BHK-21 | ~ 1.5 x 10^9 | Wasungu & Hoekstra, 2006[4] |
| DOTAP/DSPE | BHK-21 | ~ 0.1 x 10^9 | Wasungu & Hoekstra, 2006[4] |
Formulations containing DOPE as a helper lipid consistently demonstrate superior transfection efficiency in vitro compared to those with the saturated DSPE.[4] This is largely attributed to the enhanced endosomal escape facilitated by DOPE's fusogenic properties.[4]
Table 3: Cytotoxicity Profile
| PEGylated Lipid Formulation | Cell Line | Cell Viability (%) at N/P Ratio of 3 | Source |
| DOTAP/DOPE/Chol/Chol-PEG | HEK293 | ~95% | Alavizadeh et al., 2019[4] |
| DOTAP/DOPE/Chol/DSPE-PEG | HEK293 | ~85% | Alavizadeh et al., 2019[4] |
| Lipofectamine 2000 (Control) | HEK293 | ~80% | Alavizadeh et al., 2019[4] |
The data suggests that DOPE-containing formulations can exhibit lower cytotoxicity compared to some other lipid compositions, which is a critical consideration for therapeutic applications.[4]
Experimental Protocols
To facilitate the practical application of this comparative data, detailed methodologies for key experiments are provided below.
Protocol 1: Liposome Formulation using the Thin-Film Hydration Method
This protocol describes a common method for preparing PEGylated liposomes.
-
Lipid Film Preparation:
-
Dissolve the desired lipids (e.g., cationic lipid, helper lipid like DOPE, and DOPE-mPEG 2000) in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask. The molar ratios of the lipids should be optimized for the specific application.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.[5]
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by adding the buffer to the flask and agitating. The temperature of the hydration buffer should be above the phase transition temperature (Tc) of the lipid with the highest Tc.
-
Vortex or sonicate the mixture to facilitate the formation of multilamellar vesicles (MLVs).
-
-
Sizing:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder. This process is typically repeated 10-20 times.
-
Alternatively, sonication can be used for sizing, but extrusion generally yields a more homogenous size distribution.
-
-
Lipoplex Formation:
-
To form lipoplexes for gene delivery, gently mix the prepared liposomes with the nucleic acid (e.g., plasmid DNA or mRNA) in a suitable buffer at a specific N/P (nitrogen-to-phosphate) ratio.
-
Incubate the mixture at room temperature for a defined period (e.g., 15-30 minutes) to allow for complex formation.
-
Protocol 2: In Vitro Transfection and Luciferase Assay
This protocol outlines the steps to assess the transfection efficiency of the formulated lipoplexes using a luciferase reporter gene.
-
Cell Seeding:
-
Seed the target cells (e.g., HEK293, HeLa) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Incubate the cells overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
-
Transfection:
-
On the day of transfection, replace the culture medium with fresh, serum-free medium.
-
Add the prepared lipoplex solution to each well. Include appropriate controls, such as a commercially available transfection reagent and naked DNA.
-
Incubate the cells with the lipoplexes for 4-6 hours.
-
After the incubation period, replace the medium with complete culture medium (containing serum).
-
-
Luciferase Assay:
-
At 24-48 hours post-transfection, lyse the cells using a suitable lysis buffer.
-
Transfer the cell lysate to a white-walled, clear-bottom 96-well plate.
-
Add the luciferase assay substrate to each well according to the manufacturer's instructions.[6][7]
-
Measure the luminescence using a luminometer. The light output is proportional to the luciferase activity, which reflects the transfection efficiency.[6]
-
Normalize the luciferase activity to the total protein concentration in each well, determined by a protein assay (e.g., BCA assay).
-
Protocol 3: Cytotoxicity Assessment using MTT Assay
This protocol details the use of the MTT assay to evaluate the cytotoxicity of the lipid formulations.
-
Cell Seeding:
-
Seed cells in a 96-well plate as described in the transfection protocol.
-
-
Treatment:
-
Expose the cells to serial dilutions of the liposome or lipoplex formulations. Include a positive control for cytotoxicity (e.g., a known cytotoxic agent) and a negative control (untreated cells).
-
Incubate the cells for 24-48 hours.
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[8][9]
-
During the incubation, viable cells will reduce the yellow MTT to purple formazan crystals.[8][9]
-
Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.[8][9][10]
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[9]
-
The absorbance is directly proportional to the number of viable cells. Calculate the cell viability as a percentage of the untreated control.
-
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the key mechanism of DOPE-mediated endosomal escape and a typical experimental workflow for comparing PEGylated lipids.
References
- 1. Nonbilayer phase of lipoplex-membrane mixture determines endosomal escape of genetic cargo and transfection efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Escape from Endosomes Determines the Superior Efficiency of Multicomponent Lipoplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 6. Luciferase Assay System Protocol [worldwide.promega.com]
- 7. bowdish.ca [bowdish.ca]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. MTT (Assay protocol [protocols.io]
A Comparative Guide to DOPE-mPEG 2000 and DSPE-PEG 2000 for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced drug delivery systems, the choice of excipients is paramount to the efficacy and success of a formulation. Among the most critical components in lipid-based nanoparticles, such as liposomes, are the polyethylene glycol (PEG)-conjugated lipids that provide a hydrophilic shield, enhancing stability and circulation time. This guide offers a detailed comparative analysis of two widely utilized PEGylated phospholipids: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-mPEG 2000) and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG 2000).
This comparison is based on a comprehensive review of experimental data to assist researchers in making informed decisions for their specific drug delivery applications.
Executive Summary
The primary difference between DOPE-mPEG 2000 and DSPE-PEG 2000 lies in the nature of their fatty acid chains. DOPE possesses unsaturated oleoyl chains, which introduce a kink in the lipid structure, resulting in a more fluid and less densely packed lipid bilayer.[1] In contrast, DSPE has saturated stearoyl chains, leading to a more rigid and stable membrane.[1] These structural distinctions have significant implications for the performance of drug delivery vehicles.
DSPE-PEG 2000 is the more established and widely used of the two, lauded for its ability to form highly stable liposomes with prolonged circulation times.[2] This is attributed to the "stealth" properties conferred by the PEG chains, which sterically hinder the binding of plasma proteins and reduce uptake by the reticuloendothelial system (RES).[3]
DOPE-mPEG 2000 , while also providing a stealth coating, is recognized for its fusogenic properties.[1] The unsaturated lipid chains can promote the fusion of the liposome with endosomal membranes, facilitating the release of the encapsulated drug into the cytoplasm. This can be particularly advantageous for drugs that need to reach intracellular targets.[1] However, this increased fluidity may also lead to faster drug leakage and potentially lower stability compared to DSPE-PEG 2000 formulations.
Data Presentation: A Comparative Overview
The following tables summarize the key performance indicators of drug delivery systems formulated with DOPE-mPEG 2000 and DSPE-PEG 2000. It is important to note that direct head-to-head comparative studies are limited, and therefore, the data presented is a collation from various sources. The specific drug, lipid composition, and formulation method can significantly influence these parameters.
Table 1: Physicochemical Properties
| Property | DOPE-mPEG 2000 | DSPE-PEG 2000 | Key Considerations |
| Membrane Fluidity | High | Low | The unsaturated oleoyl chains in DOPE-mPEG 2000 create a more fluid membrane, while the saturated stearoyl chains of DSPE-PEG 2000 result in a more rigid structure.[1] |
| Particle Size | Generally results in smaller vesicles.[4] | Can influence vesicle size, with increasing concentrations often leading to smaller liposomes.[4] | The final particle size is highly dependent on the formulation method and other lipid components. |
| Zeta Potential | Moderately negative | Moderately negative[5][6] | The PEGylation shields the surface charge, resulting in a near-neutral zeta potential for both, which helps in reducing non-specific interactions.[7] |
| Stability | Potentially lower due to higher membrane fluidity. | High, attributed to the rigid membrane structure.[8] | DSPE-PEG 2000 is generally associated with greater formulation stability. |
Table 2: In Vitro Performance
| Parameter | DOPE-mPEG 2000 | DSPE-PEG 2000 | Key Considerations |
| Encapsulation Efficiency (%) | Can be lower for certain drugs due to a more fluid membrane. | Generally high, providing good drug retention.[5][6] | The physicochemical properties of the drug are a major determinant of encapsulation efficiency. |
| Drug Release Kinetics | Tends to exhibit faster drug release.[1] | Characterized by a more sustained and slower drug release profile.[5][6] | The choice depends on the desired therapeutic effect (e.g., rapid vs. controlled release). |
| Fusogenicity | High, promotes endosomal escape.[1] | Low | DOPE-mPEG 2000 is advantageous for intracellular drug delivery. |
Table 3: In Vivo Performance
| Parameter | DOPE-mPEG 2000 | DSPE-PEG 2000 | Key Considerations |
| Circulation Half-Life | Generally shorter than DSPE-PEG 2000 counterparts.[9] | Prolonged, due to high stability and effective RES evasion.[5][6] | DSPE-PEG 2000 is the gold standard for long-circulating "stealth" liposomes. |
| Cellular Uptake | Can be enhanced due to fusogenic properties. | Can be lower due to steric hindrance from the PEG chains. | The targeting strategy (passive vs. active) will influence the optimal choice. |
| Biodistribution | May show increased accumulation in tumors due to fusogenic nature. | Primarily accumulates in tumors via the Enhanced Permeability and Retention (EPR) effect.[10] | The biodistribution is highly dependent on the overall formulation and the disease model. |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are standard protocols for the formulation and characterization of PEGylated liposomes.
Liposome Formulation via Thin-Film Hydration
This is a widely used method for preparing liposomes.
Materials:
-
Primary phospholipid (e.g., DSPC or DOPC)
-
Cholesterol
-
DOPE-mPEG 2000 or DSPE-PEG 2000
-
Drug to be encapsulated
-
Organic solvent (e.g., chloroform/methanol mixture)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
Protocol:
-
Dissolve the lipids (primary phospholipid, cholesterol, and PEGylated lipid) in the organic solvent in a round-bottom flask. The molar ratio of the lipids should be optimized for the specific application.
-
Create a thin lipid film on the wall of the flask by removing the organic solvent using a rotary evaporator under vacuum at a temperature above the phase transition temperature of the lipids.
-
Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the aqueous buffer containing the drug to be encapsulated. The hydration is performed by gentle rotation of the flask at a temperature above the lipid phase transition temperature. This results in the formation of multilamellar vesicles (MLVs).
-
To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, the MLV suspension is subjected to sonication (using a probe sonicator or a bath sonicator) or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
Determination of Encapsulation Efficiency
Encapsulation efficiency (EE%) is the percentage of the drug that is successfully entrapped within the liposomes.
Protocol:
-
Separate the unencapsulated ("free") drug from the liposome-encapsulated drug. Common methods include:
-
Size Exclusion Chromatography (SEC): Using a column (e.g., Sephadex G-50) to separate the larger liposomes from the smaller free drug molecules.
-
Centrifugation: Pellet the liposomes by ultracentrifugation, leaving the free drug in the supernatant.
-
Dialysis: Place the liposome suspension in a dialysis bag with a suitable molecular weight cut-off to allow the free drug to diffuse out into a larger volume of buffer.
-
-
Quantify the amount of drug in the liposome fraction and the total amount of drug used in the formulation. This is typically done using a suitable analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate the EE% using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100
Particle Size and Zeta Potential Analysis
Dynamic Light Scattering (DLS) is a standard technique for measuring the hydrodynamic diameter and size distribution (Polydispersity Index, PDI) of nanoparticles. Zeta potential is a measure of the surface charge of the nanoparticles.
Protocol:
-
Dilute a small aliquot of the liposome suspension in a suitable buffer (e.g., deionized water or PBS).
-
Measure the particle size and PDI using a DLS instrument. The PDI value indicates the homogeneity of the particle size distribution, with values below 0.3 generally considered acceptable for drug delivery applications.
-
Measure the zeta potential using the same instrument equipped with an electrode assembly.
In Vitro Drug Release Study
This assay evaluates the rate at which the drug is released from the liposomes over time.
Protocol:
-
Place a known concentration of the liposome suspension in a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a larger volume of release medium (e.g., PBS at pH 7.4 or an acidic buffer to mimic the endosomal environment) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected samples using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Plot the cumulative percentage of drug released as a function of time.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key concepts and workflows.
Caption: Structural differences between DSPE-PEG 2000 and DOPE-mPEG 2000 and their resulting membrane properties.
Caption: A typical experimental workflow for the preparation and analysis of PEGylated liposomes.
Caption: The cellular uptake and intracellular trafficking pathways for PEGylated liposomes.
Conclusion and Future Perspectives
The selection between DOPE-mPEG 2000 and DSPE-PEG 2000 is a critical decision in the design of lipid-based drug delivery systems and should be guided by the specific therapeutic objective.
-
DSPE-PEG 2000 is the preferred choice for applications requiring high stability and long circulation times, making it ideal for passive tumor targeting through the EPR effect. Its rigid membrane structure ensures minimal drug leakage and a sustained release profile.
-
DOPE-mPEG 2000 presents a compelling alternative for the delivery of drugs to intracellular targets. Its fusogenic nature can facilitate endosomal escape, a significant barrier to the efficacy of many nanomedicines. This property may lead to enhanced therapeutic outcomes for drugs that act within the cytoplasm.
It is evident from the current literature that more direct, head-to-head comparative studies are needed to fully elucidate the nuanced differences in the in vivo performance of formulations containing these two PEGylated lipids. Future research should focus on systematic investigations using a variety of drug molecules and in relevant disease models to provide a clearer, data-driven framework for formulation scientists. Such studies will be invaluable in optimizing the design of the next generation of lipid-based nanomedicines.
References
- 1. What is the difference between DSPE - PEG2000 and other DSPE - PEG derivatives? - Blog [shochem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. DSPE-mPEG2000-Modified Podophyllotoxin Long-Circulating Liposomes for Targeted Delivery: Their Preparation, Characterization, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DSPE-mPEG2000-Modified Podophyllotoxin Long-Circulating Liposomes for Targeted Delivery: Their Preparation, Characterization, and Evaluation | Bentham Science [benthamscience.com]
- 7. Influence of Polyethylene Glycol Density and Surface Lipid on Pharmacokinetics and Biodistribution of Lipid-Calcium-Phosphate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-Term Stable Liposome Modified by PEG-Lipid in Natural Seawater - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pharmacokinetics and antitumor efficacy of DSPE-PEG2000 polymeric liposomes loaded with quercetin and temozolomide: Analysis of their effectiveness in enhancing the chemosensitization of drug-resistant glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Encapsulation Efficiency of DOPE-mPEG 2000 Liposomes: A Comparative Guide
For researchers and drug development professionals, optimizing the encapsulation efficiency (EE) of liposomal drug delivery systems is a critical step in ensuring therapeutic efficacy and minimizing off-target effects. This guide provides a comparative analysis of DOPE-mPEG MW 2000 liposomes, offering insights into their performance against alternative formulations and detailing robust experimental protocols for validation.
Performance Comparison of Liposomal Formulations
The encapsulation efficiency of liposomes is highly dependent on the physicochemical properties of the encapsulated drug (hydrophilic or hydrophobic), the lipid composition, and the preparation method. Below is a summary of typical encapsulation efficiencies for various liposome formulations.
| Liposome Formulation | Drug Type | Encapsulation Efficiency (%) | Key Characteristics |
| DOPE-mPEG 2000 | Hydrophilic | Data not readily available; expected to be moderate. | Forms less rigid, more fluid bilayers which may impact retention of water-soluble drugs.[1] |
| Hydrophobic | Data not readily available; expected to be high. | The fluid nature of the DOPE bilayer can facilitate the incorporation of lipophilic molecules.[1] | |
| DSPE-mPEG 2000 | Hydrophobic (e.g., Podophyllotoxin) | 87.11 ± 1.77%[2] | Forms more rigid and stable bilayers, which can enhance drug retention.[1] |
| Conventional Liposomes (Non-PEGylated) | Hydrophilic (e.g., Vancomycin) | 9 ± 2%[3] | Lacks the "stealth" properties of PEGylated liposomes, leading to faster clearance. |
| Hydrophobic (e.g., Griseofulvin) | Can reach up to 98% depending on the preparation method.[4] | Encapsulation is highly dependent on the formulation and preparation technique.[4] | |
| PEGylated Liposomes (General) | Hydrophilic (e.g., Vancomycin) | 13 ± 3%[3] | The PEG layer can sometimes hinder the encapsulation of certain drugs. |
| Hydrophobic | Generally high, often exceeding conventional liposomes. | The presence of PEG can influence the bilayer structure and drug incorporation. |
Note: Specific encapsulation efficiency values for DOPE-mPEG 2000 liposomes are not widely reported in the literature. The values for DSPE-mPEG 2000 are provided as a close structural analog. It is recommended to experimentally determine the EE for your specific drug and DOPE-mPEG 2000 formulation using the protocols outlined below.
Experimental Protocols for Validating Encapsulation Efficiency
Accurate determination of encapsulation efficiency requires the separation of unencapsulated ("free") drug from the liposome-encapsulated drug, followed by quantification. Two common and reliable methods are detailed below.
Ultracentrifugation followed by UV-Vis Spectroscopy
This method is suitable for separating larger liposomes from the smaller, free drug molecules.
Protocol:
-
Sample Preparation:
-
Take a known volume of the liposome suspension (Total Drug Sample).
-
To determine the total drug concentration, disrupt the liposomes in this sample by adding a suitable solvent (e.g., methanol, Triton X-100) to release the encapsulated drug.[5]
-
-
Separation of Free Drug:
-
Take another aliquot of the liposome suspension and place it in an ultracentrifuge tube.
-
Centrifuge at high speed (e.g., 100,000 x g) for 1-2 hours at 4°C.[5] This will pellet the liposomes.
-
Carefully collect the supernatant, which contains the unencapsulated (free) drug.
-
-
Quantification:
-
Prepare a standard curve of the drug at known concentrations using UV-Vis spectroscopy at the drug's maximum absorbance wavelength.
-
Measure the absorbance of the "Total Drug Sample" and the "Free Drug Sample" (supernatant).
-
Calculate the concentration of the total drug and the free drug using the standard curve.
-
-
Calculation of Encapsulation Efficiency:
-
The encapsulation efficiency is calculated using the following formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100[5]
-
Size Exclusion Chromatography (SEC) with HPLC Analysis
SEC separates molecules based on their size and is a gentle method that is less likely to disrupt the liposomes.
Protocol:
-
Column Preparation:
-
Equilibrate a size exclusion chromatography column (e.g., Sephadex G-50) with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).[5]
-
-
Sample Loading and Elution:
-
Carefully load a known volume of the liposome suspension onto the top of the column.
-
Begin elution with the same buffer. The larger liposomes will pass through the column more quickly and elute first, while the smaller, free drug molecules will enter the pores of the chromatography beads and elute later.
-
-
Fraction Collection:
-
Collect fractions of the eluate. The liposome-containing fractions will typically be in the void volume of the column.
-
-
Quantification:
-
Determine the total drug concentration from an aliquot of the original liposome suspension (lysed with a suitable solvent).
-
Quantify the drug concentration in the liposome-containing fractions collected from the SEC column using a sensitive and validated method such as High-Performance Liquid Chromatography (HPLC).
-
-
Calculation of Encapsulation Efficiency:
-
The encapsulation efficiency is calculated as: EE (%) = (Amount of drug in liposome fractions / Total amount of drug) x 100
-
Visualizing Experimental Workflows
To aid in understanding the experimental processes, the following diagrams illustrate the workflows for determining encapsulation efficiency.
Caption: General workflow for determining liposome encapsulation efficiency.
Caption: Comparison of ultracentrifugation and size exclusion chromatography for separation.
References
- 1. What is the difference between DSPE - PEG2000 and other DSPE - PEG derivatives? - Blog [shochem.com]
- 2. DSPE-mPEG2000-Modified Podophyllotoxin Long-Circulating Liposomes for Targeted Delivery: Their Preparation, Characterization, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Influence of the Encapsulation Efficiency and Size of Liposome on the Oral Bioavailability of Griseofulvin-Loaded Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Assessing the In-Vitro Cytotoxicity of DOPE-mPEG 2000 Formulations: A Comparative Guide
In the realm of advanced drug delivery, lipid-based nanoparticles (LNPs) have emerged as a cornerstone for encapsulating and transporting therapeutic agents. A key component in many of these formulations is 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-mPEG 2000). This PEGylated lipid is integral to the nanoparticle's stability and in vivo performance, forming a hydrophilic corona that sterically hinders opsonization and prolongs circulation time. However, for any nanomedicine, a thorough evaluation of the biocompatibility and potential cytotoxicity of its constituent components is paramount.
This guide provides a comparative framework for assessing the in-vitro cytotoxicity of DOPE-mPEG 2000 formulations. It outlines common alternatives, presents standardized experimental protocols for cytotoxicity evaluation, and offers a template for data comparison, enabling researchers to make informed decisions in the formulation development process.
Alternatives to PEGylated Lipids
While polyethylene glycol (PEG) has long been the gold standard for creating "stealth" nanoparticles, concerns over the "PEG dilemma," including the potential for hypersensitivity reactions and accelerated blood clearance (ABC) upon repeated administration, have spurred the development of alternative polymers.[1] These next-generation materials aim to replicate the beneficial properties of PEG while offering improved biocompatibility and reduced immunogenicity.
Key Alternatives:
-
Polysarcosine (PSar): A polypeptoid based on the endogenous amino acid sarcosine, PSar is biodegradable and exhibits low cytotoxicity.[2] It has demonstrated "stealth" properties comparable to PEG without the associated immunogenicity concerns.[2]
-
Poly(2-oxazoline)s (POx): This class of polymers, including poly(2-methyl-2-oxazoline) (PMOZ) and poly(2-ethyl-2-oxazoline) (PEOZ), are known for their biocompatibility and low cytotoxicity.[3] They are considered promising alternatives for creating stealth nanoparticles and have been shown to have a lower immunostimulatory potential compared to PEG-containing formulations.[1][3]
Comparative Overview of Formulation Cytotoxicity
Direct quantitative comparison of the cytotoxicity of "empty" lipid nanoparticles is often formulation- and cell-line-dependent. The following table provides a qualitative summary based on current literature. Researchers should generate empirical data for their specific formulations and experimental conditions.
| Feature | DOPE-mPEG 2000 | Polysarcosine (PSar)-Lipids | Poly(2-oxazoline) (POx)-Lipids |
| General Cytotoxicity Profile | Generally considered non-toxic and biocompatible at typical formulation concentrations.[4] | Exhibits low cytotoxicity and is considered highly biocompatible.[2] | Demonstrates low cytotoxicity and high biocompatibility.[3] |
| Key Advantages | Well-established, extensive history of use, effective at increasing circulation time.[4] | Biodegradable, non-immunogenic, circumvents the ABC phenomenon.[2] | "Stealth" properties comparable to PEG, potentially lower immunostimulatory profile.[1][3] |
| Potential Concerns | Potential for anti-PEG antibody formation, leading to hypersensitivity and ABC effect.[1] | Newer material with less long-term clinical data compared to PEG. | Newer class of materials with less regulatory precedence than PEG. |
| Commonly Used Cell Lines for Testing | HeLa, HepG2, A549[5][6][7] | N/A (General cell toxicity reported as low)[2] | HEK293T[8] |
Standard In-Vitro Cytotoxicity Assays
To quantitatively assess cytotoxicity, multiple assays targeting different cellular mechanisms should be employed. The most common are the MTT and LDH assays. It is crucial to include controls to test for nanoparticle interference with the assay reagents themselves.[9]
-
MTT Assay (Metabolic Activity): This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced, measured by absorbance, is proportional to the number of living cells.
-
Lactate Dehydrogenase (LDH) Assay (Membrane Integrity): This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[10] The amount of LDH in the supernatant is measured via a coupled enzymatic reaction and is directly proportional to the number of lysed cells.[10]
Experimental Protocols
MTT Cytotoxicity Assay Protocol
This protocol is adapted for a 96-well plate format and should be optimized for the specific cell line and nanoparticle formulation.
Materials:
-
Cell line of interest (e.g., HeLa, HepG2, A549)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Lipid nanoparticle formulations (DOPE-mPEG 2000 and alternatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the lipid nanoparticle formulations in culture medium. Remove the old medium from the cells and add 100 µL of the diluted formulations to the respective wells. Include wells with untreated cells (negative control) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[11][12]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11] Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100
LDH Cytotoxicity Assay Protocol
This protocol measures lactate dehydrogenase released into the culture supernatant.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Lipid nanoparticle formulations
-
96-well flat-bottom plates
-
Commercial LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, and lysis solution)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. In parallel, prepare wells for two additional controls:
-
Maximum LDH Release Control: Treat cells with the lysis solution provided in the kit (typically 1 hour before the end of the incubation period).
-
Spontaneous LDH Release Control: Untreated cells.
-
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at approximately 250 x g for 10 minutes to pellet any detached cells.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, optically clear 96-well plate.
-
Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50-100 µL of this reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[13]
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (commonly 490-492 nm).[13]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: Cytotoxicity (%) = [(Absorbance of Treated - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100
Visualizing the Experimental Process
A clear workflow is essential for reproducible cytotoxicity assessment. The following diagrams illustrate the overall experimental pipeline and the core principles of the selected assays.
Caption: Workflow for in-vitro cytotoxicity assessment of lipid nanoparticle formulations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Poly(2-methyl-2-oxazoline) as a polyethylene glycol alternative for lipid nanoparticle formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEGylated liposomes enhance the effect of cytotoxic drug: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic effects of 100 reference compounds on Hep G2 and HeLa cells and of 60 compounds on ECC-1 and CHO cells. I mechanistic assays on ROS, glutathione depletion and calcein uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and apoptosis induction in human HepG2 hepatoma cells by decabromodiphenyl ethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crosstalk Between Co-cultured A549 Cells and THP1 Cells Exposed to Cigarette Smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Validation of an LDH Assay for Assessing Nanoparticle Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of HeLa cell growth by doxorubicin-loaded and tuftsin-conjugated arginate-PEG microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
A Comparative Guide to the Fusogenic Properties of DOPE-mPEG and Other Lipids
For Researchers, Scientists, and Drug Development Professionals
In the realm of advanced drug delivery, the ability of lipid-based nanocarriers to fuse with cellular membranes is a critical determinant of therapeutic efficacy. This guide provides an objective comparison of the fusogenic properties of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] (DOPE-mPEG) and other key lipid components, supported by experimental data. We delve into the mechanisms governing membrane fusion and the experimental protocols used to quantify this phenomenon, offering a comprehensive resource for the rational design of fusogenic lipid nanoparticles.
The Role of Lipids in Membrane Fusion
Membrane fusion is a fundamental process enabling the delivery of encapsulated cargo directly into the cytoplasm, bypassing endosomal degradation pathways. The fusogenic potential of a liposome is heavily influenced by its lipid composition.
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is a widely recognized fusogenic "helper" lipid. Its conical molecular shape, a result of a small headgroup and unsaturated acyl chains, induces negative curvature strain in the lipid bilayer. This property facilitates the formation of non-bilayer hexagonal (HII) phases, which are key intermediates in the fusion process.
Polyethylene Glycol (PEG)ylation , the process of attaching PEG chains to lipids like DOPE (forming DOPE-mPEG) or 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE-mPEG), is a common strategy to enhance the systemic circulation time of liposomes. However, this "stealth" property comes at the cost of reduced fusogenicity. The PEG layer creates a steric barrier, hindering the close apposition of the liposome and target membranes, a prerequisite for fusion.
Cholesterol is another crucial component in liposomal formulations. It modulates membrane fluidity and packing. While it can enhance stability, its impact on fusogenicity is concentration-dependent, often reducing the fusogenic potential of lipids like DOPE by decreasing membrane fluidity and negative curvature stress.
Quantitative Comparison of Fusogenic Properties
The following table summarizes quantitative data from various studies, comparing the fusogenic and related properties of different lipid formulations. The data is primarily derived from in vitro assays measuring lipid mixing or content release.
| Liposome Formulation | Key Lipid Component(s) | Assay Type | Measured Parameter | Result | Reference |
| pH-sensitive liposomes (PSL) | DOPE/CHEMS | Calcein Leakage | % Calcein Release at pH 5.0 | High | [1] |
| PSL + 1% DOPE-mPEG2000 | DOPE/CHEMS/DOPE-mPEG | Calcein Leakage | % Calcein Release at pH 5.0 | Significantly Reduced | [1] |
| PSL + 1% DSPE-mPEG2000 | DOPE/CHEMS/DSPE-mPEG | Calcein Leakage | % Calcein Release at pH 5.0 | Reduced (less than DOPE-mPEG) | [1] |
| Oleic acid (OA):DOPE | OA/DOPE | FRET-based Lipid Mixing | Fusion Events per 100 µm² | ~100-200 | [2][3] |
| DOTAP:DOPE | DOTAP/DOPE | FRET-based Lipid Mixing | Fusion Efficiency | High | [4][5] |
| DOTAP:DOPE + Cholesterol | DOTAP/DOPE/Cholesterol | Isothermal Titration Calorimetry | Fusion Process | Modulated by cholesterol content | [5] |
Experimental Protocols
Accurate assessment of fusogenic properties relies on robust and reproducible experimental assays. Below are detailed methodologies for two commonly employed techniques.
FRET-Based Lipid Mixing Assay
This assay quantifies the fusion between two lipid populations by measuring the change in Förster Resonance Energy Transfer (FRET) between two fluorescently labeled lipids incorporated into one of the liposome populations.
Principle: Labeled liposomes contain a FRET pair of lipid probes, such as NBD-PE (donor) and Rhodamine-PE (acceptor). When these probes are in close proximity within the same membrane, excitation of the donor (NBD) results in energy transfer to the acceptor (Rhodamine), leading to acceptor emission. Upon fusion with unlabeled liposomes, the probes are diluted in the newly formed membrane, increasing the distance between them. This reduces FRET efficiency, causing an increase in donor fluorescence and a decrease in acceptor fluorescence.
Materials:
-
Lipids: DOPE, DOPE-mPEG, DSPE-mPEG, Cholesterol, etc.
-
Fluorescent Probes: N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine (NBD-PE) and Lissamine™ Rhodamine B 1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine (Rhodamine-PE).
-
Buffer: HEPES-buffered saline (HBS), pH 7.4.
-
Detergent: Triton X-100 or similar for determining maximum fluorescence.
Procedure:
-
Liposome Preparation:
-
Prepare two populations of liposomes:
-
Labeled Liposomes: Co-extrude the desired lipid composition with 1 mol% of NBD-PE and 1 mol% of Rhodamine-PE.
-
Unlabeled Liposomes: Prepare liposomes with the lipid composition to be tested for fusogenicity.
-
-
The lipid film hydration and extrusion method is commonly used to produce unilamellar vesicles of a defined size.
-
-
Fusion Reaction:
-
In a fluorometer cuvette, mix the labeled and unlabeled liposomes at a desired molar ratio (e.g., 1:9).
-
Initiate the fusion reaction by adding a fusogenic agent (e.g., Ca²⁺ for certain formulations) or by changing the pH for pH-sensitive liposomes.
-
Monitor the fluorescence intensity of the donor (NBD) over time at its emission maximum (e.g., ~530 nm) with excitation at its maximum (e.g., ~460 nm).
-
-
Data Analysis:
-
The initial fluorescence intensity (F₀) is measured immediately after mixing, before fusion begins.
-
The fluorescence intensity at time t (Fₜ) is recorded during the fusion process.
-
The maximum fluorescence (Fₘₐₓ) is determined by disrupting the labeled liposomes with a detergent (e.g., Triton X-100) to achieve infinite dilution of the probes.
-
The percentage of fusion is calculated using the formula: % Fusion = [(Fₜ - F₀) / (Fₘₐₓ - F₀)] * 100
-
Calcein Leakage Assay
This assay assesses the stability and integrity of liposomes by measuring the release of an encapsulated fluorescent dye. It is particularly useful for evaluating the responsiveness of stimuli-sensitive formulations (e.g., pH-sensitive liposomes).
Principle: Calcein is a fluorescent dye that self-quenches at high concentrations. Liposomes are prepared with a high concentration of encapsulated calcein, resulting in low fluorescence. When the liposomal membrane is destabilized or fuses, calcein is released into the surrounding medium, leading to its dilution and a significant increase in fluorescence.
Materials:
-
Lipids for liposome formulation.
-
Calcein.
-
Buffer: HEPES or other suitable buffer.
-
Size-exclusion chromatography column (e.g., Sephadex G-50) for removing unencapsulated calcein.
-
Detergent: Triton X-100.
Procedure:
-
Preparation of Calcein-Loaded Liposomes:
-
Hydrate a thin lipid film with a concentrated calcein solution (e.g., 50-100 mM in buffer).
-
Subject the lipid suspension to several freeze-thaw cycles to enhance encapsulation efficiency.
-
Extrude the liposomes through polycarbonate membranes to obtain a uniform size distribution.
-
-
Purification:
-
Remove unencapsulated calcein by passing the liposome suspension through a size-exclusion chromatography column.
-
-
Leakage Measurement:
-
Dilute the purified calcein-loaded liposomes in the desired buffer in a fluorometer cuvette.
-
Induce leakage by adding the stimulus (e.g., lowering the pH for pH-sensitive liposomes).
-
Monitor the increase in calcein fluorescence over time (Excitation ~495 nm, Emission ~515 nm).
-
-
Data Analysis:
-
The initial fluorescence (F₀) is measured before adding the stimulus.
-
The fluorescence at time t (Fₜ) is recorded during the leakage process.
-
The maximum fluorescence (Fₘₐₓ) is determined by lysing the liposomes with a detergent to release all encapsulated calcein.
-
The percentage of calcein release is calculated as: % Release = [(Fₜ - F₀) / (Fₘₐₓ - F₀)] * 100
-
Visualizing Mechanisms and Workflows
Mechanism of PEG-Mediated Fusion Inhibition
The presence of PEG chains on the liposome surface creates a hydrated layer that sterically hinders the close approach of a target membrane, a critical step for the initiation of fusion.
Experimental Workflow for Comparing Lipid Fusogenicity
A systematic approach is essential for comparing the fusogenic properties of different lipid formulations. The following workflow outlines the key steps involved in such a comparative study.
References
- 1. researchgate.net [researchgate.net]
- 2. Membrane fusion of pH-sensitive liposomes – a quantitative study using giant unilamellar vesicles - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Efficient liposome fusion to phase-separated giant vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Membrane Fusion Biophysical Analysis of Fusogenic Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for Quality Control of DOPE-mPEG MW 2000
For Researchers, Scientists, and Drug Development Professionals
The quality of raw materials is paramount in the development of lipid-based drug delivery systems. 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-mPEG 2000) is a critical component in many formulations, and its purity, molecular weight distribution, and stability directly impact the efficacy and safety of the final product. This guide provides a comparative overview of key analytical techniques for the quality control of DOPE-mPEG 2000 and similar PEGylated lipids, supported by experimental protocols and data.
Comparison of Key Analytical Techniques
A multi-pronged analytical approach is essential for the comprehensive characterization of DOPE-mPEG 2000. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of a robust quality control strategy. Each technique offers unique insights into the critical quality attributes of the material.
| Analytical Technique | Key Parameters Measured | Advantages | Limitations |
| HPLC with ELSD/CAD | Purity, Impurity Profile, Quantification | Robust and reproducible for quantifying non-UV active compounds.[1] | May not provide structural information on impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular Weight, Polydispersity, Impurity Identification | Provides definitive molecular weight information and enables identification of impurities.[2] | Can be more complex to implement than HPLC with universal detectors. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Confirmation, PEGylation Density, Purity | Provides detailed structural information and can quantify the degree of PEGylation.[3][4] | Lower sensitivity compared to MS; may not detect trace impurities. |
Quantitative Data Summary
The following table summarizes typical specifications and reported data for DOPE-mPEG 2000 and a common alternative, DSPE-mPEG 2000. This data is illustrative and can vary between suppliers.
| Parameter | DOPE-mPEG 2000 | DSPE-mPEG 2000 | Analytical Method(s) |
| Purity | ≥95%[5] | ≥98%[2] | HPLC-ELSD/CAD |
| Average Molecular Weight (MW) | ~2801.47 | ~2750 | Mass Spectrometry |
| Polydispersity Index (PDI) | Typically 1.01 - 1.05 | 1.01 - 1.03[4] | Mass Spectrometry, SEC-MALS |
| Appearance | White to off-white solid | White to off-white solid | Visual Inspection |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for the key analytical techniques.
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) for Purity Analysis
This method is suitable for determining the purity of PEGylated lipids and detecting non-volatile impurities.
-
Instrumentation: HPLC system with a Charged Aerosol Detector (CAD).
-
Column: A C8 column (e.g., 2.1 x 50 mm, 1.9 µm particle size) is often used.[2]
-
Mobile Phase A: 5 mM ammonium formate in water.[2]
-
Mobile Phase B: 5 mM ammonium formate in isopropanol-methanol (70:30, v/v).[2]
-
Mobile Phase C: Isopropanol.[2]
-
Gradient Elution:
-
0 min: 60% A, 10% B, 30% C
-
4 min: 20% A, 30% B, 50% C
-
6 min: 10% A, 40% B, 50% C
-
7 min: 10% A, 40% B, 50% C
-
7.1 min: Return to initial conditions
-
-
Flow Rate: 0.5 mL/min.[2]
-
Injection Volume: 1 µL.[2]
-
Data Analysis: Purity is determined by the area percentage of the main peak relative to the total peak area.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight and Impurity Identification
LC-MS is a powerful tool for confirming the molecular weight distribution and identifying unknown impurities.
-
Instrumentation: HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: A C18 column is commonly employed.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient from low to high organic phase (Mobile Phase B) is used to elute the PEGylated lipid and any impurities.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Mass Range: A wide range to cover the expected molecular weight distribution of the PEGylated lipid and potential impurities.
-
Data Analysis: The resulting mass spectrum is analyzed to determine the distribution of PEG chain lengths and to identify impurities based on their mass-to-charge ratio.
-
¹H NMR Spectroscopy for Structural Confirmation
¹H NMR provides detailed information about the chemical structure of the DOPE-mPEG 2000 molecule.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The sample is dissolved in a deuterated solvent such as chloroform-d (CDCl₃).
-
Data Acquisition: A standard ¹H NMR experiment is performed.
-
Data Analysis: The spectrum is analyzed for characteristic signals:
-
PEG Chain: A prominent signal around 3.6 ppm corresponding to the repeating ethylene glycol units (-O-CH₂-CH₂-).
-
DOPE Lipid Chains: Signals in the upfield region (e.g., 0.8-2.5 ppm) corresponding to the fatty acid chains.
-
Glycerol Backbone: Signals corresponding to the glycerol protons.
-
The ratio of the integrals of the PEG signal to the lipid signals can be used to confirm the approximate PEG chain length.
-
Quality Control Workflow
A robust quality control workflow ensures the consistent quality of DOPE-mPEG 2000 from raw material receipt to final product release.
Caption: Quality Control Workflow for DOPE-mPEG 2000.
Logical Relationship of Analytical Techniques
The different analytical techniques provide complementary information for a comprehensive quality assessment.
Caption: Interrelation of Analytical Techniques and Quality Attributes.
References
- 1. Monitoring stability indicating impurities and aldehyde content in lipid nanoparticle raw material and formulated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. mdpi.com [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Lipid: mPEG-2000-DOPE - CAS #474922-90-2 | CordenPharma [cordenpharma.com]
Safety Operating Guide
Proper Disposal of DOPE-mPEG, MW 2000: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Proper disposal of laboratory reagents is a critical component of maintaining a safe and compliant research environment. This guide provides detailed, step-by-step procedures for the appropriate disposal of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-mPEG, MW 2000), a common PEGylated lipid used in drug delivery systems.
Safety and Hazard Assessment
Based on available Safety Data Sheets (SDS) for similar PEGylated lipids such as DSPE-mPEG(2000) and DMPE-mPEG(2000), this compound is not classified as a hazardous substance.[1] These related compounds are noted to have no special handling or disposal measures required.[1] However, it is crucial to consider that the actual disposal procedure depends heavily on whether the this compound is in its pure form or has been mixed with other chemicals or solvents during experimental use.
Key Disposal Considerations:
-
Purity: Unused, pure this compound is generally considered non-hazardous.
-
Contamination: If this compound is mixed with hazardous materials (e.g., cytotoxic drugs, hazardous solvents), the entire mixture must be treated as hazardous waste.
-
Institutional Policies: Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as disposal regulations can vary.[2][3]
Quantitative Data Summary
| Waste Type | Disposal Method | Quantitative Limits (General Guidance) |
| Solid, Uncontaminated | Regular laboratory trash. | Small research quantities. For larger amounts, consult your institution's EHS. |
| Aqueous Solution, Uncontaminated | Sanitary sewer (drain disposal), followed by flushing with ample water. | Small volumes (e.g., up to 5 gallons per discharge), provided the concentration is low and it is water-soluble.[4] |
| Organic Solvent Solution | Treat as hazardous chemical waste. Collect in a designated, properly labeled waste container. | All quantities must be collected for hazardous waste disposal. |
| Contaminated Waste | Treat according to the nature of the contaminant. Collect in a designated hazardous waste container and follow institutional protocols for the specific hazardous material. | All quantities must be collected for hazardous waste disposal. |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols provide a general framework for the disposal of this compound.
Protocol 1: Disposal of Uncontaminated Solid this compound
-
Confirmation: Ensure the this compound is not mixed with any hazardous substances.
-
Containment: Place the solid waste in a sealed, clearly labeled container (e.g., a bag or a vial).
-
Disposal: Dispose of the sealed container in the regular laboratory solid waste stream, unless your institution's guidelines state otherwise.
Protocol 2: Disposal of Uncontaminated Aqueous Solutions of this compound
-
Confirmation: Verify that the solution contains only this compound and water or a non-hazardous buffer.
-
Dilution: For small quantities, further dilute the solution with at least an equal volume of water.[4]
-
Disposal: Pour the diluted solution down the sanitary sewer, followed by a thorough flushing with cold water to prevent accumulation in the plumbing.
Protocol 3: Disposal of this compound Mixed with Hazardous Substances
-
Identification: Identify all hazardous components in the waste mixture.
-
Segregation: Do not mix with other waste streams.
-
Containment: Collect the waste in a designated, leak-proof, and chemically compatible hazardous waste container.
-
Labeling: Clearly label the container with a hazardous waste tag, listing all chemical components and their approximate concentrations.
-
Storage: Store the container in a designated satellite accumulation area.
-
Pickup: Arrange for disposal through your institution's EHS department.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
By following these guidelines and consulting with your institutional safety office, you can ensure the safe and compliant disposal of this compound, contributing to a secure and sustainable research environment.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. sfasu.edu [sfasu.edu]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling DOPE-mPEG, MW 2000
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-mPEG, MW 2000). Adherence to these procedures is vital for ensuring laboratory safety and procedural accuracy.
Personal Protective Equipment (PPE)
When handling this compound, especially when in powder form or when creating lipid nanoparticles, a comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemical-resistant gloves. Consider double-gloving for handling concentrated solutions or for extended procedures.[1] | To prevent dermal contact with the substance. Double-gloving provides an additional barrier in case of a breach in the outer glove.[1] |
| Eye Protection | Close-fitting safety glasses with side shields for low-hazard situations. Tight-fitting, non-vented safety goggles are recommended for higher-risk scenarios.[2] | To protect eyes from splashes or airborne particles. Goggles offer more complete protection when there is a higher potential for exposure.[2] |
| Body Protection | A standard cotton or cotton-polyester lab coat is sufficient for low-risk situations. For higher-risk scenarios, a low dust-retention/release fabric is recommended.[1][2] | To protect personal clothing and skin from contamination. Specialized fabrics can minimize the retention and subsequent aerosolization of nanoparticles.[2] |
| Respiratory Protection | Not generally required under normal handling conditions with adequate ventilation. If aerosolization is possible, a NIOSH-approved respirator should be used.[1][2] | To prevent inhalation of airborne particles. The need for respiratory protection should be determined by a risk assessment of the specific procedure.[2] |
Operational Plan: Step-by-Step Handling Protocol
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
A chemical fume hood is recommended, especially when working with the powdered form or when using organic solvents.
2. Personal Protective Equipment (PPE) Donning:
-
Before handling, ensure all recommended PPE is worn correctly. This includes a lab coat, safety glasses or goggles, and chemical-resistant gloves.
3. Handling the Compound:
-
If working with the powdered form, handle it carefully to avoid creating dust.
-
When dissolving in a solvent, add the solvent to the lipid slowly to prevent splashing.
4. De-gloving and Hygiene:
-
Remove gloves using a technique that avoids skin contact with the outer surface of the glove.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Disposal Plan
1. Waste Segregation:
-
All materials that have come into contact with this compound, including used gloves, pipette tips, and empty containers, should be considered chemical waste.
2. Waste Collection:
-
Collect all contaminated solid waste in a designated, sealed chemical waste container.
-
Liquid waste containing the compound should be collected in a separate, sealed, and clearly labeled chemical waste container.
3. Final Disposal:
-
Dispose of all chemical waste in accordance with your institution's and local environmental regulations. Do not pour liquid waste down the drain.[3]
Spill Management
1. Immediate Actions:
-
Alert others in the immediate vicinity of the spill.
-
If the spill is significant, evacuate the area.
2. Spill Cleanup:
-
For small spills, gently cover the area with an absorbent material, such as vermiculite or dry sand, to avoid raising dust.[4]
-
Collect the absorbed material using a scoop or other appropriate tool and place it in a sealed container for chemical waste disposal.[5]
-
Clean the spill area with a suitable solvent or detergent and water.
3. Reporting:
-
Report the spill to your laboratory supervisor or safety officer, following your institution's established procedures.
Workflow for Handling this compound
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
